3,5-Diamino-4-chlorobenzonitrile-15N2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H4ClN3O2 |
|---|---|
Molecular Weight |
199.56 g/mol |
IUPAC Name |
3-(15N)azanyl-4-chloro-5-[oxido(oxo)(15N)(15N)azaniumyl](15N2)benzonitrile |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-5(10)1-4(3-9)2-6(7)11(12)13/h1-2H,10H2/i10+1,11+1 |
InChI Key |
MWRBMMCSBARGIB-LCTSPGJJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂. This stable isotope-labeled compound is a crucial intermediate for the synthesis of labeled Lodoxamide, a potent mast cell stabilizer used in pharmacological research and drug development.
Core Chemical Properties
3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ is an aromatic organic compound. The presence of the stable, non-radioactive ¹⁵N isotope in the two amino groups makes it an invaluable tool for tracer studies in metabolism, pharmacokinetics, and quantitative analysis where mass spectrometry is used.
Data Presentation: Physicochemical Properties
The key physicochemical data for both the ¹⁵N₂-labeled compound and its unlabeled analogue are summarized below for easy comparison.
| Property | 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ | 3,5-Diamino-4-chlorobenzonitrile (Unlabeled) |
| IUPAC Name | 4-chloro-3,5-diamino(¹⁵N₂)benzonitrile | 3,5-Diamino-4-chlorobenzonitrile |
| Synonyms | 2-Chloro-5-cyano-m-phenylenediamine-¹⁵N₂; 4-Chloro-3,5-diaminobenzonitrile-¹⁵N₂[1] | 4-Chloro-3,5-diaminobenzonitrile; 2-Chloro-5-cyano-m-phenylenediamine |
| CAS Number | Not available | 34207-46-0[2][3][4] |
| Molecular Formula | C₇H₆Cl¹⁵N₂N | C₇H₆ClN₃[5] |
| Molecular Weight | 169.58 g/mol [1] | 167.60 g/mol [5] |
| Topological Polar Surface Area (TPSA) | 75.8 Ų (Calculated for unlabeled) | 75.8 Ų |
| XLogP3 | 0.9 (Calculated for unlabeled) | 0.9 |
Experimental Protocols
Detailed experimental data for 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ is not widely available in public literature. The following protocols are generalized methods adapted from the synthesis of related diaminobenzonitrile compounds and represent a plausible approach for its preparation and characterization.[5]
General Synthesis Protocol
The synthesis of diaminobenzonitriles often involves a two-step process starting from a substituted benzonitrile: dinitration followed by the reduction of the nitro groups.[5] To produce the ¹⁵N₂-labeled compound, ¹⁵N-labeled reagents would need to be incorporated at an appropriate step. A plausible, though not explicitly documented, route would involve the reduction of a dinitro precursor using a ¹⁵N-labeled source or, more commonly, building the molecule from ¹⁵N-containing precursors.
A generalized workflow for the unlabeled compound is presented below.
Caption: General workflow for the synthesis of 3,5-Diamino-4-chlorobenzonitrile.
Methodology:
-
Dinitration: To a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid, the starting material (e.g., 4-chlorobenzonitrile) is added slowly.[5] The reaction is carefully monitored and stirred for several hours before being quenched on ice. The resulting dinitro derivative is collected by filtration.[5]
-
Reduction: The intermediate dinitrobenzonitrile is suspended in a suitable solvent like ethanol.[5] A reducing agent, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon (Pd/C), is used to reduce the two nitro groups to amino groups.[5][6] The reaction is typically monitored by thin-layer chromatography (TLC).
-
Purification: After the reaction is complete, the crude product is isolated. Purification is achieved through standard laboratory techniques such as recrystallization from a suitable solvent system or column chromatography on silica (B1680970) gel.
Analytical Characterization
To confirm the identity, purity, and isotopic labeling of the final product, a suite of analytical techniques would be employed:
-
Mass Spectrometry (MS): To confirm the molecular weight and verify the successful incorporation of the two ¹⁵N atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the aromatic proton environment.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
¹⁵N NMR: To directly observe the labeled nitrogen atoms and confirm their chemical environment.
-
-
Infrared (IR) Spectroscopy: To identify key functional groups. Expected peaks would include N-H stretching for the amino groups (typically 3300-3500 cm⁻¹) and a strong, sharp peak for the nitrile (C≡N) group around 2210-2240 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Biological Significance and Application
Intermediate for Labeled Lodoxamide
The primary application of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ is as a key intermediate in the chemical synthesis of Lodoxamide-¹⁵N₂,d₂.[1] Lodoxamide is a well-established mast cell stabilizer used as an anti-allergic ophthalmic drug to treat conditions like allergic conjunctivitis.[1][7] The stable isotope-labeled version allows researchers to use it as an internal standard in quantitative bioanalytical assays (e.g., LC-MS/MS) for pharmacokinetic and metabolism studies.
Lodoxamide's Signaling Pathway: Mast Cell Stabilization
Mast cells are key players in Type 1 hypersensitivity reactions.[7][8] When an allergen binds to IgE antibodies on the mast cell surface, it triggers a signaling cascade that leads to degranulation—the release of inflammatory mediators like histamine (B1213489) and leukotrienes.[9][10]
Lodoxamide exerts its therapeutic effect by stabilizing the mast cell membrane, thereby preventing degranulation.[7][9] While the precise mechanism is not fully elucidated, it is believed to work by preventing the influx of calcium ions (Ca²⁺) into the mast cell, a critical step for the fusion of granular vesicles with the cell membrane and subsequent mediator release.[7][8][10]
Caption: Lodoxamide inhibits the mast cell degranulation cascade by preventing Ca²⁺ influx.
Disclaimer: This document is intended for research and informational purposes only. For handling and safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]
References
- 1. clearsynth.com [clearsynth.com]
- 2. 3,5-Diamino-4-chlorobenzonitrile-15N2 | LGC Standards [lgcstandards.com]
- 3. 34207-46-0|3,5-Diamino-4-chlorobenzonitrile|BLD Pharm [bldpharm.com]
- 4. Buy Online CAS Number 34207-46-0 - TRC - 3,5-Diamino-4-chlorobenzonitrile | LGC Standards [lgcstandards.com]
- 5. benchchem.com [benchchem.com]
- 6. 3,4-Diaminobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Lodoxamide | C11H6ClN3O6 | CID 44564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Lodoxamide Tromethamine? [synapse.patsnap.com]
- 10. What is Lodoxamide Tromethamine used for? [synapse.patsnap.com]
Technical Guide: Molecular Weight of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂
Abstract
This technical guide provides a detailed calculation and analysis of the molecular weight of 3,5-Diamino-4-chlorobenzonitrile, with a specific focus on its isotopically labeled variant, 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂. Isotopic labeling is a critical technique in drug metabolism studies, quantitative analysis using mass spectrometry, and metabolic tracing. Understanding the precise molecular weight of the labeled compound is fundamental for these applications. This document outlines the molecular composition, presents a comprehensive breakdown of the atomic weights used for calculation, and details a generalized protocol for the experimental verification of the molecular weight using mass spectrometry.
Introduction to 3,5-Diamino-4-chlorobenzonitrile and ¹⁵N Isotopic Labeling
3,5-Diamino-4-chlorobenzonitrile is an organic compound with the chemical formula C₇H₆ClN₃. It serves as a building block in the synthesis of various chemical entities. Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes. In the case of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂, two of the three nitrogen atoms are replaced with the stable, heavier isotope, Nitrogen-15 (B135050) (¹⁵N).
The ¹⁵N isotope contains 7 protons and 8 neutrons, in contrast to the more abundant ¹⁴N isotope, which has 7 protons and 7 neutrons. This difference in mass, while not affecting the chemical properties of the molecule, allows it to be distinguished from its unlabeled counterpart by mass-sensitive analytical techniques. This is particularly valuable in:
-
Mass Spectrometry (MS): Used as an internal standard for precise quantification of the unlabeled drug or metabolite.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For probing molecular structure and dynamics.
-
Metabolic Studies: To trace the metabolic fate of a compound within a biological system.
Calculation of Molecular Weight
The molecular weight of a compound can be expressed in two primary ways:
-
Average Molecular Weight: This is the weighted average of the masses of all the natural isotopes of the elements in the molecule. It is calculated using the standard atomic weight of each element as found on the periodic table.
-
Monoisotopic Mass: This is the mass of a molecule calculated using the exact mass of the most abundant or specified isotope for each element. This value is crucial for high-resolution mass spectrometry analysis.
For the purpose of this guide, we will calculate both the average molecular weight of the unlabeled compound and the monoisotopic mass of the ¹⁵N₂-labeled compound, as the latter is most relevant for isotopic labeling studies.
Atomic and Isotopic Masses
The calculations are based on the atomic weights and isotopic masses provided by IUPAC and NIST. The values used in this guide are summarized in the table below.
| Element / Isotope | Symbol | Standard Atomic Weight (Da) | Monoisotopic Mass (Da) |
| Carbon | C | 12.011 | 12.000000 |
| Hydrogen | H | 1.008[1][2][3] | 1.007825 |
| Chlorine | Cl | 35.45[4] | 34.968853 (³⁵Cl) |
| Nitrogen | N | 14.007[5][6][7] | 14.003074[8] |
| Nitrogen-15 | ¹⁵N | Not Applicable | 15.000109[8][9][10][11] |
Note: Monoisotopic mass for C, H, and Cl are for the most abundant isotopes ¹²C, ¹H, and ³⁵Cl, respectively.
Molecular Weight of Unlabeled 3,5-Diamino-4-chlorobenzonitrile (C₇H₆ClN₃)
Average Molecular Weight Calculation:
-
Carbon (C): 7 atoms × 12.011 Da = 84.077 Da
-
Hydrogen (H): 6 atoms × 1.008 Da = 6.048 Da
-
Chlorine (Cl): 1 atom × 35.45 Da = 35.45 Da
-
Nitrogen (N): 3 atoms × 14.007 Da = 42.021 Da
-
Total Average Molecular Weight = 167.596 Da
Molecular Weight of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ (C₇H₆Cl(¹⁴N)(¹⁵N)₂)
For the isotopically labeled compound, the monoisotopic mass is the most relevant value. The labeling pattern assumes the two nitrogen atoms of the amino groups are ¹⁵N, and the nitrile nitrogen is the standard ¹⁴N.
Monoisotopic Mass Calculation:
-
Carbon (¹²C): 7 atoms × 12.000000 Da = 84.000000 Da
-
Hydrogen (¹H): 6 atoms × 1.007825 Da = 6.046950 Da
-
Chlorine (³⁵Cl): 1 atom × 34.968853 Da = 34.968853 Da
-
Nitrogen (¹⁴N): 1 atom × 14.003074 Da = 14.003074 Da
-
Nitrogen-15 (¹⁵N): 2 atoms × 15.000109 Da = 30.000218 Da
-
Total Monoisotopic Mass = 169.0191 Da
Summary of Molecular Weights
| Compound | Formula | Type | Molecular Weight (Da) |
| Unlabeled 3,5-Diamino-4-chlorobenzonitrile | C₇H₆ClN₃ | Average | 167.60 |
| ¹⁵N₂-Labeled 3,5-Diamino-4-chlorobenzonitrile | C₇H₆³⁵Cl(¹⁴N)(¹⁵N)₂ | Monoisotopic | 169.02 |
Experimental Verification Protocol
The calculated molecular weight of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ must be confirmed experimentally. High-Resolution Mass Spectrometry (HRMS) is the preferred method for this verification.
Objective
To confirm the isotopic incorporation and verify the monoisotopic mass of the synthesized 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂.
Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the ¹⁵N₂-labeled compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol) to a final concentration of 1 mg/mL.
-
Perform a serial dilution to a working concentration of 1 µg/mL using a 50:50 mixture of the organic solvent and deionized water, containing 0.1% formic acid to promote ionization.
-
-
Instrumentation:
-
A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.
-
The instrument should be coupled to an appropriate ionization source, typically Electrospray Ionization (ESI), operated in positive ion mode.
-
-
Mass Spectrometry Analysis:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.
-
Introduce the prepared sample into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire full scan mass spectra over a relevant m/z (mass-to-charge ratio) range, for instance, m/z 100-300.
-
The expected ion to be observed for the protonated molecule [M+H]⁺ is at m/z 170.0264 (169.0191 + 1.0073 for H⁺).
-
-
Data Analysis:
-
Process the acquired spectra using the instrument's software.
-
Identify the peak corresponding to the [M+H]⁺ ion of the labeled compound.
-
Compare the experimentally measured exact mass to the calculated theoretical mass. The mass error should be within an acceptable range, typically < 5 ppm (parts per million), to confirm the elemental composition and successful isotopic labeling.
-
Visualization of Experimental Workflow
The logical flow of the experimental verification process is depicted in the diagram below.
References
- 1. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 2. Hydrogen | McGraw Hill's AccessScience [accessscience.com]
- 3. Hydrogen - Wikipedia [en.wikipedia.org]
- 4. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 5. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]
- 6. Nitrogen - Wikipedia [en.wikipedia.org]
- 7. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 8. Exact Masses of the Elements, Isotopic Abundances of Elements [sisweb.com]
- 9. Nitrogen-15 - isotopic data and properties [chemlin.org]
- 10. Isotope data for nitrogen-15 in the Periodic Table [periodictable.com]
- 11. Nitrogen-15 | N | CID 91866251 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Diamino-4-chlorobenzonitrile is a substituted aromatic compound with potential applications as a building block in medicinal chemistry and materials science. The isotopically labeled variant, 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂, where both nitrogen atoms of the amino groups are the heavy isotope ¹⁵N, is a valuable tool for mechanistic studies, metabolic tracking, and as an internal standard in quantitative mass spectrometry-based assays.[1][2][3] The precise confirmation of its chemical structure is paramount for its proper application.
This technical guide outlines a comprehensive strategy for the complete structure elucidation of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ using a combination of modern analytical techniques, including mass spectrometry (MS), Fourier-transform infrared (FTIR) spectroscopy, and multinuclear nuclear magnetic resonance (NMR) spectroscopy.
Proposed Synthetic Pathway
The synthesis of 3,5-Diamino-4-chlorobenzonitrile typically begins with a suitable precursor, such as 4-chlorobenzonitrile. A common route involves nitration followed by reduction. The ¹⁵N isotopes would be introduced during the amination step or by using a ¹⁵N-labeled precursor. A plausible synthetic workflow is outlined below.
Caption: A potential synthetic route for 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂.
Structure Elucidation Workflow
A multi-technique approach is essential for unambiguous structure confirmation. The proposed workflow integrates data from mass spectrometry, infrared spectroscopy, and a suite of NMR experiments.
Caption: Integrated workflow for the structure elucidation of the target compound.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition and the success of the isotopic labeling.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a ~10 µg/mL solution of the compound by first dissolving ~1 mg in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile) and then diluting it with a 1:1 mixture of acetonitrile (B52724) and water containing 0.1% formic acid to promote protonation.[4]
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy. Typical ESI conditions include a capillary voltage of 2.5–4.0 kV and a source temperature of 100–150°C.[1][5]
-
Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺ and compare it to the theoretical value. Analyze the isotopic pattern to confirm the presence of one chlorine atom and two ¹⁵N atoms.
Predicted Mass Spectrometry Data
The table below summarizes the expected high-resolution mass data for the protonated molecule.
| Ion Formula | Theoretical m/z | Description |
| [C₇H₇³⁵Cl¹⁵N₂N]⁺ | 171.0354 | Molecular ion [M+H]⁺ with ³⁵Cl and two ¹⁵N atoms. |
| [C₇H₇³⁷Cl¹⁵N₂N]⁺ | 173.0325 | Isotopic peak [M+2+H]⁺ due to the presence of the ³⁷Cl isotope. |
| Predicted Fragmentation Ions | ||
| [C₇H₅³⁵Cl¹⁵N₂]⁺ | 169.0201 | Loss of two hydrogens from the amino groups. |
| [C₆H₅¹⁵N₂]⁺ | 107.0505 | Loss of the chloro-cyanophenyl moiety, a common fragmentation pathway for substituted benzonitriles.[6] |
| [C₇H₆³⁵Cl¹⁵N]⁺ | 142.0265 | Loss of an amino group (NH₂). |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No further sample preparation is typically needed.[7]
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Predicted Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |
| 3450–3300 | N-H | Asymmetric & Symmetric stretching |
| 2230–2210 | C≡N (Nitrile) | Stretching |
| 1640–1550 | N-H | Scissoring (bending) |
| 1600–1450 | Aromatic C=C | Ring stretching |
| 800–600 | C-Cl | Stretching |
Note: The N-H stretching frequencies may be slightly shifted due to the ¹⁵N isotope, but the effect is generally small.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework and the connectivity of atoms. The presence of ¹⁵N labels offers a unique opportunity for direct observation of the nitrogen environments.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[8]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Data Acquisition:
-
¹H NMR: Acquire a standard 1D proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[8]
-
¹⁵N NMR: Acquire a 1D nitrogen spectrum. Due to the low gyromagnetic ratio of ¹⁵N, this may require a longer acquisition time or the use of polarization transfer techniques like INEPT.
-
2D NMR: Acquire standard 2D correlation spectra, including ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond C-H correlations and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) C-H connectivities.[9][10]
-
Predicted NMR Spectroscopy Data
The following diagram shows the proposed numbering for the assignment of NMR signals.
Caption: Numbering scheme for NMR signal assignment.
The table below summarizes the predicted chemical shifts and correlations.
| Atom No. | ¹H (ppm) | ¹³C (ppm) | ¹⁵N (ppm) | Key HMBC Correlations (¹H to ¹³C) |
| 1 | - | ~110 | - | H2, H6 to C1 |
| 2 | ~6.8 (s, 1H) | ~115 | - | H2 to C1, C3, C4, C6 |
| 3 | - | ~145 | - | H2 to C3; NH₂ to C2, C4 |
| 4 | - | ~120 | - | H2, H6 to C4 |
| 5 | - | ~145 | - | H6 to C5; NH₂ to C4, C6 |
| 6 | ~6.8 (s, 1H) | ~115 | - | H6 to C1, C2, C4, C5 |
| 7 (CN) | - | ~118 | - | H2, H6 to C7 |
| NH₂ | ~4.5 (br s, 4H) | - | ~50-70 | NH₂ to C3, C5 |
Note: Chemical shifts are estimates based on analogous compounds and may vary with solvent and concentration. The two aromatic protons (H2 and H6) are chemically equivalent due to symmetry, as are the two amino groups and their respective carbons (C3/C5 and C2/C6).[11][12][13][14]
Structure Confirmation via 2D NMR
The final confirmation of the substitution pattern is achieved through long-range correlations observed in the HMBC spectrum.
Caption: Expected key long-range correlations in the HMBC spectrum.
The correlation from the aromatic protons (H2/H6) to the nitrile carbon (C7) and the carbon bearing the chlorine (C4) would firmly establish the overall structure. Correlations from the amino protons to their adjacent carbons would confirm their positions at C3 and C5.
Conclusion
The combination of high-resolution mass spectrometry, FTIR, and multinuclear 1D and 2D NMR spectroscopy provides a robust and definitive methodology for the structure elucidation of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂. Mass spectrometry confirms the elemental composition and successful isotopic labeling. FTIR identifies the key functional groups. Finally, a detailed analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, along with 2D correlation experiments like HSQC and HMBC, allows for the unambiguous assignment of all atoms and confirms their connectivity, thereby completing the structure elucidation process. This systematic approach ensures the identity and purity of this valuable isotopically labeled compound for its intended research and development applications.
References
- 1. Rutgers_MS_Home [react.rutgers.edu]
- 2. researchgate.net [researchgate.net]
- 3. 4-Aminobenzonitrile(873-74-5) 1H NMR spectrum [chemicalbook.com]
- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jascoinc.com [jascoinc.com]
- 8. m.youtube.com [m.youtube.com]
- 9. emerypharma.com [emerypharma.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Item - N-15 NMR chemical shifts of aromatic amine nitrogens a. - Public Library of Science - Figshare [plos.figshare.com]
- 12. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to ¹⁵N₂ Labeling in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, methodologies, and applications of ¹⁵N₂ labeling in organic synthesis. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in utilizing stable isotope labeling for mechanistic studies, metabolic tracing, and the development of advanced analytical standards. This document details experimental protocols, presents quantitative data for key reactions, and illustrates reaction pathways and workflows using Graphviz diagrams.
Core Principles of ¹⁵N₂ Labeling
Nitrogen-15 (¹⁵N) is a stable, non-radioactive isotope of nitrogen. ¹⁵N labeling involves the incorporation of this isotope into organic molecules in place of the naturally abundant ¹⁴N.[1] The key advantage of ¹⁵N labeling lies in its distinct nuclear properties. With a nuclear spin of 1/2, ¹⁵N is NMR-active, providing narrower line widths and enabling more precise structural and dynamic studies compared to the quadrupolar ¹⁴N nucleus.[1] This property, along with the mass difference, allows for the unambiguous detection and quantification of labeled molecules by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[2]
In the context of organic synthesis, utilizing ¹⁵N₂ gas as the isotopic source presents a powerful and atom-economical approach to introduce ¹⁵N into molecular scaffolds. This method is central to the field of dinitrogen fixation, which aims to convert atmospheric nitrogen into valuable nitrogen-containing compounds under mild conditions.[3]
Methodologies for Incorporating ¹⁵N from ¹⁵N₂
The direct incorporation of dinitrogen into organic molecules is a challenging transformation due to the high bond dissociation energy of the N≡N triple bond. However, significant progress has been made in transition metal-catalyzed and photocatalytic methods to achieve this transformation.
Transition Metal-Catalyzed Dinitrogen Functionalization
Transition metal complexes, particularly those of molybdenum, iron, and zirconium, have been shown to bind and activate dinitrogen, making it susceptible to functionalization. These reactions typically involve the reduction of the metal-dinitrogen complex, followed by protonation or reaction with electrophiles to form new N-H, N-C, or N-Si bonds.
2.1.1. Synthesis of ¹⁵N-Ammonia and its In Situ Functionalization
A common strategy involves the initial reduction of ¹⁵N₂ to ¹⁵N-ammonia (¹⁵NH₃), which can then be used in subsequent reactions without isolation. Molybdenum-based catalysts are particularly effective in this regard.
Experimental Protocol: Molybdenum-Catalyzed ¹⁵N₂ Reduction to ¹⁵NH₃
-
Materials:
-
Schlenk flask or a high-pressure autoclave
-
¹⁵N₂ gas (98-99 atom % excess)
-
Molybdenum catalyst (e.g., Mo(N₂)(dppe)₂, where dppe is 1,2-bis(diphenylphosphino)ethane)
-
Reducing agent (e.g., samarium(II) iodide (SmI₂), sodium amalgam)
-
Proton source (e.g., methanol, anilinium salts)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), toluene)
-
-
Procedure:
-
In a glovebox, the molybdenum catalyst is added to the reaction vessel.
-
The vessel is sealed, removed from the glovebox, and connected to a vacuum line and a ¹⁵N₂ gas source.
-
The vessel is evacuated and backfilled with ¹⁵N₂ gas three times.
-
Anhydrous solvent is added via syringe, and the solution is stirred under a positive pressure of ¹⁵N₂.
-
The reducing agent and the proton source are added to the reaction mixture.
-
The reaction is stirred at a specified temperature (ranging from -78 °C to room temperature) for a designated period.
-
Upon completion, the reaction is quenched, and the yield of ¹⁵NH₃ is determined, often by trapping it as an ammonium (B1175870) salt and analyzing via ¹H NMR or by derivatization.
-
2.1.2. Direct Synthesis of ¹⁵N-Silylamines
A notable advancement in dinitrogen functionalization is the direct catalytic synthesis of silylamines from N₂. This process avoids the intermediacy of ammonia (B1221849) and directly forms N-Si bonds.
Experimental Protocol: Iron-Catalyzed Synthesis of Tris(trimethylsilyl)amine-¹⁵N₂
-
Materials:
-
Iron catalyst (e.g., a square planar iron complex with a tetradentate P₄N₂ ligand)
-
¹⁵N₂ gas
-
Reducing agent (e.g., sodium metal)
-
Silyl electrophile (e.g., trimethylsilyl (B98337) chloride, Me₃SiCl)
-
Anhydrous THF
-
-
Procedure:
-
The iron catalyst is placed in a reaction vessel under an inert atmosphere.
-
The vessel is charged with ¹⁵N₂ gas (pressures greater than 1 atm can enhance the reaction).
-
Anhydrous THF is added, followed by the addition of sodium metal and Me₃SiCl.
-
The reaction mixture is stirred at room temperature.
-
The formation of ¹⁵N(SiMe₃)₃ is monitored over time.
-
The product is isolated and purified, and the yield and isotopic enrichment are determined.
-
Photocatalytic ¹⁵N₂ Fixation
Photocatalysis offers a promising green alternative for nitrogen fixation, utilizing light energy to drive the conversion of N₂ to ammonia or other nitrogenous compounds.[4] These systems often employ semiconductor-based materials.[5]
Experimental Protocol: General Procedure for Photocatalytic ¹⁵N₂ Reduction
-
Materials:
-
Photoreactor equipped with a light source (e.g., UV or visible light lamp)
-
Photocatalyst (e.g., TiO₂-based materials, graphitic carbon nitride)
-
¹⁵N₂ gas
-
Hole scavenger (e.g., methanol, ethanol) in an aqueous solution
-
Gas-tight reaction vessel
-
-
Procedure:
-
The photocatalyst is suspended in the aqueous solution containing the hole scavenger in the reaction vessel.
-
The suspension is purged with high-purity ¹⁵N₂ gas to remove air and saturate the solution with the labeled dinitrogen.
-
The vessel is sealed and irradiated with the light source while stirring.
-
The reaction is carried out for a specific duration, with aliquots of the solution periodically taken to quantify the produced ¹⁵N-ammonia.
-
Care must be taken to avoid contamination from adventitious ammonia in the laboratory environment, which can be a significant source of error in these sensitive measurements.[6]
-
Quantitative Data
The efficiency of ¹⁵N₂ incorporation is a critical parameter in these synthetic methods. The following tables summarize representative quantitative data from the literature.
| Catalyst System | Substrate | Product | Yield (%) | Isotopic Enrichment (atom % ¹⁵N) | Reference |
| Mo-PCP complex / SmI₂ / MeOH | ¹⁵N₂ | ¹⁵NH₃ | >90 | ~98 | [7] (Wikipedia) |
| Fe(0)-P₄N₂ complex / Na / Me₃SiCl | ¹⁵N₂ | ¹⁵N(SiMe₃)₃ | Up to 6500 (based on catalyst) | >98 | |
| Photocatalyst (e.g., g-C₃N₄) | ¹⁵N₂ | ¹⁵NH₃ | Varies (typically low) | >99 | [6] |
Table 1: Representative yields and isotopic enrichment for the synthesis of ¹⁵N-labeled compounds from ¹⁵N₂.
| Functional Group | Typical ¹⁵N Chemical Shift Range (ppm, relative to NH₃) |
| Primary Aliphatic Amines | 0 to 60 |
| Secondary Aliphatic Amines | 0 to 90 |
| Tertiary Aliphatic Amines | 10 to 100 |
| Primary Amides | 110 to 120 |
| Secondary Amides | 110 to 160 |
| Tertiary Amides | 95 to 140 |
| Nitriles | 225 to 240 |
| Anilines | 40 to 90 |
| Pyridines | 230 to 330 |
| Indoles, Pyrroles | 125 to 160 |
Table 2: Typical ¹⁵N NMR chemical shift ranges for common organic functional groups.[3]
Analysis of ¹⁵N-Labeled Compounds
4.1. NMR Spectroscopy
¹⁵N NMR spectroscopy is a primary tool for the characterization of ¹⁵N-labeled compounds.[1] Due to the low natural abundance and lower gyromagnetic ratio of ¹⁵N, specialized techniques are often employed to enhance sensitivity, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments.
4.2. Mass Spectrometry
Mass spectrometry is used to determine the level of isotopic enrichment. By analyzing the mass-to-charge ratio (m/z) of the molecular ion or fragment ions, the incorporation of ¹⁵N can be precisely quantified. High-resolution mass spectrometry is particularly useful for resolving isotopologues.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in ¹⁵N₂ labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 4. Natural abundance 14N and 15N solid-state NMR of pharmaceuticals and their polymorphs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective synthesis of cyclic amides and amines through mo-catalyzed asymmetric ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. researchgate.net [researchgate.net]
Unveiling 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ emerges as a critical, isotopically labeled intermediate in the synthesis of advanced pharmaceutical compounds. This technical guide provides a comprehensive overview of its properties, a general synthesis protocol, and its significant role in the development of therapeutic agents.
Physicochemical Properties
Quantitative data for the isotopically labeled 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ is limited in public literature. However, data for the unlabeled parent compound and related structures provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | [2] |
| Molecular Weight | 167.60 g/mol | [2] |
| CAS Number | 34207-46-0 | [2] |
| Appearance | Not specified | |
| Solubility | Not specified |
General Synthesis of Diaminobenzonitrile Derivatives
A specific, detailed experimental protocol for the synthesis of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ is not publicly documented. However, a general and adaptable two-step method for creating diaminobenzonitrile compounds from a substituted benzonitrile (B105546) is well-established in chemical literature.[2] This process involves dinitration followed by a reduction step.
Experimental Protocol
Step 1: Dinitration of a Substituted Benzonitrile
-
Reaction Setup: In a flask suitable for reactions at controlled temperatures, combine fuming nitric acid (2.5 equivalents) and sulfuric acid (2.5 equivalents).
-
Cooling: Chill the acid mixture to a temperature between 0-5 °C using an ice bath.
-
Substrate Addition: Slowly add the starting substituted benzonitrile (1 equivalent) to the cooled acid mixture while stirring continuously. It is crucial to maintain the temperature below 10 °C during this addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 4-6 hours.
-
Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring.
-
Isolation: Collect the resulting dinitrobenzonitrile precipitate via filtration. Wash the solid with cold water until the filtrate is neutral.
-
Drying: Dry the isolated product under a vacuum.
Step 2: Reduction of the Dinitrobenzonitrile Derivative
-
Reaction Setup: Suspend the dinitrobenzonitrile derivative (1 equivalent) in a mixture of ethanol (B145695) and water.
-
Reagent Addition: Add a reducing agent, such as iron powder (5 equivalents), along with a catalytic amount of ammonium (B1175870) chloride.
-
Reflux: Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours when the starting material is no longer visible on the TLC plate.
-
Filtration: Filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extraction: Extract the remaining aqueous residue with an appropriate organic solvent, such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and then concentrate under reduced pressure to yield the crude diaminobenzonitrile derivative.
-
Purification: The crude product can be further purified by column chromatography or recrystallization to obtain the final, high-purity compound.
Potential Therapeutic Applications of Diaminobenzonitriles
While 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ is primarily used as a synthetic intermediate, the broader class of diaminobenzonitriles has been explored for a variety of therapeutic applications. The diaminophenyl moiety is a common scaffold in drug discovery, known to interact with various biological targets.[2] The nitrile group is also a well-known pharmacophore present in numerous approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[2]
Derivatives of related benzonitriles have shown potential as:
-
DPP-4 Inhibitors: For the treatment of type 2 diabetes.[2]
-
Antibacterial Agents: Targeting bacterial translation.[2]
-
Kinase Inhibitors: For cancer therapy.[2]
The specific substitution pattern of 3,5-diamino-4-chlorobenzonitrile (B54477) could lead to novel structure-activity relationships and the development of new therapeutic agents.[2]
References
role of 3,5-Diamino-4-chlorobenzonitrile-15N2 in drug discovery
An In-depth Technical Guide on the Role of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotopically labeled compounds are indispensable tools in modern drug discovery and development, providing a means to trace, quantify, and elucidate the metabolic fate of new chemical entities. 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ is a stable isotope-labeled intermediate crucial for the synthesis of Lodoxamide-¹⁵N₂,d₂, a labeled analog of the mast cell stabilizer Lodoxamide (B1675017). This guide details the role of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ as a synthetic precursor and the subsequent application of the labeled Lodoxamide in pharmacokinetic and bioanalytical studies. It provides a plausible synthetic pathway, detailed experimental protocols, and illustrates its use as an internal standard in mass spectrometry-based assays, a common application in drug metabolism and pharmacokinetic (DMPK) studies.
Introduction: The Importance of Isotopic Labeling in Drug Discovery
The journey of a drug from initial concept to clinical application is a long and complex process, heavily reliant on a thorough understanding of its behavior in biological systems. Isotope-labeled compounds, where one or more atoms are replaced with their heavier, non-radioactive isotopes, are vital for these investigations.[1] Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), create compounds that are chemically identical to the parent drug but have a different mass.[1] This mass difference allows them to be distinguished and quantified by mass spectrometry (MS), making them ideal tracers.[2]
The primary applications of stable isotope-labeled compounds in drug discovery include:
-
Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.[2][3][4]
-
Metabolite Identification: To trace the metabolic pathways of a drug and identify its metabolites.[1]
-
Bioavailability Studies: To compare different formulations of a drug.[4]
-
Quantitative Bioanalysis: As internal standards in MS-based assays to ensure accuracy and precision.[4]
3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ serves as a key building block in the synthesis of an isotopically labeled version of Lodoxamide, an established anti-allergic drug.
The Role of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ as a Synthetic Intermediate
The primary role of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ is to serve as a starting material for the synthesis of Lodoxamide-¹⁵N₂,d₂. The ¹⁵N labels are incorporated into the core structure of the molecule, providing a stable isotopic signature for later analytical detection.
Plausible Synthesis of Lodoxamide from 3,5-Diamino-4-chlorobenzonitrile (B54477)
The synthesis would proceed via the acylation of 3,5-Diamino-4-chlorobenzonitrile with an oxalyl chloride derivative, followed by hydrolysis to yield the di-acid, Lodoxamide.
Reaction Scheme:
Caption: Plausible synthetic pathway for Lodoxamide-¹⁵N₂,d₂.
Detailed Experimental Protocols
The following are hypothetical but detailed protocols based on established chemical reactions for the synthesis of Lodoxamide-¹⁵N₂,d₂ from 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂.
Protocol 1: Synthesis of Diethyl 2,2'-((2-chloro-5-cyano-1,3-phenylene)bis(¹⁵N-azanediyl))bis(2-oxoacetate)
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 20 mL).
-
Addition of Base: Add anhydrous pyridine (B92270) (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add ethyl oxalyl chloride (2.2 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM (30 mL) and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the diester intermediate.
Protocol 2: Hydrolysis to Lodoxamide-¹⁵N₂,d₂
-
Dissolution: Dissolve the purified diester intermediate (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (3:1, 20 mL).
-
Hydrolysis: Add lithium hydroxide (B78521) (LiOH, 2.5 eq) to the solution and stir vigorously at room temperature for 4-6 hours. Monitor the hydrolysis by TLC.
-
Acidification: After the reaction is complete, cool the mixture to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Lodoxamide-¹⁵N₂,d₂. The purity can be assessed by HPLC and the structure confirmed by ¹H-NMR and mass spectrometry.
Quantitative Data (Hypothetical)
The following table summarizes the expected quantitative data for the synthesis.
| Parameter | Step 1: Acylation | Step 2: Hydrolysis |
| Starting Material | 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ | Diethyl 2,2'-((2-chloro-5-cyano-1,3-phenylene)bis(¹⁵N-azanediyl))bis(2-oxoacetate) |
| Reagents | Ethyl oxalyl chloride, Pyridine | Lithium hydroxide |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) / Water |
| Reaction Time | 12-18 hours | 4-6 hours |
| Yield | 75-85% | 85-95% |
| Purity (by HPLC) | >95% | >98% |
| Analytical Data | ¹H-NMR, ¹³C-NMR, MS | ¹H-NMR, ¹³C-NMR, MS, Elemental Analysis |
Application of Lodoxamide-¹⁵N₂,d₂ in Drug Discovery
The primary application of Lodoxamide-¹⁵N₂,d₂ is as an internal standard (IS) for the quantitative analysis of Lodoxamide in biological samples (e.g., plasma, urine, tears) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Role as an Internal Standard
In quantitative LC-MS/MS assays, an IS is a compound of known concentration added to every sample, calibrator, and quality control sample.[5] The IS should be chemically similar to the analyte but isotopically distinct. Lodoxamide-¹⁵N₂,d₂ is an ideal IS for Lodoxamide because:
-
It co-elutes with the unlabeled Lodoxamide during chromatography.
-
It exhibits similar ionization efficiency in the mass spectrometer.
-
It corrects for variations in sample preparation (e.g., extraction recovery) and instrument response.
By measuring the ratio of the analyte's MS signal to the IS's MS signal, a highly accurate and precise quantification of the analyte can be achieved.
Experimental Workflow: Quantitative Analysis of Lodoxamide in Plasma
The following workflow illustrates the use of Lodoxamide-¹⁵N₂,d₂ in a typical bioanalytical method for a pharmacokinetic study.
Caption: Workflow for Lodoxamide quantification using a labeled internal standard.
Detailed Experimental Protocol: Bioanalytical Method
-
Preparation of Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking known concentrations of unlabeled Lodoxamide into blank plasma.
-
Sample Preparation:
-
To 100 µL of each plasma sample, calibrator, and QC, add 10 µL of Lodoxamide-¹⁵N₂,d₂ working solution (the IS).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Conditions (Typical):
-
LC System: UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with water containing 0.1% formic acid (A) and acetonitrile containing 0.1% formic acid (B).
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Lodoxamide and Lodoxamide-¹⁵N₂,d₂.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Lodoxamide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathway of Lodoxamide
Lodoxamide is a mast cell stabilizer. Its mechanism of action involves the inhibition of mast cell degranulation, which is the process by which mast cells release histamine (B1213489) and other inflammatory mediators upon encountering an allergen. By stabilizing the mast cell membrane, Lodoxamide prevents the influx of calcium ions (Ca²⁺) that is necessary for degranulation.
Caption: Mechanism of action of Lodoxamide in mast cell stabilization.
Conclusion
3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ is a specialized but critical reagent in drug discovery. Its value lies not in its own biological activity, but in its role as a stable isotope-labeled precursor for synthesizing Lodoxamide-¹⁵N₂,d₂. The resulting labeled drug is an essential tool for modern bioanalysis, enabling researchers to conduct highly accurate and precise pharmacokinetic and drug metabolism studies. This guide has provided a comprehensive overview of its synthesis, application, and the underlying principles that make isotopically labeled compounds like Lodoxamide-¹⁵N₂,d₂ indispensable for the development of safe and effective medicines.
References
- 1. Lodoxamide - Wikipedia [en.wikipedia.org]
- 2. Lodoxamide | C11H6ClN3O6 | CID 44564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. lodoxamide | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
Preliminary Investigation of ¹⁵N Labeled Benzonitriles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, analysis, and application of ¹⁵N labeled benzonitriles, compounds of significant interest in drug discovery and metabolic research. The strategic incorporation of the stable isotope ¹⁵N into the benzonitrile (B105546) scaffold allows for non-invasive tracing and detailed mechanistic studies, leveraging techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Synthesis of ¹⁵N Labeled Benzonitriles
The introduction of a ¹⁵N atom into the nitrile group of benzonitrile can be achieved through several synthetic strategies. The choice of method often depends on the availability of starting materials, desired isotopic enrichment, and scalability.
Sandmeyer Reaction
A classic and versatile method for the synthesis of aryl nitriles is the Sandmeyer reaction.[1][2][3] This two-step process begins with the diazotization of an aniline (B41778) derivative, followed by treatment with a copper(I) cyanide salt. To introduce the ¹⁵N label, a ¹⁵N-enriched cyanide source, such as copper(I) [¹⁵N]cyanide (Cu¹⁵CN) or potassium [¹⁵N]cyanide (K¹⁵CN), is required.
Experimental Protocol: Synthesis of [¹⁵N]Benzonitrile via Sandmeyer Reaction
-
Diazotization of Aniline:
-
Dissolve aniline (1.0 eq) in an aqueous solution of hydrochloric acid (3.0 eq).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) [¹⁵N]cyanide (1.2 eq) (or a mixture of CuCN and K¹⁵CN).
-
Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1 hour to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent such as diethyl ether or dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
The crude [¹⁵N]benzonitrile can be purified by vacuum distillation.[4][5][6]
-
Dehydration of [¹⁵N]Benzamide
Another common approach is the dehydration of a primary amide.[7] In this case, ¹⁵N-labeled benzamide (B126) would be the starting material. This can be synthesized from the reaction of benzoyl chloride with ¹⁵N-ammonia or [¹⁵N]ammonium chloride. The subsequent dehydration can be achieved using various reagents, such as phosphorus pentoxide (P₂O₅) or ammonium (B1175870) sulfamate (B1201201).[7]
Experimental Protocol: Synthesis of [¹⁵N]Benzonitrile from [¹⁵N]Benzamide
-
Reaction Setup:
-
In a round-bottom flask, thoroughly mix [¹⁵N]benzamide (1.0 eq) and ammonium sulfamate (1.2 eq).[7]
-
Equip the flask for distillation.
-
-
Reaction:
-
Heat the mixture to 150-160 °C. At this temperature, the reactants will melt and react to form an intermediate.[7]
-
Maintain this temperature for approximately 3-4 hours.[7]
-
Slowly increase the temperature to 200 °C. The intermediate will decompose to form [¹⁵N]benzonitrile and ammonium bisulfate.[7]
-
The [¹⁵N]benzonitrile will distill from the reaction mixture.
-
-
Purification:
Purification and Characterization
Purification of the synthesized ¹⁵N labeled benzonitrile is crucial to remove any unreacted starting materials, byproducts, or solvents.
-
Distillation: Vacuum distillation is a highly effective method for purifying liquid benzonitriles, separating them from non-volatile impurities.[4][5]
-
Chromatography: For smaller scales or to separate closely related impurities, column chromatography using silica (B1680970) gel with a suitable solvent system (e.g., hexane/ethyl acetate) can be employed.[4][8]
Characterization of the final product is essential to confirm its identity, purity, and isotopic enrichment.
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of benzonitrile. ¹⁵N NMR spectroscopy is the most direct method to observe the incorporation of the ¹⁵N label and to study the electronic environment of the nitrogen atom.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and, crucially, to quantify the isotopic enrichment. High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio, allowing for the determination of the percentage of ¹⁵N incorporation.
Quantitative Data
Synthesis Yields
The following table summarizes typical yields for the synthesis of substituted benzonitriles using various methods. While specific yields for ¹⁵N-labeled benzonitrile are not widely reported, these values provide a general expectation.
| Synthesis Method | Starting Material | Product | Reported Yield (%) |
| Sandmeyer Reaction | 4-Nitroaniline | 4-Nitrobenzonitrile | 93%[9] |
| Sandmeyer Reaction | 2-Methylaniline | 2-Methylbenzonitrile | 85%[9] |
| Dehydration with Ammonium Sulphamate | Benzamide | Benzonitrile | 66%[7] |
¹⁵N NMR Chemical Shifts
The ¹⁵N chemical shift of the nitrile nitrogen is sensitive to the electronic effects of substituents on the benzene (B151609) ring. The following table presents ¹⁵N NMR chemical shift data for a series of para-substituted benzonitriles.
| Substituent (X) in X-C₆H₄-CN | ¹⁵N Chemical Shift (δ, ppm) |
| H | -123.1 |
| N(CH₃)₂ | -139.7 |
| NH₂ | -136.1 |
| OCH₃ | -128.8 |
| CH₃ | -124.7 |
| F | -123.4 |
| Cl | -121.7 |
| Br | -121.2 |
| I | -120.3 |
| CN | -116.5 |
| NO₂ | -114.9 |
Chemical shifts are reported relative to an external standard.
Experimental Workflows and Signaling Pathways
General Experimental Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis and analysis of ¹⁵N labeled benzonitriles.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectroscopic Properties of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂
Disclaimer: A comprehensive search of publicly available scientific literature and spectral databases did not yield experimental spectroscopic data for 3,5-diamino-4-chlorobenzonitrile (B54477) or its ¹⁵N₂ isotopologue. This guide, therefore, presents predicted spectroscopic characteristics based on the compound's structure and data from analogous molecules. The experimental protocols provided are general standard procedures for the analysis of solid organic compounds.
Introduction
3,5-Diamino-4-chlorobenzonitrile is an aromatic organic compound featuring a benzonitrile (B105546) core substituted with two amino groups and a chlorine atom. Its ¹⁵N₂ isotopologue, where both nitrogen atoms of the amino groups are the heavy isotope ¹⁵N, is a valuable internal standard or tracer in metabolic studies and various analytical applications. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quantification in complex matrices. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3,5-diamino-4-chlorobenzonitrile-¹⁵N₂.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3,5-diamino-4-chlorobenzonitrile-¹⁵N₂. These predictions are based on established chemical shift and fragmentation principles.
2.1. Predicted ¹H NMR Data
Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent, and the four protons of the two amino groups are also equivalent.[1]
| Predicted ¹H NMR Data | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ 6.5 - 7.0 | Singlet |
| ~ 4.0 - 5.5 | Broad Singlet |
2.2. Predicted ¹³C NMR Data
The ¹³C NMR spectrum is expected to show four distinct signals for the aromatic carbons and one for the nitrile carbon.
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~ 150 | C-NH₂ |
| ~ 130 | C-Cl |
| ~ 120 | C-CN |
| ~ 118 | C-H |
| ~ 115 | CN |
2.3. Predicted ¹⁵N NMR Data
The ¹⁵N NMR spectrum will show a single signal for the two equivalent amino nitrogens. The chemical shift is referenced against nitromethane.
| Predicted ¹⁵N NMR Data | |
| Chemical Shift (δ, ppm) | Nitrogen Assignment |
| ~ -300 to -340 | -¹⁵NH₂ |
2.4. Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will be characterized by the stretching and bending vibrations of the amino and nitrile groups, as well as the aromatic ring.
| Predicted IR Data | ||
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400 - 3200 | N-H Stretch | Medium, Broad |
| 2230 - 2210 | C≡N Stretch | Strong, Sharp |
| 1650 - 1580 | N-H Bend & C=C Stretch | Medium to Strong |
| 1350 - 1250 | C-N Stretch | Medium |
| 850 - 750 | C-Cl Stretch | Strong |
2.5. Predicted Mass Spectrometry Data
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.[2][3]
| Predicted Mass Spectrometry Data | |
| m/z | Fragment |
| 171/173 | [M]⁺ (¹⁵N₂) |
| 144/146 | [M - HCN]⁺ |
| 136/138 | [M - NH₂]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining spectroscopic data from a solid organic compound like 3,5-diamino-4-chlorobenzonitrile-¹⁵N₂.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[4] Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C.
-
-
¹⁵N NMR Acquisition:
-
A specialized probe or cryoprobe is often beneficial due to the low sensitivity of the ¹⁵N nucleus.
-
Use a pulse sequence like INEPT or DEPT to enhance the signal. A relaxation agent may be added to reduce acquisition time.[5]
-
3.2. Infrared (IR) Spectroscopy
-
KBr Pellet Method:
-
Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[6]
-
Compress the mixture in a die under high pressure to form a transparent pellet.[6]
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
-
-
Attenuated Total Reflectance (ATR) Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum. This method requires minimal sample preparation.
-
3.3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer. For a solid, this can be done using a direct insertion probe.[7]
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns.[8] Electrospray Ionization (ESI) is a softer ionization technique that may yield a more prominent molecular ion peak.[9]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.[8]
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.[8]
Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of 3,5-diamino-4-chlorobenzonitrile-¹⁵N₂.
Caption: Synthesis and characterization workflow.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]
- 3. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
Methodological & Application
Application Notes: Synthesis and Application of Isotopically Labeled Lodoxamide Analog
Introduction
Lodoxamide is a mast cell stabilizer used in the treatment of allergic inflammatory conditions such as allergic conjunctivitis and keratitis. Its therapeutic effect is primarily attributed to its ability to inhibit the release of histamine (B1213489) and other inflammatory mediators from mast cells. The synthesis of isotopically labeled analogs of Lodoxamide is of significant interest for metabolism studies, pharmacokinetic analysis, and as internal standards in quantitative bioassays.
This document outlines a proposed synthetic protocol for a Lodoxamide analog utilizing the isotopically labeled starting material, 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂. It is important to note that this specific synthetic route is a theoretical proposal designed to incorporate the labeled precursor and may require optimization. The protocols and data presented herein are for illustrative purposes to guide researchers in the potential synthesis and characterization of such a compound.
Proposed Synthesis of Lodoxamide-¹⁵N₂ Analog
The proposed synthesis involves a two-step procedure starting from 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ and diethyl oxalate (B1200264), followed by saponification to yield the final dicarboxylic acid analog.
Synthetic Scheme
Caption: Proposed two-step synthesis of a Lodoxamide-¹⁵N₂ analog.
Experimental Protocols
Step 1: Synthesis of Diethyl 2,2'-((4-chloro-5-cyano-1,3-phenylene)bis(azanediyl-¹⁵N))bis(2-oxoacetate) (Intermediate 1)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ (1.0 g, 5.8 mmol) in anhydrous pyridine (50 mL).
-
Addition of Reagent: To the stirred suspension, add diethyl oxalate (2.5 g, 17.1 mmol) dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 115°C) and maintain for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate (B1210297) and hexanes.
-
Work-up: After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold 1 M hydrochloric acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford Intermediate 1 as a solid.
Step 2: Synthesis of 2,2'-((4-chloro-5-cyano-1,3-phenylene)bis(azanediyl-¹⁵N))bis(2-oxoacetic acid) (Lodoxamide-¹⁵N₂ Analog)
-
Reaction Setup: Dissolve Intermediate 1 (1.0 g, 2.7 mmol) in a mixture of ethanol (B145695) (30 mL) and water (10 mL) in a 100 mL round-bottom flask.
-
Saponification: Add a 2 M aqueous solution of sodium hydroxide (B78521) (10 mL, 20 mmol) and stir the mixture at 60°C for 4 hours.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 1-2 by the dropwise addition of 6 M hydrochloric acid. A precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water (3 x 20 mL), and dry under high vacuum to yield the final Lodoxamide-¹⁵N₂ analog.
Data Presentation
The following tables summarize the expected (theoretical) data for the synthesis of the Lodoxamide-¹⁵N₂ analog.
Table 1: Reaction Yields and Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Melting Point (°C) |
| Intermediate 1 | C₁₅H₁₃ClN₄O₆¹⁵N₂ | 372.75 | 2.16 | 1.73 | 80 | 155-158 |
| Lodoxamide-¹⁵N₂ Analog | C₁₁H₅ClN₄O₆¹⁵N₂ | 316.64 | 0.86 | 0.73 | 85 | >250 (decomposes) |
Table 2: Spectroscopic Data (Theoretical)
| Compound | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | Mass Spec (ESI-MS) m/z |
| Intermediate 1 | 10.5 (s, 2H), 8.2 (s, 2H), 4.3 (q, J=7.1 Hz, 4H), 1.3 (t, J=7.1 Hz, 6H) | 162.1, 158.9, 140.2, 120.5, 118.3, 115.6, 105.1, 62.8, 14.0 | 373.0 [M+H]⁺ |
| Lodoxamide-¹⁵N₂ Analog | 13.5 (br s, 2H), 10.4 (s, 2H), 8.1 (s, 2H) | 163.5, 159.2, 140.4, 120.7, 118.1, 115.8, 105.3 | 317.0 [M+H]⁺ |
Mechanism of Action: Lodoxamide
Lodoxamide functions by stabilizing mast cells, thereby preventing the antigen-stimulated release of inflammatory mediators. The primary mechanism involves the inhibition of calcium influx into the mast cell upon activation.
Caption: Lodoxamide inhibits mast cell degranulation by blocking calcium influx.
Application Notes and Protocols for 15N Isotopic Labeling with 3,5-Diamino-4-chlorobenzonitrile-15N2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in drug development and metabolic research, enabling the precise tracking of molecules in biological systems.[1][2] The use of non-radioactive isotopes like Nitrogen-15 (¹⁵N) offers a safe and effective way to elucidate metabolic pathways, pharmacokinetics, and mechanisms of action.[1] 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂, a ¹⁵N-labeled aromatic amine, serves as a key intermediate in the synthesis of more complex labeled molecules, such as the antiallergic drug Lodoxamide. This document provides detailed application notes and protocols for the synthesis and use of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ in research and drug development.
Physicochemical Properties and Characterization
The successful incorporation of ¹⁵N isotopes into 3,5-Diamino-4-chlorobenzonitrile results in a predictable mass shift and distinct NMR spectral changes. These properties are crucial for the characterization and subsequent quantification of the labeled compound and its metabolites.
Table 1: Physicochemical and Spectroscopic Data
| Property | Unlabeled 3,5-Diamino-4-chlorobenzonitrile | 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ | Data Source/Reference |
| Molecular Formula | C₇H₆ClN₃ | C₇H₆Cl¹⁵N₂N | [3] (modified) |
| Molecular Weight | 167.60 g/mol | 169.60 g/mol | [3] (modified) |
| Mass Shift (M+2) | N/A | +2 Da | Theoretical |
| Isotopic Purity | N/A | Typically >98% | Supplier Dependent |
| ¹⁵N NMR Chemical Shift | N/A | Expected in the range of -50 to 100 ppm (relative to NH₃) for aromatic amines | [4][5] |
Synthesis Protocol: ¹⁵N Labeling of 3,5-Diamino-4-chlorobenzonitrile
While a specific protocol for the direct synthesis of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ is not widely published, a plausible synthetic route can be adapted from general methods for ¹⁵N-labeling of aromatic amines. One such approach involves a nitrogen replacement reaction using a readily available ¹⁵N source like [¹⁵N]glycine.[6]
Principle: This method is based on the cleavage of the C-N bond in an unlabeled aniline (B41778) precursor and subsequent incorporation of a ¹⁵N-containing moiety derived from a labeled source.[6]
Materials:
-
Unlabeled 3,5-Diamino-4-chlorobenzonitrile precursor (e.g., a derivative amenable to nitrogen replacement)
-
[¹⁵N]Glycine (or other suitable ¹⁵N source)
-
Appropriate solvents and reagents for the specific reaction (e.g., as described in related literature for aniline labeling[6])
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography)
Experimental Protocol:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the unlabeled precursor in a suitable solvent under an inert atmosphere.
-
Addition of ¹⁵N Source: Add the ¹⁵N-labeled reagent (e.g., a derivative of [¹⁵N]glycine) to the reaction mixture.
-
Reaction Conditions: The reaction may require specific catalysts, temperature, and reaction times, which should be optimized based on small-scale trials and analogous literature procedures for ¹⁵N-labeling of anilines.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. Purification is typically achieved by column chromatography on silica gel to isolate the desired 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂.
-
Characterization: The final product should be thoroughly characterized to confirm its identity and isotopic enrichment.
-
Mass Spectrometry: To confirm the +2 Da mass shift.
-
NMR Spectroscopy: ¹H NMR to confirm the overall structure and ¹⁵N NMR to verify the presence and chemical environment of the ¹⁵N labels.[7]
-
Application: Synthesis of ¹⁵N-Labeled Lodoxamide
3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ is a documented intermediate in the synthesis of ¹⁵N-labeled Lodoxamide, a mast cell stabilizer used in the treatment of allergic conjunctivitis.[8] The labeled Lodoxamide can be used in pharmacokinetic and metabolism studies to trace the drug's fate in the body.
Reaction Scheme: The synthesis involves the acylation of the two ¹⁵N-labeled amino groups of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ with an appropriate acylating agent to form the final Lodoxamide structure.
Application: In Vitro and In Vivo Tracer Studies
¹⁵N-labeled compounds like 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ and its derivatives are invaluable tools for various tracer studies in drug development.
1. Metabolic Fate and Drug Metabolism Studies:
-
Objective: To identify and quantify the metabolites of a drug candidate.
-
Protocol:
-
Administer the ¹⁵N-labeled compound to an in vitro system (e.g., liver microsomes) or an in vivo model.
-
Collect biological samples (e.g., plasma, urine, feces) at various time points.
-
Extract the parent compound and its metabolites from the biological matrix.
-
Analyze the extracts using LC-MS/MS. The mass shift of +2 Da for the ¹⁵N₂-labeled parent compound and any nitrogen-containing metabolites allows for their unambiguous identification and differentiation from endogenous molecules.[9]
-
2. Target Engagement and Pharmacodynamic Studies:
-
Objective: To confirm that a drug candidate interacts with its intended biological target.
-
Protocol:
-
Incubate cells or tissues with the ¹⁵N-labeled compound.
-
Isolate the target protein or cellular compartment of interest.
-
Use techniques like mass spectrometry or NMR to detect the presence of the ¹⁵N-labeled compound bound to its target.
-
Analytical Characterization Protocols
Accurate characterization of the ¹⁵N-labeled compound is essential for the reliability of subsequent studies.
Table 2: Analytical Methods for Characterization and Quantification
| Analytical Technique | Purpose | Key Parameters and Expected Results |
| Mass Spectrometry (MS) | Confirmation of isotopic labeling and quantification. | Expected Result: A molecular ion peak at m/z corresponding to the ¹⁵N₂-labeled compound (M+2). The isotopic distribution will confirm the enrichment level. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and verification of label position. | ¹H NMR: The proton spectrum should be consistent with the unlabeled compound's structure. ¹⁵N NMR: Signals in the aromatic amine region, confirming the presence of the label.[5][7] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation from unlabeled precursors. | Expected Result: A single major peak corresponding to the purified labeled compound with high chemical purity. |
Visualizations
Synthesis and Application Workflow
Caption: Workflow for synthesis, characterization, and application.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a general mechanism of how a kinase inhibitor, potentially synthesized from a labeled intermediate, might function.
Caption: Inhibition of a kinase signaling pathway.
References
- 1. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 8. Lodoxamide | C11H6ClN3O6 | CID 44564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ by LC-MS/MS
Abstract
This application note presents a detailed protocol for the quantitative analysis of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ in a biological matrix (human plasma) using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ is a stable isotope-labeled intermediate used in the synthesis of labeled active pharmaceutical ingredients, such as Lodoxamide.[1] The method described herein utilizes a simple protein precipitation for sample preparation followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This robust and sensitive method is suitable for pharmacokinetic studies and other applications in drug development requiring accurate quantification of this compound.
Introduction
Stable isotope-labeled compounds are critical internal standards in quantitative mass spectrometry assays due to their similar chemical and physical properties to the unlabeled analyte, which allows for correction of matrix effects and variability in sample processing and instrument response. 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ is an important intermediate for synthesizing ¹⁵N-labeled pharmaceuticals. Accurate quantification of this intermediate is essential for process control and for use as an internal standard in subsequent bioanalytical assays. This document provides a comprehensive workflow, from sample preparation to LC-MS/MS data acquisition, for the reliable quantification of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ from human plasma.
Materials:
-
Human plasma samples
-
3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ stock solution (1 mg/mL in DMSO)
-
Acetonitrile (B52724) (LC-MS grade) containing 0.1% formic acid (ice-cold)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of >12,000 x g
-
HPLC vials with inserts
Procedure:
-
Prepare calibration standards and quality control (QC) samples by spiking the stock solution of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ into blank human plasma.
-
Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile with 0.1% formic acid to each tube.
-
Vortex mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 300 µL of the clear supernatant to an HPLC vial with an insert.
-
The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
Instrumentation: Standard HPLC or UHPLC system.
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Mass Spectrometry (MS) Method
Instrumentation: Triple Quadrupole Mass Spectrometer.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Theoretical Mass and MRM Transitions
The molecular formula for 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ is C₇H₆Cl(¹⁵N)₂N. The monoisotopic mass is calculated using the exact masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁵N). The two amino groups are labeled with ¹⁵N.
-
Exact Mass of ¹²C: 12.000000 Da
-
Exact Mass of ¹H: 1.007825 Da
-
Exact Mass of ¹⁴N: 14.003074 Da
Calculated Monoisotopic Mass (³⁵Cl isotope): (7 * 12.000000) + (6 * 1.007825) + 34.968853 + (2 * 15.000109) + 14.003074 = 169.0592 Da
The protonated precursor ion [M+H]⁺ will be monitored. Fragmentation is predicted to occur via loss of ammonia (B1221849) (NH₃) and hydrogen cyanide (HCN).
Table 1: Theoretical Mass and Proposed MRM Transitions for 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂
| Analyte | Isotope | Precursor Ion [M+H]⁺ (Q1 m/z) | Product Ion (Fragment) | Product Ion (Q3 m/z) | Proposed Use |
| 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ | ³⁵Cl | 170.0665 | [M+H - ¹⁵NH₃]⁺ | 154.0400 | Quantifier |
| 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ | ³⁵Cl | 170.0665 | [M+H - H¹⁵N]⁺ | 144.0601 | Qualifier |
| 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ | ³⁷Cl | 172.0635 | [M+H - ¹⁵NH₃]⁺ | 156.0371 | Qualifier (Isotope Peak) |
Note: The qualifier transitions enhance the specificity of the detection method.
Hypothetical Quantitative Performance Data
The following table summarizes the expected performance characteristics of this analytical method.
Table 2: Hypothetical Quantitative Performance of the LC-MS/MS Method
| Parameter | Result |
| Retention Time (RT) | Approx. 2.1 min |
| Linear Dynamic Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
Visualizations
Experimental Workflow
The overall workflow from sample receipt to final data analysis is depicted below.
Caption: LC-MS/MS workflow for the analysis of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂.
Proposed Fragmentation Pathway
The fragmentation of the protonated molecule is key to the selectivity of the MRM assay.
Caption: Proposed fragmentation of protonated 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂.
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust workflow for the quantitative determination of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ in human plasma. The simple sample preparation protocol and rapid chromatographic separation make it suitable for high-throughput analysis in a drug development setting. This method can be readily adapted for other biological matrices and can serve as a foundation for developing assays for related compounds.
References
- 1. clearsynth.com [clearsynth.com]
- 2. Chlorine-35 isotope | Cl | CID 25087140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chlorine-35 - isotopic data and properties [chemlin.org]
- 4. Nitrogen-15 - isotopic data and properties [chemlin.org]
- 5. Nitrogen-15 | N | CID 91866251 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂. Due to the limited availability of public experimental data for this specific isotopically labeled compound, this application note focuses on predicted NMR data based on structurally similar molecules and established spectroscopic principles. Detailed protocols for sample preparation, and the acquisition of one-dimensional (1D) ¹H, ¹³C, and ¹⁵N NMR spectra, as well as two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are provided. These protocols are designed to enable researchers to acquire high-quality data for structural verification and further studies.
Introduction
3,5-Diamino-4-chlorobenzonitrile is a substituted aromatic compound with applications in medicinal chemistry and materials science. The ¹⁵N₂-labeled variant, 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂, is a valuable intermediate for the synthesis of isotopically labeled drugs, such as Lodoxamide, an antiallergic agent that acts as a mast cell stabilizer[1]. Isotopic labeling is a powerful technique that facilitates mechanistic studies, metabolic tracking, and advanced NMR structural analysis.
NMR spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. For ¹⁵N-labeled compounds, specialized NMR experiments can provide invaluable information regarding the electronic environment of the nitrogen atoms and their connectivity within the molecule. This note details the expected NMR characteristics and provides robust protocols for the comprehensive NMR analysis of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H, ¹³C, and ¹⁵N NMR chemical shifts, as well as key coupling constants for 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂. These predictions are based on data from analogous compounds, including various substituted benzonitriles and anilines, and general principles of NMR spectroscopy.
Table 1: Predicted ¹H and ¹⁵N NMR Data
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹⁵N Chemical Shift (δ, ppm) | Predicted ¹J(¹⁵N,¹H) (Hz) | Predicted ⁿJ(¹⁵N,¹H) (Hz) |
| H2/H6 | 7.20 - 7.40 | d | - | - | ²J ≈ 2-4 |
| -NH₂ (C3) | 4.50 - 5.50 | br s | -310 to -330 | ~75-85 | - |
| -NH₂ (C5) | 4.50 - 5.50 | br s | -310 to -330 | ~75-85 | - |
Note: Chemical shifts of amino protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Table 2: Predicted ¹³C NMR Data
| Atom | Predicted ¹³C Chemical Shift (δ, ppm) |
| C1 (CN) | 95 - 105 |
| C2/C6 | 128 - 132 |
| C3/C5 | 145 - 150 |
| C4 (C-Cl) | 115 - 120 |
| CN | 118 - 122 |
Experimental Protocols
NMR Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Compound Purity : Ensure the 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ sample is of high purity. Remove any solid impurities by filtering the dissolved sample.
-
Solvent Selection : Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it is a good solvent for many aromatic compounds and slows down the exchange of amine protons, leading to sharper -NH₂ signals.
-
Concentration : Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Sample Filtration : To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard : For accurate chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added, though referencing to the residual solvent peak is often sufficient.
NMR Data Acquisition
The following are general protocols for acquiring NMR data on a standard 400 or 500 MHz spectrometer. Specific parameters may need to be optimized.
3.2.1. 1D ¹H NMR Spectroscopy
-
Experiment : Standard 1D proton experiment.
-
Pulse Program : zg30 or similar.
-
Spectral Width : 12-16 ppm, centered around 6 ppm.
-
Acquisition Time : 2-3 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 16-64, depending on concentration.
3.2.2. 1D ¹³C NMR Spectroscopy
-
Experiment : Proton-decoupled 1D carbon experiment.
-
Pulse Program : zgpg30 or similar.
-
Spectral Width : 200-220 ppm, centered around 110 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096, as ¹³C has low natural abundance and sensitivity.
3.2.3. 1D ¹⁵N NMR Spectroscopy
-
Experiment : Proton-decoupled 1D nitrogen experiment, often using a refocused INEPT pulse sequence for sensitivity enhancement.
-
Pulse Program : zgpg or a refocused INEPT sequence.
-
Spectral Width : 400-500 ppm, centered around -150 ppm (relative to liquid NH₃).
-
Acquisition Time : 0.5-1 second.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 4096 or more, due to the low gyromagnetic ratio of ¹⁵N.
3.2.4. 2D ¹H-¹⁵N HSQC Spectroscopy The ¹H-¹⁵N HSQC experiment is crucial for correlating the nitrogen atoms with their directly attached protons.
-
Experiment : Sensitivity-enhanced, phase-sensitive HSQC.
-
Pulse Program : hsqcedetgpsisp2.2 or similar.
-
¹H Spectral Width : 12-16 ppm.
-
¹⁵N Spectral Width : 100-150 ppm, centered to include the expected amino nitrogen signals.
-
Number of Increments (t₁) : 128-256.
-
Number of Scans per Increment : 8-32.
-
¹J(N,H) Coupling Constant : Set to an average value for aromatic amines, typically 80-90 Hz.
3.2.5. 2D ¹H-¹⁵N HMBC Spectroscopy The ¹H-¹⁵N HMBC experiment reveals correlations between nitrogen atoms and protons that are two or three bonds away, which is essential for assigning the aromatic protons relative to the amino groups.
-
Experiment : Phase-sensitive HMBC.
-
Pulse Program : hmbcgplpndqf or similar.
-
¹H Spectral Width : 12-16 ppm.
-
¹⁵N Spectral Width : 100-150 ppm.
-
Number of Increments (t₁) : 256-512.
-
Number of Scans per Increment : 16-64.
-
Long-Range Coupling Constant (ⁿJ(N,H)) : Optimized for 4-8 Hz to detect multi-bond correlations.
Data Interpretation and Expected Correlations
The combination of 1D and 2D NMR experiments will allow for the complete assignment of the NMR signals of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂.
-
¹H NMR : The ¹H NMR spectrum is expected to show a singlet (or a narrow doublet due to long-range coupling) for the aromatic protons (H2/H6) and a broad singlet for the four equivalent amino protons.
-
¹³C NMR : The proton-decoupled ¹³C NMR will show five signals corresponding to the five distinct carbon environments in the molecule.
-
¹H-¹⁵N HSQC : This spectrum will be simple, showing a single cross-peak correlating the amino protons with the ¹⁵N-labeled amino nitrogen atoms. This confirms the N-H one-bond connectivity.
-
¹H-¹⁵N HMBC : This is a key experiment for this molecule. It is expected to show a correlation between the ¹⁵N atoms of the amino groups and the aromatic protons at the 2 and 6 positions (H2/H6) via a three-bond coupling (³J(¹⁵N,H)). This correlation is critical for confirming the assignment of the aromatic protons.
Note: The DOT script for the molecular structure is a simplified representation due to the limitations of Graphviz for complex chemical structures. A proper chemical drawing should be used in a final document.
Conclusion
The NMR spectroscopic analysis of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ provides a comprehensive method for its structural characterization. While experimental data is not widely available, the predicted chemical shifts and coupling constants, in conjunction with the detailed acquisition protocols provided in this note, offer a robust framework for researchers. The use of 2D heteronuclear experiments, particularly ¹H-¹⁵N HSQC and HMBC, is essential for unambiguous signal assignment and confirmation of the isotopic labeling. These methods will be invaluable for quality control and for subsequent studies involving this important labeled intermediate.
References
Application Notes and Protocols: Using 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ in Metabolic Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying the flux of metabolites within biological systems. The use of compounds enriched with stable isotopes, such as nitrogen-15 (B135050) (¹⁵N), allows researchers to trace the metabolic fate of these molecules without the need for radioactive materials. 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ is a stable isotope-labeled compound with potential applications in metabolic tracing studies, particularly in the investigation of the biotransformation of aromatic amines and nitriles. This compound serves as a valuable tool for understanding the metabolism of xenobiotics, including drugs and environmental compounds.
This document provides detailed application notes and experimental protocols for utilizing 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ in metabolic tracing studies. The protocols cover cell culture-based experiments, sample preparation for mass spectrometry analysis, and data interpretation.
Potential Applications
Based on its chemical structure, 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ can be used to investigate several metabolic pathways. The presence of two primary amino groups and a nitrile group on a chlorinated benzene (B151609) ring suggests that its metabolism may involve:
-
N-Oxidation and Acetylation: Aromatic amines are known to undergo N-oxidation and N-acetylation reactions, which can lead to the formation of reactive metabolites.[1] Tracing the ¹⁵N label can help identify and quantify these metabolites.
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed by nitrile hydratases and amidases to form the corresponding amide and carboxylic acid.[2][3][4] The ¹⁵N label on the amino groups can be used to track the fate of the parent compound and its hydrolyzed metabolites.
-
Ring Hydroxylation: The aromatic ring may undergo hydroxylation, a common detoxification pathway.
-
Drug Metabolism Studies: 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ is a known intermediate in the synthesis of a labeled form of the antiallergic drug Lodoxamide.[5] Therefore, it can be used as a tracer to study the metabolic fate of Lodoxamide and related compounds.
Experimental Workflow
A typical metabolic tracing experiment using 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ involves several key steps, from cell culture to data analysis.
Proposed Metabolic Pathways
Based on existing literature on the metabolism of aromatic amines and benzonitriles, the following metabolic pathways for 3,5-Diamino-4-chlorobenzonitrile are proposed.
Experimental Protocols
Cell Culture and ¹⁵N Labeling
This protocol describes the general procedure for labeling cultured mammalian cells with 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, A549)
-
Complete cell culture medium
-
3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Tracer Addition: On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂. A typical starting concentration range is 10-100 µM. Include a vehicle control (DMSO) and an unlabeled control.
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the time-dependent metabolism of the tracer.
-
Cell Harvesting: At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate. This step quenches all enzymatic activity.
-
Sample Collection: Collect the cell lysate and centrifuge to pellet the protein and cell debris. The supernatant contains the metabolites.
-
Storage: Store the metabolite extracts at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
Materials:
-
Metabolite extracts
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
Formic acid
-
Centrifugal vacuum concentrator
-
Autosampler vials
Procedure:
-
Drying: Dry the metabolite extracts using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Centrifugation: Centrifuge the reconstituted samples to remove any remaining particulate matter.
-
Transfer: Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables for clear comparison. The tables should include information on the relative abundance of the parent compound and its potential metabolites at different time points.
Table 1: Relative Abundance of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ and its Potential Metabolites Over Time
| Time (hours) | Parent Compound (¹⁵N₂) Abundance (Normalized Peak Area) | Metabolite A (¹⁵N₂) Abundance (Normalized Peak Area) | Metabolite B (¹⁵N₂) Abundance (Normalized Peak Area) |
| 0 | 1.00 | 0.00 | 0.00 |
| 2 | 0.85 | 0.12 | 0.03 |
| 6 | 0.62 | 0.28 | 0.10 |
| 12 | 0.35 | 0.45 | 0.20 |
| 24 | 0.10 | 0.60 | 0.30 |
Table 2: Mass-to-Charge Ratios (m/z) of Expected Isotopologues
| Compound | Unlabeled (¹⁴N) m/z | Labeled (¹⁵N₂) m/z |
| 3,5-Diamino-4-chlorobenzonitrile | 167.03 | 169.03 |
| 3,5-Diamino-4-chlorobenzamide | 185.04 | 187.04 |
| 3,5-Diamino-4-chlorobenzoic acid | 186.02 | 188.02 |
| N-Acetyl-3,5-diamino-4-chlorobenzonitrile | 209.04 | 211.04 |
Data Analysis and Interpretation
The analysis of data from ¹⁵N tracing experiments involves identifying metabolites that contain the ¹⁵N label. This is achieved by looking for mass shifts in the mass spectra corresponding to the incorporation of two ¹⁵N atoms. The relative abundance of the labeled metabolites can then be used to infer the activity of different metabolic pathways. Specialized software can be used for the analysis of stable isotope labeling data to determine the mass isotopologue distribution (MID) and calculate metabolic fluxes.[6]
Conclusion
3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ is a promising tool for researchers in drug metabolism and toxicology. The protocols and application notes provided here offer a framework for designing and conducting metabolic tracing studies to investigate the biotransformation of this and structurally related compounds. By tracing the fate of the ¹⁵N atoms, scientists can gain valuable insights into the metabolic pathways involved in the detoxification and bioactivation of xenobiotics.
References
- 1. The metabolism of aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation of benzonitrile herbicides via the nitrile hydratase-amidase pathway in rhodococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. clearsynth.com [clearsynth.com]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Synthesis of ¹⁵N Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen-15 (¹⁵N) labeled compounds are invaluable tools in a wide array of scientific disciplines, including metabolic research, structural biology, and pharmaceutical development.[1] By replacing the naturally abundant ¹⁴N isotope with the stable, heavier ¹⁵N isotope, researchers can trace the metabolic fate of nitrogen-containing molecules, elucidate reaction mechanisms, and gain insights into the structure and function of biomolecules.[1] This non-radioactive labeling allows for safe, long-term studies, making ¹⁵N-labeled compounds essential for applications ranging from nuclear magnetic resonance (NMR) spectroscopy to mass spectrometry (MS)-based quantitative proteomics.[1] These application notes provide detailed protocols for the synthesis, purification, and analysis of various ¹⁵N labeled compounds.
Synthesis Methodologies
The incorporation of a ¹⁵N isotope into a target molecule can be achieved through several strategic approaches, primarily categorized as biosynthetic/enzymatic methods and chemical synthesis. The choice of method depends on the complexity of the target molecule, the desired labeling pattern, and the available starting materials.
Biosynthetic and Enzymatic Synthesis
Biosynthetic and enzymatic methods leverage the catalytic machinery of biological systems to incorporate ¹⁵N from a labeled precursor into the target molecule with high stereospecificity and efficiency.
Protocol 1: Biosynthetic Production of ¹⁵N Labeled Proteins in E. coli
This protocol describes the expression and purification of a ¹⁵N-labeled protein in Escherichia coli using a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.
Materials:
-
E. coli expression strain transformed with the plasmid containing the gene of interest
-
M9 minimal medium components
-
¹⁵NH₄Cl (≥98% isotopic purity)
-
Glucose (or other carbon source)
-
Trace elements solution
-
1 M MgSO₄
-
1 M CaCl₂
-
Biotin and Thiamin solutions (1 mg/mL)
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
Lysis buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Purification resins (e.g., Ni-NTA for His-tagged proteins)
Procedure:
-
Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Pre-culture: The next day, inoculate 1 L of M9 minimal medium (containing all components including ¹⁵NH₄Cl) with the overnight starter culture. Grow at 37°C with vigorous shaking.
-
Induction: Monitor the optical density at 600 nm (OD₆₀₀). When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to shake for another 12-16 hours to allow for protein expression.
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Purification: Centrifuge the lysate at high speed to pellet the cell debris. The supernatant containing the soluble protein is then subjected to affinity chromatography (or other appropriate purification methods) to isolate the ¹⁵N-labeled protein.
-
Analysis: Confirm the purity and identity of the protein using SDS-PAGE and mass spectrometry. The isotopic enrichment can be determined by mass spectrometry.
Protocol 2: Enzymatic Synthesis of L-[¹⁵N]-Glutamic Acid
This protocol details the synthesis of L-[¹⁵N]-glutamic acid from α-ketoglutarate and ¹⁵NH₄Cl using glutamate (B1630785) dehydrogenase (GDH), with a cofactor regeneration system.
Materials:
-
α-ketoglutarate sodium salt
-
¹⁵NH₄Cl (≥98% isotopic purity)
-
Glucose
-
NADH
-
Glutamate Dehydrogenase (GDH)
-
Glucose Dehydrogenase (GlcDH)
-
1 N NaOH
-
Bidistilled water
Procedure:
-
Reaction Setup: In a temperature-controlled vessel at 30°C, dissolve 40 mmol glucose, 8 mmol α-ketoglutarate, and 8 mmol ¹⁵NH₄Cl in 70 mL of bidistilled water.
-
pH Adjustment: Adjust the pH of the solution to 8.0 with 1 N NaOH.
-
Enzyme Addition: Add 0.5 mmol NADH, 100 U of GDH, and 110 U of GlcDH to the reaction mixture.
-
Reaction Monitoring and pH Control: The reaction produces gluconic acid, causing a decrease in pH. Monitor the pH and maintain it at 8.0-8.2 by the controlled addition of 1 N NaOH.
-
Reaction Completion and Product Isolation: Once the reaction is complete (indicated by the cessation of NaOH consumption), cool the reaction mixture overnight.
-
Purification: The L-[¹⁵N]-glutamic acid will crystallize out of the solution. Isolate the white crystalline solid by filtration. Recrystallize the product from water to improve purity.
Chemical Synthesis
Chemical synthesis offers versatility in introducing ¹⁵N labels into a wide range of organic molecules, including those not amenable to biological methods.
Protocol 3: Chemical Synthesis of ¹⁵N-Labeled Pyridines via Zincke Imine Intermediates
This protocol describes a general method for the ¹⁵N-labeling of pyridines through a ring-opening and ring-closing sequence involving Zincke imine intermediates. This method is effective for a variety of substituted pyridines.
Materials:
-
Substituted pyridine (B92270)
-
Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)
-
2,4,6-Collidine
-
¹⁵NH₄Cl (≥98% isotopic purity)
-
Ethyl acetate (B1210297)
Procedure:
-
Activation and Ring-Opening:
-
In a reaction vessel, dissolve the pyridine (0.1–0.2 mmol) in ethyl acetate (0.5–1.0 mL) and cool to -78°C.
-
Add Tf₂O (1.0 equiv.) and stir for 30 minutes.
-
Add dibenzylamine (1.2 equiv.) and 2,4,6-collidine (1.0 equiv.) and warm the reaction to 60°C for 1 hour to form the Zincke imine intermediate.
-
-
¹⁵N-Incorporation and Ring-Closure:
-
To the intermediate, add ¹⁵NH₄Cl (3.0 equiv.), triethylamine (6.0 equiv.), and acetonitrile (1.0–2.0 mL).
-
Heat the reaction mixture to 100°C for 1 hour.
-
-
Work-up and Purification:
-
After cooling, the reaction mixture is subjected to an appropriate work-up procedure, typically involving extraction and washing.
-
The crude product is then purified by flash chromatography to yield the ¹⁵N-labeled pyridine.
-
Protocol 4: General Strecker Synthesis of α-[¹⁵N]-Amino Acids
The Strecker synthesis is a classic method for preparing amino acids from aldehydes, ammonia, and cyanide. By using ¹⁵N-labeled ammonia, ¹⁵N can be incorporated into the amino acid.
Materials:
-
Aldehyde (R-CHO)
-
¹⁵NH₄Cl (≥98% isotopic purity)
-
Potassium cyanide (KCN)
-
Strong acid (e.g., HCl) for hydrolysis
-
Appropriate solvents (e.g., methanol, water)
Procedure:
-
α-Aminonitrile Formation:
-
In a suitable solvent, combine the aldehyde, ¹⁵NH₄Cl, and KCN. The reaction is typically carried out at room temperature.
-
The aldehyde reacts with ¹⁵N-ammonia (formed in situ from ¹⁵NH₄Cl) to form an imine, which is then attacked by the cyanide ion to form the α-[¹⁵N]-aminonitrile.
-
-
Hydrolysis:
-
The resulting α-[¹⁵N]-aminonitrile is hydrolyzed to the corresponding α-[¹⁵N]-amino acid. This is typically achieved by heating the aminonitrile in the presence of a strong aqueous acid (e.g., 6M HCl).
-
-
Purification:
-
After hydrolysis, the reaction mixture is neutralized, and the α-[¹⁵N]-amino acid is purified, often by ion-exchange chromatography or crystallization.
-
Quantitative Data Summary
The following tables summarize typical yields and isotopic enrichment levels for the synthesis of various ¹⁵N labeled compounds.
Table 1: Enzymatic Synthesis of ¹⁵N-Labeled Amino Acids
| Amino Acid | Starting Materials | Enzyme System | Yield (%) | Isotopic Enrichment (%) | Reference |
| L-Glutamic Acid | α-ketoglutarate, ¹⁵NH₄Cl, Glucose | Glutamate Dehydrogenase, Glucose Dehydrogenase | 70 | >99 | [2] |
| Various L-amino acids | Corresponding α-keto acids, (¹⁵NH₄)₂SO₄, α-ketoglutarate | Glutamate Dehydrogenase, Branched-chain amino acid aminotransferase | 70-80 | Not specified | [3] |
Table 2: Chemical Synthesis of ¹⁵N-Labeled Pyridines
| Pyridine Derivative | Yield (%) | Isotopic Enrichment (%) | Reference |
| 3-Bromopyridine | 65 | 98 | |
| 4-Phenylpyridine | 85 | >95 | |
| 3-Methoxypyridine | 72 | >95 | |
| Nicotinamide | 55 | 96 | |
| (Data adapted from representative examples of Zincke imine-based synthesis) |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context of ¹⁵N labeled compounds is crucial for understanding their application.
References
Application Notes and Protocols for 15N Labeled Lodoxamide in Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lodoxamide is a mast cell stabilizer indicated for the treatment of allergic ocular disorders such as vernal keratoconjunctivitis.[1][2] Its therapeutic effect is achieved by inhibiting the Type I immediate hypersensitivity reaction.[3][4] The precise mechanism of action is thought to involve the prevention of calcium influx into mast cells upon antigen stimulation, which in turn stabilizes the cell membrane and prevents the release of histamine (B1213489) and other inflammatory mediators.[2][3][5] While the pharmacology of Lodoxamide is well-established, detailed metabolic and pharmacokinetic data are limited. Studies with 14C-labeled Lodoxamide have shown that urinary excretion is the primary route of elimination, with a half-life of 8.5 hours in urine.[6]
The use of stable isotope labeling, particularly with 15N, has become a powerful tool in modern drug development.[7][8] Incorporating 15N into a drug molecule allows for its precise and unambiguous detection in complex biological matrices using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7][9] This technique is invaluable for absorption, distribution, metabolism, and excretion (ADME) studies, enabling accurate quantification of the parent drug and its metabolites.[8][10] This document outlines proposed applications and detailed protocols for the use of 15N labeled Lodoxamide in pharmacological research, providing a framework for elucidating its pharmacokinetic and metabolic profile.
Proposed Applications of 15N Labeled Lodoxamide
The stable, non-radioactive nature of the 15N isotope makes it an ideal tracer for a variety of in vitro and in vivo pharmacological studies.
-
Definitive Pharmacokinetic (PK) and Bioavailability Studies: Administration of a mixture of 15N labeled (intravenous) and unlabeled (topical or oral) Lodoxamide can allow for the precise determination of absolute bioavailability. The distinct mass shift allows for simultaneous quantification of both administered forms.
-
Metabolite Identification and Profiling: 15N labeling serves as a clear isotopic signature to distinguish drug-related metabolites from endogenous molecules in biological samples.[11][12] This facilitates the identification of metabolic pathways and the structural elucidation of novel metabolites by LC-MS/MS.[13]
-
Mass Balance Studies: 15N labeled Lodoxamide can be used to trace the disposition and excretion of the drug, providing a comprehensive understanding of its elimination pathways (e.g., renal, fecal).
-
Drug-Drug Interaction (DDI) Studies: The effect of co-administered drugs on the metabolism of Lodoxamide can be quantitatively assessed by monitoring the formation of 15N labeled metabolites.
-
Protein Binding Assays: 15N labeling can be utilized in conjunction with techniques like NMR or MS to study the binding kinetics and affinity of Lodoxamide to plasma proteins.[9]
Experimental Protocols
The following are detailed, proposed protocols for key experiments utilizing 15N labeled Lodoxamide.
Protocol 1: Pharmacokinetic Study of 15N Labeled Lodoxamide in Rabbits Following Topical Ocular Administration
Objective: To determine the pharmacokinetic profile of 15N labeled Lodoxamide in plasma and aqueous humor after topical ocular administration.
Materials:
-
15N Labeled Lodoxamide (synthesized with >99% isotopic purity)
-
Unlabeled Lodoxamide (as an analytical standard)
-
New Zealand White rabbits (male, 2-3 kg)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Microcapillary tubes for blood collection
-
Syringes for aqueous humor sampling
-
Anticoagulant (e.g., EDTA)
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Methodology:
-
Animal Dosing:
-
Acclimatize rabbits for at least one week prior to the study.
-
Administer a single 50 µL drop of 0.1% 15N Labeled Lodoxamide ophthalmic solution into the conjunctival sac of one eye of each rabbit (n=6).
-
-
Sample Collection:
-
Collect blood samples (approx. 0.5 mL) from the marginal ear vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing EDTA.
-
At each time point, collect aqueous humor (approx. 20-30 µL) from the anterior chamber of the dosed eye using a 30-gauge needle.
-
Process blood samples by centrifugation at 2000 x g for 10 minutes at 4°C to obtain plasma.
-
Store all plasma and aqueous humor samples at -80°C until analysis.
-
-
Sample Preparation:
-
Plasma: Thaw samples on ice. To 100 µL of plasma, add an internal standard (e.g., a structurally similar compound). Precipitate proteins by adding 300 µL of acetonitrile. Vortex and centrifuge at 10,000 x g for 5 minutes. Evaporate the supernatant to dryness and reconstitute in 100 µL of mobile phase.
-
Aqueous Humor: Due to the small volume, dilute the sample with an equal volume of mobile phase containing the internal standard.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto a C18 HPLC column.
-
Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Monitor the parent ions and specific product ions for both 15N Labeled Lodoxamide and the internal standard using Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations of 15N Labeled Lodoxamide.
-
Calculate the concentration of 15N Labeled Lodoxamide in each sample.
-
Use pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).
-
Protocol 2: In Vitro Metabolite Identification of 15N Labeled Lodoxamide using Human Liver Microsomes
Objective: To identify the major metabolites of 15N Labeled Lodoxamide formed by cytochrome P450 enzymes.
Materials:
-
15N Labeled Lodoxamide
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Methodology:
-
Incubation:
-
Prepare an incubation mixture containing 15N Labeled Lodoxamide (10 µM final concentration), HLM (0.5 mg/mL), and phosphate buffer.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for 60 minutes.
-
Prepare a negative control incubation without the NADPH regenerating system.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding two volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at 12,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the sample using a high-resolution mass spectrometer to obtain accurate mass measurements of potential metabolites.
-
Use a data-dependent acquisition method to trigger fragmentation (MS/MS) of potential metabolite ions.
-
-
Data Analysis:
-
Process the data using metabolite identification software.
-
Search for predicted biotransformations (e.g., hydroxylation, glucuronidation, hydrolysis) of 15N Labeled Lodoxamide. The presence of the 15N isotopic signature will confirm that the detected species are drug-related.
-
Analyze the MS/MS fragmentation patterns to propose the structures of the identified metabolites.
-
Data Presentation
Quantitative data from the proposed studies should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Hypothetical Pharmacokinetic Parameters of 15N Labeled Lodoxamide Following a Single Topical Ocular Dose in Rabbits.
| Parameter | Plasma | Aqueous Humor |
| Cmax (ng/mL) | 5.2 ± 1.3 | 85.6 ± 15.2 |
| Tmax (h) | 1.0 ± 0.25 | 0.5 ± 0.1 |
| AUC₀-t (ng·h/mL) | 25.8 ± 6.4 | 210.4 ± 42.1 |
| t½ (h) | 8.7 ± 1.5 | 4.2 ± 0.8 |
Data are presented as mean ± standard deviation (n=6).
Table 2: Potential Metabolites of 15N Labeled Lodoxamide Identified in Human Liver Microsome Incubations.
| Metabolite ID | Proposed Biotransformation | Mass Shift from Parent |
| M1 | Hydroxylation | +16 Da |
| M2 | N-dealkylation | -28 Da |
| M3 | Glucuronide Conjugation | +176 Da |
| M4 | Hydrolysis of Amide Linkage | -15 Da |
Mandatory Visualization
Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: Lodoxamide's mechanism of action in mast cell stabilization.
Caption: Experimental workflow for the proposed pharmacokinetic study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. Lodoxamide | C11H6ClN3O6 | CID 44564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Alomide (lodoxamide ophthalmic) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]
- 5. What is Lodoxamide Tromethamine used for? [synapse.patsnap.com]
- 6. Lodoxamide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 7. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 8. metsol.com [metsol.com]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug metabolism studies using "intrinsic" and "extrinsic" labels. A demonstration using 15N vs. Cl in midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization [frontiersin.org]
- 13. scimetr.com [scimetr.com]
Application Note: Quantitative Analysis of 3,5-Diamino-4-chlorobenzonitrile-15N2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diamino-4-chlorobenzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. The isotopically labeled version, 3,5-Diamino-4-chlorobenzonitrile-15N2, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies, where it is often used as an internal standard for the accurate quantification of the unlabeled parent compound. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in a biological matrix (plasma) using a robust LC-MS/MS (B15284909) method.
Principle of the Method
This method utilizes High-Performance Liquid Chromatography (HPLC) for the separation of the analyte from matrix components, followed by tandem mass spectrometry (MS/MS) for detection and quantification. The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion and its characteristic product ion. The stable isotope-labeled internal standard (SIL-IS), in this case, the unlabeled 3,5-Diamino-4-chlorobenzonitrile, is used to compensate for any variability during sample preparation and analysis, ensuring high accuracy and precision.
Materials and Reagents
-
Analytes and Standards:
-
This compound (Analyte)
-
3,5-Diamino-4-chlorobenzonitrile (Internal Standard)
-
-
Solvents and Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Human plasma (or other relevant biological matrix)
-
Experimental Protocols
Stock and Working Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and 3,5-Diamino-4-chlorobenzonitrile and dissolve in 1 mL of methanol to prepare individual stock solutions.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions 1:100 with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate stock solution of the analyte with methanol:water (50:50, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the intermediate stock solution of the internal standard with methanol:water (50:50, v/v).
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL of 3,5-Diamino-4-chlorobenzonitrile) to all tubes except the blank.
-
Vortex mix for 10 seconds.
-
Add 500 µL of ethyl acetate to each tube.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approximately 450 µL) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (see section 4.3).
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Dwell Time | 100 ms per transition |
| Collision Gas | Argon |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation
Table 1: MRM Transitions and Compound Information
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Analyte) | 170.0 | 134.0 | 25 |
| 3,5-Diamino-4-chlorobenzonitrile (IS) | 168.0 | 132.0 | 25 |
Note: The exact masses are 167.0250249 Da for the unlabeled compound and approximately 169.02 for the 15N2 labeled compound.[1] The precursor ions selected correspond to the [M+H]+ adducts. Product ions are predicted based on the neutral loss of NH3 and HCN.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of the quantitative analysis process.
References
Application Notes and Protocols for the Hypothetical Reaction Kinetics of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂
Introduction
3,5-Diamino-4-chlorobenzonitrile is an aromatic compound with potential applications as a building block in medicinal chemistry and materials science. The presence of two amino groups and a nitrile functionality offers multiple sites for chemical modification. Understanding the reaction kinetics of this molecule is crucial for optimizing synthetic routes and for its application in drug development, where reaction rates and mechanisms can significantly impact yield, purity, and the biological activity of derivatives.
The incorporation of a stable isotope label, such as ¹⁵N, is a powerful technique for elucidating reaction mechanisms.[1][2] By selectively labeling the two amino groups (¹⁵N₂), researchers can track the fate of these nitrogen atoms through a reaction using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing unambiguous evidence for reaction pathways.[1][2][3]
This document outlines a hypothetical study on the reaction kinetics of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂.
Proposed Synthesis of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂
A plausible synthetic route for the title compound, adapted from procedures for similar diaminobenzonitriles, is proposed below. The ¹⁵N label is introduced in the final reduction step using a ¹⁵N-labeled precursor.
Caption: Proposed synthesis of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂.
Hypothetical Kinetic Study: Acylation of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂
A common reaction involving aromatic amines is acylation. We will consider the mono-acylation with acetic anhydride (B1165640) as a model reaction to study the kinetics. The reaction progress can be monitored by observing the disappearance of the starting material or the appearance of the mono-acetylated product.
Reaction:
3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ + Acetic Anhydride → 3-Acetamido-5-amino-4-chlorobenzonitrile-¹⁵N₂ + Acetic Acid
Experimental Protocols
1. Synthesis of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ (Hypothetical)
-
Step 1: Reduction of 4-Chloro-3,5-dinitrobenzonitrile. Suspend 4-chloro-3,5-dinitrobenzonitrile (1 eq) in a mixture of ethanol (B145695) and water.
-
Step 2: Introduction of ¹⁵N Label. Add a reducing agent such as iron powder (5 eq) and a catalytic amount of [¹⁵N]-ammonium chloride (as the source of ¹⁵N).
-
Step 3: Reaction. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Step 4: Work-up. Filter the hot reaction mixture through celite to remove iron salts.
-
Step 5: Purification. Concentrate the filtrate under reduced pressure and purify the resulting solid by recrystallization or column chromatography to yield 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂.
2. Kinetic Analysis using UV-Vis Spectroscopy
-
Instrumentation: A temperature-controlled UV-Vis spectrophotometer.
-
Preparation of Solutions:
-
Prepare a stock solution of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ in a suitable solvent (e.g., acetonitrile).
-
Prepare a stock solution of acetic anhydride in the same solvent.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer cell holder to the desired temperature (e.g., 25°C).
-
Pipette a known volume of the 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ solution into a quartz cuvette.
-
Initiate the reaction by adding a known volume of the acetic anhydride solution to the cuvette.
-
Immediately start recording the absorbance at a predetermined wavelength (corresponding to the maximum absorbance of the reactant or product) over time.
-
Repeat the experiment with varying concentrations of acetic anhydride while keeping the concentration of the benzonitrile (B105546) derivative constant to determine the reaction order with respect to each reactant.
-
Data Presentation
The following table summarizes hypothetical kinetic data for the acylation reaction.
| [Substrate] (M) | [Acetic Anhydride] (M) | Initial Rate (M/s) | k_obs (s⁻¹) |
| 0.001 | 0.01 | 1.0 x 10⁻⁵ | 0.01 |
| 0.001 | 0.02 | 2.0 x 10⁻⁵ | 0.02 |
| 0.001 | 0.03 | 3.0 x 10⁻⁵ | 0.03 |
| 0.002 | 0.01 | 2.0 x 10⁻⁵ | 0.01 |
From this hypothetical data, the reaction is first order with respect to both reactants, making it a second-order overall reaction.
Application of ¹⁵N₂ Labeling in Mechanistic Studies
The primary application of using the ¹⁵N₂ labeled compound is to elucidate the reaction mechanism, especially in cases where the two amino groups might exhibit different reactivity or where subsequent reactions could occur.
Caption: Experimental workflow for kinetic and mechanistic analysis.
Mechanistic Elucidation:
By using 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂, one can distinguish between the two amino groups if they have different chemical environments, although in this symmetric molecule they are initially equivalent. In a subsequent reaction, for example, a di-acylation or a cyclization reaction, the ¹⁵N label would allow for the precise tracking of the nitrogen atoms.
-
Mass Spectrometry (MS): The mass of the product will be shifted according to the number of ¹⁵N atoms incorporated. This can be used to confirm that the nitrogen from the amino groups is retained in the product.
-
Nuclear Magnetic Resonance (NMR): ¹⁵N NMR spectroscopy provides detailed information about the chemical environment of the nitrogen atoms.[3] A ¹H-¹⁵N HSQC experiment, for instance, would show correlations for the N-H bonds, and any changes in the chemical shifts upon reaction would indicate which amino group has reacted.
Caption: Logic of using ¹⁵N labeling for mechanistic studies.
Conclusion for Researchers and Drug Development Professionals
While direct kinetic data for 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ is not currently available, this document provides a framework for how such a study could be designed and executed. The use of ¹⁵N isotopic labeling is an invaluable tool in drug development and mechanistic organic chemistry.[1] It allows for precise tracking of metabolic pathways, reaction mechanisms, and can aid in the structural elucidation of novel compounds. The protocols and data presented here, though hypothetical, offer a robust starting point for any researcher interested in the reaction kinetics of this or structurally related molecules.
References
- 1. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 2. Frontiers | The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization [frontiersin.org]
- 3. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]
Application Note: Purification of ¹⁵N₂ Labeled Lodoxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lodoxamide is a mast cell stabilizer used in the treatment of ocular hypersensitivity reactions such as vernal conjunctivitis.[1][2] It functions by inhibiting the release of histamine (B1213489) and other inflammatory mediators from mast cells, likely by preventing calcium influx upon antigen stimulation.[2][3][4] The use of isotopically labeled compounds, such as ¹⁵N₂ Lodoxamide, is crucial in pharmaceutical research for applications including metabolic studies, pharmacokinetics, and as internal standards in quantitative bioanalysis.[][6] Ensuring the high purity of these labeled compounds is critical for the accuracy and reliability of experimental results.[7]
This document provides a detailed protocol for the purification of ¹⁵N₂ labeled Lodoxamide from a crude synthesis mixture using preparative High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties of Lodoxamide
A summary of Lodoxamide's properties is essential for developing a robust purification strategy.
| Property | Value | Reference |
| Chemical Name | 2,2'-[(2-chloro-5-cyano-1,3-phenylene)diimino]bis[2-oxoacetic acid] | [8] |
| Molecular Formula | C₁₁H₆ClN₃O₆ | [8][9] |
| Molecular Weight | 311.63 g/mol | [8][9] |
| Appearance | Off-white to pink solid | [9] |
| Solubility | Slightly soluble in DMSO. Sparingly soluble in aqueous solutions. | [8][9][10] |
| Storage | Store at -20°C as a solid. | [8][9][10] |
Purification Strategy: Preparative Reverse-Phase HPLC
Preparative reverse-phase HPLC is a widely used and effective technique for the purification of pharmaceutical compounds.[11] Given Lodoxamide's chemical nature and the methods used for similar compounds like cromolyn (B99618) sodium, this methodology is well-suited for isolating ¹⁵N₂ Lodoxamide from reaction byproducts and unreacted starting materials.[12][13][14][15][16] The strategy involves separating compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.
Experimental Protocol: Purification of ¹⁵N₂ Lodoxamide
1. Materials and Reagents
-
Crude ¹⁵N₂ Lodoxamide synthesis mixture
-
HPLC-grade Acetonitrile (B52724) (ACN)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC-grade
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Preparative HPLC system with a fraction collector
-
Analytical HPLC system with UV detector
-
Mass Spectrometer (e.g., ESI-MS)
-
Lyophilizer
-
C18 reverse-phase preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
C18 reverse-phase analytical HPLC column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Syringe filters (0.22 µm)
2. Sample Preparation
-
Dissolve the crude ¹⁵N₂ Lodoxamide product in a minimal amount of DMSO to create a concentrated stock solution.
-
Dilute a small aliquot of the stock solution with the initial mobile phase composition (e.g., 95% Water/5% ACN with 0.1% FA) to ensure solubility and compatibility.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
3. Preparative HPLC Method
The following parameters are a starting point and may require optimization based on the specific impurity profile of the crude mixture.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 20 mL/min |
| Gradient | 5% to 60% B over 30 minutes |
| Detection | UV at 240 nm and 326 nm |
| Injection Volume | Dependent on column loading capacity and sample concentration |
| Column Temperature | 25°C |
4. Fraction Collection
-
Monitor the chromatogram in real-time.
-
Collect fractions corresponding to the main peak, which should represent ¹⁵N₂ Lodoxamide. The retention time will be very close to that of an unlabeled Lodoxamide standard.
-
Collect early- and late-eluting fractions separately to analyze for impurities.
5. Post-Purification Processing
-
Combine the pure fractions as determined by analytical HPLC (see Section 4).
-
Remove the acetonitrile from the collected fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain the purified ¹⁵N₂ Lodoxamide as a solid.
-
Determine the final yield and store the product at -20°C.[8]
Quality Control and Analysis
1. Purity Assessment by Analytical HPLC
Analyze the purified product to determine its chemical purity.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% to 60% B over 15 minutes |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
2. Identity Confirmation by Mass Spectrometry
Confirm the molecular weight and successful incorporation of the ¹⁵N isotopes.
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Expected Mass: The molecular weight of unlabeled Lodoxamide (C₁₁H₆ClN₃O₆) is 311.63.[9] The ¹⁵N₂ labeled version will have a molecular weight of approximately 313.63, reflecting the replacement of two ¹⁴N atoms with ¹⁵N atoms.
3. Data Summary
The expected results from the purification and analysis are summarized below.
| Analysis | Parameter | Expected Result |
| Yield | Overall Yield | > 50% (highly dependent on synthesis) |
| Purity | Analytical HPLC | ≥ 98% |
| Identity | Mass (ESI-MS, [M-H]⁻) | ~312.6 m/z |
| Structure | ¹H & ¹³C NMR | Spectrum consistent with Lodoxamide structure |
Visualizations
Workflow for Purification and Analysis
Caption: Workflow for the purification and quality control of ¹⁵N₂ Lodoxamide.
Mechanism of Action of Lodoxamide
Caption: Lodoxamide inhibits mast cell degranulation by blocking calcium influx.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lodoxamide | C11H6ClN3O6 | CID 44564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. novartis.com [novartis.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. moravek.com [moravek.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Purification of APIs | ZEOCHEM [zeochem.com]
- 12. Separation of Cromolyn sodium on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. HPLC Determination of Cromolyn Sodium (Sodium cromoglycate) on Newcrom BH Column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous Determination of Cromolyn Sodium Combined Dosage Forms Using Isocratic HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC determination of sodium cromoglycate in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Lodoxamide-¹⁵N₂
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for the synthesis of ¹⁵N₂-labeled Lodoxamide.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for Lodoxamide-¹⁵N₂?
A1: A common synthetic approach for Lodoxamide would involve the acylation of a diamine precursor. For the ¹⁵N₂-labeled version, the synthesis would start with a ¹⁵N-labeled dinitro compound, which is then reduced to the corresponding diamine and subsequently acylated. The final step is the hydrolysis of the resulting ester to yield Lodoxamide-¹⁵N₂.
Q2: Which starting material should I use for the ¹⁵N labeling?
A2: To achieve dual labeling, it is recommended to start with a precursor where both nitrogen atoms can be sourced from a ¹⁵N-labeled reagent. A practical starting point is the synthesis of 2-chloro-5-cyano-1,3-di-nitrobenzene, followed by reduction to 2-chloro-5-cyano-1,3-phenylene-di-¹⁵N-amine. The dinitration of a suitable precursor with a ¹⁵N-nitrating agent (e.g., K¹⁵NO₃/H₂SO₄) is a potential, albeit challenging, route. A more direct but potentially more expensive approach is to source a custom-synthesized ¹⁵N₂-diamine precursor.
Q3: How can I confirm the incorporation of the ¹⁵N isotopes?
A3: The incorporation of ¹⁵N isotopes can be confirmed using several analytical techniques:
-
Mass Spectrometry (MS): The molecular ion peak of Lodoxamide-¹⁵N₂ will be shifted by +2 m/z units compared to the unlabeled compound. High-resolution mass spectrometry can confirm the exact mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁵N NMR: Will show characteristic signals for the labeled nitrogen atoms.
-
¹H and ¹³C NMR: The signals for protons and carbons adjacent to the ¹⁵N atoms will show coupling (J-coupling), resulting in splitting of the signals, which is absent in the unlabeled spectrum.
-
Q4: What is the expected isotopic enrichment for Lodoxamide-¹⁵N₂?
A4: The expected isotopic enrichment will depend on the isotopic purity of the ¹⁵N-labeled starting materials. If you start with a precursor with 98-99% isotopic enrichment for both nitrogen atoms, you can expect a similar level of enrichment in the final product, assuming no significant isotopic dilution occurs during the synthesis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Overall Yield | * Incomplete reduction of the dinitro precursor. * Poor acylation efficiency. * Product loss during purification steps. | * Optimize reduction conditions (catalyst, pressure, temperature). Use TLC or LC-MS to monitor the reaction. * Ensure the diamine is pure and dry before acylation. Use a slight excess of the acylating agent. * Minimize transfer steps. Use appropriate crystallization solvents to maximize recovery. |
| Incomplete ¹⁵N Labeling (Presence of ¹⁵N and unlabeled species) | * Isotopic dilution from ¹⁴N-containing reagents or atmospheric nitrogen. * Contamination of the starting material with its ¹⁴N isotopologue. | * Use high-purity, ¹⁵N-labeled reagents. * Run reactions under an inert atmosphere (e.g., Argon or Nitrogen from a cylinder, not from a generator that separates it from air). * Verify the isotopic purity of the starting material by mass spectrometry before starting the synthesis. |
| Difficult Purification | * Presence of partially reacted intermediates. * Formation of side products during acylation. | * Use column chromatography to separate the desired product from impurities before the final hydrolysis step. * Control the temperature during the acylation reaction to minimize side product formation. |
| Hydrolysis of the Ester is Incomplete | * Insufficient reaction time or temperature. * Inadequate amount of base. | * Monitor the reaction by TLC or LC-MS until all the starting ester is consumed. * Use a sufficient excess of the hydrolyzing agent (e.g., NaOH or LiOH). |
Quantitative Data Summary
The following table presents hypothetical data for a typical synthesis of Lodoxamide-¹⁵N₂ for illustrative purposes. Actual results may vary.
| Parameter | Step 1: Reduction | Step 2: Acylation | Step 3: Hydrolysis | Overall |
| Product | 2-chloro-5-cyano-1,3-phenylene-di-¹⁵N-amine | Diethyl N,N'-(2-chloro-5-cyano-1,3-phenylene)di-¹⁵N-oxamate | Lodoxamide-¹⁵N₂ | Lodoxamide-¹⁵N₂ |
| Theoretical Yield (g) | 1.72 | 3.70 | 3.13 | - |
| Actual Yield (g) | 1.45 | 2.96 | 2.50 | - |
| Step Yield (%) | 84.3 | 80.0 | 80.0 | 54.0 |
| Isotopic Purity (%) | >98 | >98 | >98 | >98 |
| Chemical Purity (by HPLC, %) | >95 | >97 | >99 | >99 |
Experimental Protocol: Synthesis of Lodoxamide-¹⁵N₂ (Hypothetical)
Step 1: Reduction of 2-chloro-5-cyano-1,3-di-nitrobenzene-¹⁵N₂
-
To a solution of 2-chloro-5-cyano-1,3-di-nitrobenzene-¹⁵N₂ (assuming 98-99% isotopic purity) in ethanol, add a catalytic amount of Palladium on carbon (10% w/w).
-
Pressurize the reaction vessel with hydrogen gas (50 psi).
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-5-cyano-1,3-phenylene-di-¹⁵N-amine.
Step 2: Acylation of 2-chloro-5-cyano-1,3-phenylene-di-¹⁵N-amine
-
Dissolve the crude diamine from Step 1 in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethyl oxalyl chloride (2.2 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Diethyl N,N'-(2-chloro-5-cyano-1,3-phenylene)di-¹⁵N-oxamate.
-
Purify the crude product by column chromatography if necessary.
Step 3: Hydrolysis to Lodoxamide-¹⁵N₂
-
Dissolve the purified ester from Step 2 in a mixture of THF and water.
-
Add an excess of lithium hydroxide (B78521) (LiOH) (4-5 equivalents).
-
Stir the mixture at room temperature for 8-12 hours, monitoring the hydrolysis by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid (HCl).
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold water and dry under vacuum to yield Lodoxamide-¹⁵N₂.
-
Confirm the structure and isotopic enrichment by ¹H NMR, ¹³C NMR, ¹⁵N NMR, and high-resolution mass spectrometry.
Visualizations
Caption: Proposed synthetic workflow for Lodoxamide-¹⁵N₂.
Caption: Troubleshooting decision tree for low isotopic incorporation.
Technical Support Center: 15N Labeled Lodoxamide Synthesis
Welcome to the technical support center for the synthesis of 15N labeled Lodoxamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for 15N labeled Lodoxamide?
A1: A common route for synthesizing Lodoxamide involves the acylation of a substituted phenylenediamine with an oxalic acid derivative. For the 15N labeled version, the key is to introduce the 15N isotopes via a labeled precursor. A plausible two-step approach is outlined below:
-
Synthesis of 1,3-diamino-2-chloro-5-cyanobenzene with 15N: This would typically involve a reduction of a dinitro precursor, where the nitro groups are introduced using a 15N-labeled nitrating agent.
-
Acylation with an Oxalic Acid Derivative: The resulting 15N-labeled diamine is then reacted with an activated form of oxalic acid, such as oxalyl chloride or a diethyl oxalate, to form the two amide bonds of Lodoxamide.
Q2: What are the most critical steps affecting the overall yield?
A2: The most critical steps are typically the formation of the amide bonds. The low nucleophilicity of aromatic amines can make these reactions challenging, often requiring specific coupling agents and optimized reaction conditions to achieve high yields. Incomplete reaction or formation of side products during this step is a primary cause of low yield. Purification of the final product can also lead to significant losses if not optimized.
Q3: How can I confirm the incorporation of the 15N label?
A3: The most definitive method for confirming 15N incorporation is high-resolution mass spectrometry (HRMS). The molecular weight of the labeled Lodoxamide will be increased by two units for a doubly labeled product compared to the unlabeled compound. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 15N NMR or 1H NMR looking for coupling to 15N, can also be used to confirm the presence and position of the label.
Troubleshooting Guides
Low Yield After Amide Formation
Problem: The yield of 15N labeled Lodoxamide is significantly lower than expected after the acylation step.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Low Reactivity of the 15N-Diamine | Switch to a more reactive acylating agent. If using diethyl oxalate, consider using oxalyl chloride. | Aromatic amines are less nucleophilic than aliphatic amines. A more electrophilic acylating agent can increase the reaction rate and drive the reaction to completion. |
| Inefficient Coupling Agent | If using a carbodiimide-based coupling agent (e.g., DCC, EDC), consider adding an activating agent like HOBt or HOAt. Alternatively, phosphonium-based (e.g., PyBOP) or uronium-based (e.g., HATU, HBTU) coupling agents can be more effective for unreactive amines. | Activating agents form a more reactive intermediate with the carboxylic acid (or oxalic acid derivative), leading to more efficient acylation of the amine. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. While some reactions are run at room temperature, heating might be necessary to drive the reaction forward. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid degradation. | Amide bond formation can be slow, especially with sterically hindered or electronically deactivated substrates. Increased temperature can overcome the activation energy barrier. |
| Base Incompatibility | The choice of base is crucial. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred to scavenge the acid byproduct without competing with the amine nucleophile. | Stronger, more nucleophilic bases can react with the acylating agent or lead to side reactions. |
| Side Reactions | Over-acylation or polymerization can occur. Using a slow addition of the acylating agent to a solution of the diamine can help to minimize these side reactions. | Controlling the stoichiometry and the rate of reaction can favor the desired diamide (B1670390) formation over unwanted side products. |
Product Purification and Isolation Issues
Problem: Difficulty in purifying the final 15N labeled Lodoxamide, leading to low recovery.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Solubility | Lodoxamide free acid is known to have low water solubility. Conversion to a salt, such as the tromethamine salt, can significantly improve aqueous solubility, aiding in purification by recrystallization or chromatography. | Salt formation disrupts the crystal lattice of the free acid, often leading to better solubility in polar solvents. |
| Contamination with Unreacted Starting Material | Optimize the stoichiometry in the reaction to ensure full conversion of the limiting reagent. If the 15N-diamine is the limiting and more expensive reagent, a slight excess of the acylating agent can be used. | Driving the reaction to completion simplifies the purification process by minimizing the amount of unreacted starting materials in the crude product. |
| Presence of Closely Eluting Impurities | If using column chromatography, screen different solvent systems and stationary phases (e.g., normal phase, reverse phase) to improve separation. Preparative HPLC may be necessary for high purity. | Impurities with similar polarity to the product can be challenging to separate. Changing the selectivity of the chromatographic system is key. |
| Product Degradation During Workup | Lodoxamide contains amide bonds that can be susceptible to hydrolysis under harsh acidic or basic conditions. Ensure that the pH is controlled during extraction and purification steps. | Maintaining a near-neutral pH can prevent the degradation of the target molecule. |
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific experimental setup.
Protocol 1: General Amide Coupling using a Carbodiimide Reagent
-
Dissolve the 15N-labeled 1,3-diamino-2-chloro-5-cyanobenzene (1 equivalent) and oxalic acid (2.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF, DMAc).
-
Add an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) (2.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (2.5 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer sequentially with dilute acid, dilute base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
troubleshooting isotopic enrichment in 3,5-Diamino-4-chlorobenzonitrile-15N2
Technical Support Center: 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with ¹⁵N-labeled 3,5-Diamino-4-chlorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass shift for the doubly-labeled 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂?
A1: The molecular formula for the unlabeled compound is C₇H₅ClN₄. The introduction of two ¹⁵N atoms, one at each nitrogen of the amino groups, will result in a mass increase of approximately 2 Da. The exact mass shift should be confirmed by high-resolution mass spectrometry (HRMS).
Q2: Which analytical techniques are recommended to confirm isotopic enrichment?
A2: A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
-
Mass Spectrometry (MS): Provides direct evidence of the mass shift due to ¹⁵N incorporation and allows for the quantification of the enrichment level.
-
¹H NMR: Can show the coupling between ¹⁵N and adjacent ¹H nuclei, which can help confirm the position of the label.
-
¹⁵N NMR: Directly observes the ¹⁵N nuclei, providing definitive proof of labeling and information about the chemical environment of the nitrogen atoms.
Q3: What are the common sources of low ¹⁵N incorporation?
A3: Common causes for low isotopic enrichment include:
-
Incomplete reaction of the ¹⁵N-labeling reagent.
-
Contamination with natural abundance (¹⁴N) starting materials or reagents.
-
Air leaks in the reaction setup, allowing atmospheric N₂ to compete with the ¹⁵N source (if applicable to the synthetic route).
-
Suboptimal reaction conditions (temperature, pressure, reaction time).
-
Isotope exchange with solvents or other nitrogen-containing compounds.
Troubleshooting Guide
Problem 1: Low Isotopic Enrichment Detected by Mass Spectrometry
You have performed the synthesis of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ but your mass spectrometry results show a lower-than-expected level of ¹⁵N incorporation.
| Possible Cause | Recommended Action |
| Incomplete Reaction | Extend the reaction time or increase the reaction temperature according to the protocol. Ensure efficient mixing. |
| Contamination with ¹⁴N | Thoroughly dry all glassware and reagents. Use fresh, high-purity solvents. Verify the isotopic purity of the ¹⁵N labeling reagent. |
| Suboptimal Reagent Stoichiometry | Use a slight excess of the ¹⁵N labeling reagent to drive the reaction to completion. |
| Air Leak in Reaction Setup | If the reaction is sensitive to air, ensure all joints are properly sealed and conduct the reaction under an inert atmosphere (e.g., Argon). |
| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) - Successful Labeling | Observed [M+H]⁺ (m/z) - Low Enrichment |
| Unlabeled | 183.03 | ~5% | >50% |
| Singly Labeled ([¹⁵N]₁) | 184.03 | <5% | ~30% |
| **Doubly Labeled ([¹⁵N]₂) ** | 185.02 | >90% | <20% |
Problem 2: Presence of Unlabeled Starting Material in the Final Product
Your analytical data indicates a significant amount of the unlabeled starting material remains after the reaction and purification steps.
| Possible Cause | Recommended Action |
| Inefficient Purification | Optimize the purification method. Consider using a different chromatography column, a gradient elution, or recrystallization to separate the labeled product from the starting material. |
| Reaction Not Driven to Completion | Refer to the solutions for "Incomplete Reaction" in Problem 1. Consider a higher molar excess of the labeling reagent. |
| Starting Material Insolubility | Ensure the starting material is fully dissolved in the reaction solvent. If necessary, try a different solvent system or increase the reaction temperature to improve solubility. |
Experimental Protocols
Protocol 1: General Synthesis of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂
This is a generalized protocol and may need optimization. The synthesis would likely proceed by introducing the ¹⁵N-labeled amino groups to a suitable precursor.
-
Precursor Preparation: Start with a suitable precursor such as 3,5-Dinitro-4-chlorobenzonitrile.
-
Reduction and Labeling: The dinitro compound is reduced to the diamino compound in the presence of a ¹⁵N source. A common method is catalytic hydrogenation using a palladium catalyst and ¹⁵N-ammonia or a related ¹⁵N-containing reagent.
-
Reaction Setup:
-
Dissolve the precursor in a suitable solvent (e.g., ethanol, ethyl acetate) in a high-pressure reaction vessel.
-
Add the catalyst (e.g., 10% Pd/C).
-
Purge the vessel with an inert gas, then introduce the ¹⁵N-labeling reagent.
-
Pressurize the vessel with H₂ gas.
-
-
Reaction Conditions:
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully filter off the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂.
-
Protocol 2: Quality Control by LC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of the final compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
LC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-300.
-
Analysis: Look for the molecular ion peak corresponding to the doubly ¹⁵N-labeled compound and check for the presence of unlabeled or singly labeled species.
-
Visualizations
Caption: A typical experimental workflow for the synthesis and quality control of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂.
Caption: A decision tree for troubleshooting low isotopic enrichment in your synthesis.
Technical Support Center: Synthesis of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂. A common synthetic route involves the reduction of a dinitro precursor, 4-chloro-3,5-dinitrobenzonitrile, where the ¹⁵N isotopes would be incorporated during the nitration of the starting benzonitrile.
dot
Caption: Troubleshooting workflow for the synthesis of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Incomplete reduction of the dinitro precursor. | - Ensure the reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C) is fresh and active. - Increase the equivalents of the reducing agent. - Extend the reaction time or moderately increase the temperature, monitoring by TLC. |
| Degradation of the starting material or product. | - Verify the stability of the starting material. - Ensure reaction conditions are not too harsh (e.g., excessive heat). | |
| Product is Impure (Multiple Spots on TLC) | Incomplete reduction. | - See "Low or No Product Yield". The intermediate nitroso and hydroxylamine (B1172632) species may be present. |
| Hydrolysis of the nitrile group to an amide or carboxylic acid. | - Use anhydrous solvents and reagents. - Perform aqueous work-up at low temperatures and for a minimal duration.[1] | |
| Oxidation of the diamino product. | - Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. | |
| Dechlorination of the aromatic ring. | - This can occur under certain catalytic hydrogenation conditions. If observed, consider a chemical reductant like SnCl₂·2H₂O instead of H₂/Pd-C. | |
| Difficulty in Product Isolation | Product is highly soluble in the work-up solvent. | - Adjust the pH of the aqueous phase to minimize the solubility of the amine. - Use a different extraction solvent. |
| Formation of emulsions during extraction. | - Add brine to the aqueous layer to break up emulsions. - Filter the mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂?
A common and plausible synthetic route starts with 4-chlorobenzonitrile. This precursor would be nitrated using a ¹⁵N-labeled nitrating agent (e.g., K¹⁵NO₃/H₂SO₄) to yield 4-chloro-3,5-dinitrobenzonitrile-¹⁵N₂. Subsequent reduction of the two nitro groups, for instance with stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl) or via catalytic hydrogenation (e.g., H₂/Pd-C), would yield the desired 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂.
dot
Caption: Plausible synthetic pathway for 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂.
Q2: What are the most likely side reactions during the reduction of 4-chloro-3,5-dinitrobenzonitrile-¹⁵N₂?
The primary side reactions are associated with the reduction of the nitro groups and the stability of the other functional groups present in the molecule.
-
Incomplete Reduction: The reduction of two nitro groups proceeds in stages. Inadequate reaction time or insufficient reducing agent can lead to the formation of intermediates such as nitroso (-NO) and hydroxylamine (-NHOH) derivatives. These are often observed as impurities in the final product.
-
Dechlorination: Catalytic hydrogenation (e.g., with H₂ and Pd/C) can sometimes lead to the cleavage of the carbon-chlorine bond, resulting in the formation of 3,5-diaminobenzonitrile (B1590514) as a byproduct.
-
Hydrolysis of the Nitrile Group: Although the nitrile group is generally stable under many reduction conditions, prolonged exposure to acidic or basic conditions, especially at elevated temperatures during work-up, can lead to its hydrolysis to the corresponding amide or carboxylic acid.
-
Oxidation of Amino Groups: The resulting diamino product is susceptible to oxidation, especially in the presence of air, which can lead to the formation of colored impurities.
dot
Caption: Potential side reactions in the synthesis of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂.
Q3: How can I minimize the formation of these side products?
-
For Incomplete Reduction: Monitor the reaction closely using Thin Layer Chromatography (TLC) until the starting material and any intermediates are fully consumed. Use a sufficient excess of a reliable reducing agent.
-
To Avoid Dechlorination: If dechlorination is a significant issue with catalytic hydrogenation, switch to a chemical reducing agent like stannous chloride (SnCl₂) or iron (Fe) powder in acidic media.
-
To Prevent Nitrile Hydrolysis: Keep reaction and work-up temperatures low. Neutralize acidic or basic solutions promptly after the reaction is complete and minimize the time the product spends in aqueous acidic or basic conditions.
-
To Minimize Oxidation: Perform the reaction, work-up, and purification steps under an inert atmosphere of nitrogen or argon. Using solvents that have been degassed can also be beneficial.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the most common method for tracking the progress of the reaction, allowing for the visualization of the consumption of the starting material and the formation of the product and any major byproducts.
-
Product Characterization:
-
Mass Spectrometry (MS): To confirm the molecular weight and the successful incorporation of the two ¹⁵N isotopes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the overall structure. The presence of the ¹⁵N labels will result in characteristic splitting patterns in both ¹H and ¹³C spectra due to coupling, providing definitive evidence of successful labeling.
-
Infrared (IR) Spectroscopy: To confirm the presence of the amino (-NH₂) and nitrile (-C≡N) functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Experimental Protocol Example
Synthesis of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ via Reduction of 4-chloro-3,5-dinitrobenzonitrile-¹⁵N₂ with Stannous Chloride
This is a generalized protocol based on standard procedures for the reduction of dinitroarenes and should be adapted and optimized for specific laboratory conditions.
Materials:
-
4-chloro-3,5-dinitrobenzonitrile-¹⁵N₂
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-3,5-dinitrobenzonitrile-¹⁵N₂ (1 equivalent) in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, approximately 6-8 equivalents) to the suspension.
-
Carefully add concentrated hydrochloric acid. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Heat the reaction mixture to reflux (typically 70-80°C) and monitor its progress by TLC. The reaction is usually complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and pour it over crushed ice.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the product into ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.
References
Technical Support Center: Optimizing 15N Labeling Reactions
Welcome to the technical support center for optimizing 15N labeling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful isotopic labeling experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered during 15N labeling experiments, offering potential causes and solutions.
Q1: What is the expected efficiency for 15N labeling, and why is high efficiency important?
A1: The expected labeling efficiency can vary depending on the experimental system, but for quantitative proteomics, an efficiency of 97% or higher is recommended.[1] Efficiencies can range from 93-99%.[1][2] High labeling efficiency is crucial because incomplete labeling can lead to broader isotope clusters in mass spectrometry, making it difficult to identify the monoisotopic peak and significantly reducing the identification rate of heavy-labeled peptides.[1][2] If the labeling efficiency is 98.5% or above, the identification rate between 14N and 15N searches is generally similar.[1][2]
Q2: My 15N labeling efficiency is low. What are the common causes and how can I troubleshoot this?
A2: Low 15N labeling efficiency can stem from several factors. Here’s a troubleshooting guide to help you identify and resolve the issue.
-
Contamination with 14N: The most common cause is the presence of unlabeled nitrogen sources.
-
Solution: Ensure all media components are free of unlabeled nitrogen. Use high-purity (>99%) 15N-labeled salts (e.g., 15NH4Cl from a reliable supplier like Cambridge Isotope Laboratories).[2] Avoid using complex media components like yeast extract or peptone in your minimal media, unless it is a specifically designed and tested protocol that accounts for it.[3][4]
-
-
Insufficient Labeling Time: The duration of labeling may not be sufficient for the organism's cells to divide enough times to fully incorporate the 15N label.
-
Amino Acid Recycling: In some systems, amino acid recycling can lead to the re-introduction of 14N into the metabolic pool.[5]
-
Solution: This is a more complex issue. For cell cultures, ensuring the labeling media is the sole source of nitrogen from the start of the culture can help. In whole organisms, labeling across generations may be necessary to achieve high enrichment in tissues with slow protein turnover.[6]
-
-
Leaky Gene Expression: For protein expression in systems like E. coli, "leaky" expression of a toxic or burdensome protein before induction can slow cell growth and impact labeling.
-
Solution: Use a tightly regulated promoter system (e.g., pET vectors) to prevent expression before the addition of the inducer.[7]
-
Below is a troubleshooting workflow to diagnose low labeling efficiency:
References
- 1. biorxiv.org [biorxiv.org]
- 2. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gmclore.org [gmclore.org]
- 5. researchgate.net [researchgate.net]
- 6. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isotope.com [isotope.com]
Technical Support Center: Stability of 15N Labeled Compounds
Welcome to the technical support center for 15N labeled compounds. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
A selection of answers to common questions regarding the stability and handling of 15N labeled compounds.
Q1: What is 15N labeling and why is it considered stable?
A: Nitrogen-15 (15N) labeling is a technique where the common nitrogen isotope (14N) in a molecule is replaced with the heavier, stable isotope 15N. Unlike radioactive isotopes, stable isotopes like 15N do not decay over time, which means they do not emit radiation.[1][2] This inherent stability allows for safe, long-term experiments to trace the fate of nitrogen-containing molecules in various biological and chemical processes without the concerns of radioactive decay or altering the molecule's fundamental chemical behavior.[1][3]
Q2: What are the most common stability issues I might encounter with my 15N labeled compound?
A: While the 15N isotope itself is stable, the labeled molecule can still be subject to several issues that affect experimental outcomes:
-
Incomplete Labeling: The incorporation of the 15N isotope during synthesis (chemical or metabolic) may not reach 100%. This can lead to a mixed population of labeled and unlabeled molecules, affecting quantification accuracy.[1][4][5][6]
-
Metabolic Scrambling: In metabolic labeling experiments, the host organism's cells may metabolize the provided 15N-labeled amino acid and transfer the 15N isotope to other, non-target amino acids.[2][7] This scrambling complicates data interpretation, especially in metabolic flux analysis.
-
Chemical Degradation: 15N labeled compounds, particularly peptides and proteins, are susceptible to the same chemical degradation pathways as their unlabeled counterparts. Common issues include deamidation (of asparagine and glutamine) and oxidation (of methionine), which can be influenced by pH, temperature, and buffer components.[3][7][8]
-
Physical Instability: Issues such as aggregation, precipitation, and degradation from repeated freeze-thaw cycles can affect the integrity and solubility of 15N labeled proteins and peptides.[9][10][11][12]
Q3: How should I properly store my 15N labeled compounds to ensure long-term stability?
A: Proper storage is crucial for maintaining the integrity of your labeled compounds. General guidelines include:
-
Lyophilized Form: For long-term storage, keeping the compound in a lyophilized (freeze-dried) state is highly recommended. This minimizes chemical degradation pathways that require water.[13][14][15][16] Store lyophilized powders at -20°C or -80°C in a desiccated environment.
-
In Solution: If the compound must be stored in solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[12] Store frozen at -80°C. The choice of buffer is important; a pH below 6.5 is often recommended for peptides and proteins to reduce the rate of base-catalyzed amide proton exchange.[17] Adding a cryoprotectant like glycerol (B35011) (to 25-50%) can help stabilize proteins at -20°C.
-
Preventing Contamination: To prevent microbial degradation, consider adding an antimicrobial agent like sodium azide (B81097) (0.1%) to your buffer for non-cell-based experiments or ensure sterile handling and storage.[17][18]
Q4: Can the 15N label itself be lost through "back-exchange"?
A: The term "back-exchange" typically refers to the exchange of deuterium (B1214612) with hydrogen from an aqueous solvent in H/D exchange experiments. The nitrogen atom in most organic molecules (e.g., in the backbone of a peptide or the side chain of lysine) is covalently bound and is not susceptible to exchange under typical experimental conditions. However, the protons attached to nitrogen atoms (amide protons) are labile and can exchange with solvent protons. This amide proton exchange is a well-known phenomenon, particularly in NMR studies, and its rate is highly dependent on pH and temperature.[17][19] This does not result in the loss of the 15N isotope itself but can affect certain types of NMR experiments.
Troubleshooting Guides
Detailed solutions for specific problems encountered during 15N labeling experiments.
Issue 1: Inaccurate or Inconsistent Quantification Results
Q: My quantitative analysis shows high variability or seems inaccurate. What could be the cause?
A: Inaccurate quantification in 15N labeling experiments is a common problem that often traces back to issues with isotopic enrichment.
-
Possible Cause 1: Incomplete Labeling. The assumption of 100% labeling is often incorrect. Metabolic labeling efficiency can vary significantly, often ranging from 93% to 99%, depending on the organism, labeling duration, and purity of the 15N source.[1][4][5]
-
Solution: You must experimentally determine the labeling efficiency (or isotopic enrichment) of your sample. This is typically done by analyzing the isotopic pattern of several peptides using high-resolution mass spectrometry. The observed distribution is then compared to theoretical distributions at different enrichment levels to find the best fit.[20] Your quantification software should allow you to input this enrichment percentage to correct the final peptide/protein ratios.[1][4][5]
-
-
Possible Cause 2: Metabolic Scrambling. The 15N label may have been incorporated into amino acids other than the one you supplied. For example, some cell lines can convert arginine to proline.[21] This leads to unexpected mass shifts and can interfere with the quantification of peptides containing those scrambled residues.
-
Solution: To identify scrambling, use tandem mass spectrometry (MS/MS) to analyze fragmented peptides. This allows you to confirm the specific location of the 15N labels.[2] If scrambling is detected, you may need to adjust your experimental design (e.g., by using different labeled precursors) or use software that can account for scrambling in its analysis.
-
-
Possible Cause 3: Chemical or Physical Degradation. If your sample has degraded (e.g., through deamidation or oxidation), the modified peptides will have a different mass. This can lead to them being missed during analysis or incorrectly quantified.
-
Solution: Ensure proper sample handling and storage to minimize degradation. Analyze your data for common modifications like deamidation (+0.98 Da) and oxidation (+16.0 Da) as variable modifications during your database search.[3] Comparing the abundance of modified vs. unmodified peptides can also provide insights into sample quality.
-
Workflow for Troubleshooting Inaccurate Quantification
Issue 2: Compound Degradation During Storage or Handling
Q: I suspect my 15N labeled protein has degraded. How can I confirm this and prevent it in the future?
A: Degradation of labeled proteins is a significant concern. Confirmation and prevention are key to reliable experiments.
-
Confirmation of Degradation:
-
Mass Spectrometry: Use high-resolution MS to detect small mass shifts. Deamidation of asparagine or glutamine results in a +0.984 Da mass increase, while oxidation of methionine adds +15.99 Da.[3]
-
Chromatography: Degradation can alter a peptide's properties. For instance, deamidation often results in a slightly earlier elution time in reverse-phase chromatography.
-
Gel Electrophoresis (SDS-PAGE): Aggregation can be observed as higher molecular weight bands or as protein material that does not enter the gel.
-
-
Prevention Strategies:
-
Control pH and Temperature: Many degradation reactions are pH and temperature-dependent. Deamidation, for example, is accelerated at neutral or basic pH and higher temperatures.[22] Store samples at low temperatures (-80°C) and in a slightly acidic buffer (pH < 6.5) if compatible with your protein's stability.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a protein solution can cause aggregation and degradation.[11] Prepare single-use aliquots to avoid this. Studies have shown that some protein biomarkers can degrade by up to 15% after five freeze-thaw cycles.[10][11]
-
Lyophilize for Long-Term Storage: Lyophilization (freeze-drying) is the gold standard for long-term protein stability as it removes water, a key component in many degradation reactions.[13][15]
-
Include Stabilizers: For liquid storage, consider adding cryoprotectants like glycerol or stabilizers like trehalose, which can help maintain protein structure.
-
Factors Affecting 15N Labeled Compound Stability
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and analysis of 15N labeled compounds.
Table 1: Typical 15N Labeling Efficiencies in Metabolic Labeling Experiments
| Organism/System | Typical Labeling Duration | Achieved Isotopic Enrichment (%) | Reference(s) |
| Arabidopsis thaliana | 14 days | 93 - 99% | [1][4] |
| Chlamydomonas reinhardtii | 3 subcultures | ~98% | [23] |
| Mammalian Cells (SILAC) | 5-6 doublings | >99% | [21] |
| Rat (in vivo) | Two generations | ~94% | [6] |
Table 2: Effect of Multiple Freeze-Thaw Cycles on Protein Stability
| Protein Biomarker | Sample Type | Change after 5 Cycles | Reference(s) |
| MMP-7 | Plasma | ~15% increase | [10][11] |
| VEGF | Plasma | ~15% increase | [10][11] |
| TNF-α | Plasma | ~3% decrease | [11] |
| Interferon-γ, IL-8 | Plasma & Serum | No significant change | [10][11] |
Key Experimental Protocols
Detailed methodologies for common quality control experiments.
Protocol 1: Quantifying 15N Labeling Efficiency using Mass Spectrometry
This protocol outlines the steps to determine the percentage of 15N incorporation in a protein sample.
-
Protein Digestion:
-
Take an aliquot of your 15N-labeled protein sample.
-
Perform a standard in-solution or in-gel tryptic digest to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire data in a data-dependent mode to obtain both full MS scans (MS1) and fragmentation scans (MS/MS).
-
-
Data Analysis:
-
Identify peptides using a database search software (e.g., Protein Prospector, MaxQuant). Search the data against the appropriate protein database, specifying 15N as a variable modification.
-
Select 10-15 high-confidence, well-resolved peptide isotopic envelopes from different proteins for analysis.
-
Use a tool (many analysis software packages have this built-in) to compare the experimentally observed isotopic distribution of each selected peptide to the theoretical distributions calculated at various enrichment levels (e.g., from 90% to 100% in 0.1% increments).[20]
-
The labeling efficiency is the enrichment percentage that provides the best fit (e.g., highest correlation or lowest error) to the experimental data.
-
Average the enrichment values from the selected peptides to determine the overall labeling efficiency for the sample.
-
-
Correction of Quantitative Data:
Workflow for Assessing Compound Stability
Protocol 2: Assessing Metabolic Scrambling of 15N-Labeled Amino Acids
This protocol helps determine if the 15N label has been transferred to non-target amino acids during metabolic labeling.
-
Sample Preparation:
-
Culture cells or organisms in a medium containing a single type of 15N-labeled amino acid (e.g., 15N-Leucine).
-
Harvest the cells and extract the total protein.
-
Digest the protein into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide digest using a high-resolution mass spectrometer.
-
-
Data Analysis and Interpretation:
-
Perform a database search, but instead of a general 15N modification, use a tool that allows you to specify potential 15N incorporation on all amino acids as a variable modification.
-
Examine the MS/MS fragmentation data for peptides that should not contain the labeled amino acid (e.g., peptides without Leucine in our example).
-
If the MS/MS spectra for these peptides show fragment ions (b- and y-ions) with mass shifts corresponding to 15N incorporation, it is direct evidence of metabolic scrambling.
-
For example, if you fed 15N-Leucine but find a peptide containing Alanine where the Alanine residue shows a +1 Da shift in fragment ions, scrambling from Leucine to Alanine has occurred.
-
Quantifying the extent of scrambling can be complex but can be estimated by comparing the intensities of labeled and unlabeled fragment ions.[2] This information is critical for accurately interpreting metabolic flux experiments.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 7. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterizing Protein Structure, Dynamics and Conformation in Lyophilized Solids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of stable lyophilized protein drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deterioration of lyophilized pharmaceutical proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 17. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 18. Effects of Multiple Freeze-Thaw Cycles on Protein and Lipid Oxidation, Microstructure and Quality Characteristics of Rainbow Trout (Oncorhynchus mykiss) | MDPI [mdpi.com]
- 19. 15N detection harnesses the slow relaxation property of nitrogen: Delivering enhanced resolution for intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. files.core.ac.uk [files.core.ac.uk]
- 23. Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂. The focus is on addressing common purification challenges to help you achieve high purity and maximize the yield of this valuable isotopically labeled intermediate.
Frequently Asked Questions (FAQs)
Q1: My purified 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ is colored (yellow, brown, or reddish). What causes this and how can I remove the color?
A1: Colored impurities in aromatic amines like 3,5-Diamino-4-chlorobenzonitrile are typically due to oxidation and polymerization products formed upon exposure to air and light.[1] To prevent this, handle the compound under an inert atmosphere (nitrogen or argon) and protect it from light using amber vials or foil wrapping.[1] Storing at low temperatures (e.g., 4°C) can also slow degradation.[1]
To remove existing color:
-
Activated Carbon Treatment: Dissolving the compound in a suitable solvent and stirring with a small amount of activated carbon can adsorb the colored impurities. The carbon is then removed by filtration.[1][2]
-
Recrystallization: A carefully chosen solvent system can leave colored, often polymeric, impurities behind in the mother liquor.[3]
-
Reversed-Phase Chromatography: If normal-phase silica (B1680970) gel chromatography is ineffective, reversed-phase chromatography can be a powerful alternative for removing these types of contaminants.[1]
Q2: What are the best general techniques for purifying 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂?
A2: The most common and effective purification techniques for aromatic amines are:
-
Recrystallization: This is an excellent method for removing impurities with different solubility profiles.[3][4] Success is highly dependent on solvent selection.[5]
-
Column Chromatography: Silica gel chromatography is widely used to separate compounds based on polarity.[1][6] For aromatic amines, it is sometimes beneficial to add a small amount of a basic modifier like triethylamine (B128534) to the eluent to reduce tailing.[7]
-
Acid-Base Extraction: This technique leverages the basicity of the amino groups to separate the compound from neutral or acidic impurities. The amine is protonated with an acid (e.g., 1M HCl) and moves to the aqueous layer, leaving non-basic impurities in the organic layer.[1][2][7]
Q3: How should I store the purified 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ to maintain its purity?
A3: Due to its sensitivity to oxidation, proper storage is critical. Store the purified solid in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen).[1] For long-term stability, especially for the valuable ¹⁵N₂-labeled compound, storage at low temperatures (-20°C) is recommended to minimize degradation.[8]
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification process.
Problem 1: Low Recovery Yield After Recrystallization
Symptoms:
-
Very little or no crystal formation upon cooling.
-
The majority of the compound remains in the mother liquor.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The compound is too soluble in the chosen solvent even at low temperatures.[5] Solution: Perform a thorough solvent screen to find a solvent in which the compound is highly soluble when hot but sparingly soluble when cold.[3][5] Consider a mixed-solvent system.[5] |
| Too Much Solvent Used | Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling.[5] Solution: Reduce the solvent volume by gentle heating and evaporation before cooling. |
| Precipitation is Too Slow | Sometimes crystallization requires more time or inducement. Solution: 1. Scratch the inside of the flask with a glass rod at the solution's surface. 2. Add a seed crystal of the pure compound. 3. Cool the solution in an ice bath for a longer duration.[5] |
Problem 2: Persistent Impurity with Similar TLC Rf Value
Symptoms:
-
Thin-Layer Chromatography (TLC) shows a co-eluting spot with the product, even after column chromatography.
-
NMR analysis of the "purified" product shows signals from an unknown impurity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Separation by Chromatography | The polarity of the impurity is too close to the product for the chosen solvent system.[1] Solution: 1. Optimize the TLC solvent system: Try different solvent mixtures to maximize the separation (ΔRf). Explore different solvent classes (e.g., switching from ethyl acetate/hexane (B92381) to dichloromethane/methanol).[6] 2. Change the Stationary Phase: If silica gel is ineffective, consider using alumina (B75360) or switching to reversed-phase chromatography (C18).[9] |
| Structurally Similar Impurity | The impurity may be a closely related compound (e.g., an isomer or a partially reacted starting material). Solution: 1. Try a different purification technique: If chromatography fails, recrystallization may succeed if the impurity has a different solubility profile.[2] 2. Derivative Formation: In complex cases, one could consider temporarily derivatizing the amino groups, purifying the derivative, and then removing the protecting group. This is an advanced, non-ideal strategy. |
Problem 3: Emulsion Formation During Acid-Base Extraction
Symptoms:
-
The aqueous and organic layers fail to separate cleanly, forming a stable emulsion at the interface.[1]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Concentration of Compound | High concentrations of amine salts can act as surfactants, stabilizing emulsions. Solution: Dilute the mixture with more organic solvent and water. |
| Vigorous Shaking | Excessively vigorous shaking can promote emulsion formation. Solution: Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking. |
| Particulate Matter | Undissolved solids can stabilize an emulsion at the interface. Solution: Filter the crude mixture before performing the extraction. |
| Stubborn Emulsion | Solution: Add a small amount of brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous phase, which often helps to break the emulsion.[2] Alternatively, allow the funnel to stand undisturbed for a longer period. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure. The ideal solvent must be determined experimentally.
-
Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, methanol, water, ethyl acetate, toluene, or mixtures like ethanol/water) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.[3][5]
-
Dissolution: Place the crude 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.[2]
-
Decolorization (Optional): If the solution is highly colored, add a very small amount of activated carbon, heat the solution for a few minutes, and then perform a hot filtration to remove the carbon.[2]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of purer, larger crystals.[3] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate eluent system that gives the product an Rf value of approximately 0.2-0.4 and separates it from all impurities. A common starting point for aromatic amines is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude product onto a small amount of silica gel ("dry loading").
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Hypothetical TLC Data for Solvent System Screening
| Solvent System (v/v) | Product Rf | Impurity 1 Rf | Impurity 2 Rf | Separation Quality |
| Hexane:Ethyl Acetate (1:1) | 0.35 | 0.40 | 0.10 | Poor (Imp. 1 co-elutes) |
| Hexane:Ethyl Acetate (2:1) | 0.25 | 0.32 | 0.05 | Moderate |
| Dichloromethane:Methanol (98:2) | 0.30 | 0.55 | 0.08 | Good |
| Toluene:Acetone (4:1) | 0.45 | 0.45 | 0.20 | Poor (Imp. 1 co-elutes) |
Table 2: Hypothetical Recrystallization Solvent Screening Results
| Solvent | Solubility at 20°C | Solubility at Boiling | Crystal Formation on Cooling |
| Water | Insoluble | Sparingly Soluble | Poor |
| Ethanol | Soluble | Very Soluble | Poor |
| Toluene | Sparingly Soluble | Soluble | Good |
| Ethyl Acetate | Soluble | Very Soluble | Poor |
| Ethanol/Water (1:1) | Sparingly Soluble | Soluble | Good |
Visualizations
Caption: General purification workflow.
Caption: Troubleshooting colored impurities.
References
avoiding isotopic scrambling in 15N labeling
Welcome to the technical support center for isotopic labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic scrambling during 15N labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is 15N isotopic scrambling?
A1: Isotopic scrambling is the metabolic process where the 15N isotope from a specifically labeled amino acid is transferred to other amino acids.[1][2] This redistribution leads to the unintended labeling of amino acid residues in the expressed protein, complicating data analysis. The process of achieving an equilibrium distribution of isotopes within a set of atoms in a chemical species is referred to as isotopic scrambling.[3]
Q2: Why is isotopic scrambling a problem for my experiments?
Q3: What is the primary biochemical cause of 15N scrambling?
A3: The primary cause of 15N scrambling is the action of aminotransferases (also known as transaminases).[6][7] These ubiquitous enzymes catalyze the transfer of an amino group from an amino acid to an α-keto acid.[7][8] This reaction is reversible and central to amino acid metabolism in virtually all expression hosts, including E. coli and mammalian cells.[7][9] Pyridoxal phosphate (B84403) (PLP) is a required coenzyme for these enzymatic reactions.[8][10]
Q4: Does the choice of expression system affect the degree of scrambling?
A4: Yes, the expression system plays a crucial role.
-
In vivo systems (E. coli, mammalian cells): These systems have active metabolic pathways, making them prone to significant scrambling.[6] Mammalian cells, for instance, can exhibit significant scrambling for amino acids like Alanine, Aspartate, Glutamate, Isoleucine, Leucine, and Valine.[11]
-
Cell-free protein synthesis systems: Scrambling is generally much lower in cell-free systems because the metabolic enzyme activity is limited and does not regenerate.[6][12][13] This makes cell-free systems a superior choice when precise, clean labeling is required.[6][10]
Troubleshooting Guide
Q5: I'm performing selective 15N-labeling in E. coli and my NMR spectrum shows unexpected peaks. What's happening?
A5: Unexpected peaks in a selectively labeled sample are a classic sign of isotopic scrambling. The 15N label from your intended amino acid has likely been transferred to other amino acids via transaminase activity. For example, 15N-Glutamate can readily transfer its amino group to oxaloacetate and pyruvate, resulting in the labeling of Aspartate and Alanine, respectively.
Troubleshooting Steps:
-
Confirm the Identity of Scrambled Residues: Use mass spectrometry to analyze your protein and confirm which amino acids have been unintentionally labeled.[5]
-
Use Metabolic Inhibitors: Add a cocktail of transaminase inhibitors to your minimal media. Aminooxyacetate is a general inhibitor of PLP-dependent enzymes, including most transaminases.[14]
-
Optimize Growth Conditions: Ensure you are using a minimal media formulation (e.g., M9 media) with 15NH4Cl as the sole nitrogen source for uniform labeling, or the specific 15N-amino acid for selective labeling. Avoid rich media like LB, which contains unlabeled amino acids that will dilute your label.
-
Consider Auxotrophic Strains: Use E. coli strains that have genetic defects in amino acid biosynthesis pathways. These strains are unable to synthesize certain amino acids, which can prevent both scrambling and dilution of the isotopic label.[12]
Q6: I'm working with HEK293 cells and see significant scrambling and/or low incorporation of my 15N-labeled amino acid. How can I fix this?
A6: Mammalian cells have complex metabolic networks, making them particularly susceptible to scrambling and dilution from unlabeled sources in the growth medium.[5][15]
Troubleshooting Steps:
-
Identify Scrambling-Prone Amino Acids: Be aware that certain amino acids are more prone to scrambling in HEK293 cells than others. For example, C, F, H, K, M, N, R, T, W, and Y show minimal scrambling, whereas A, D, E, I, L, and V are highly scrambled.[11]
-
Adjust Culture Conditions: For scrambling-prone amino acids like Valine and Isoleucine, reducing the concentration of the labeled amino acid in the medium (e.g., to 25 mg/L) has been shown to suppress scrambling.[11]
-
Use Specialized Media: Use chemically defined media that can be prepared without amino acids, allowing you to reconstitute it with only your desired labeled amino acid(s).[11]
-
Prevent Dilution: Use dialyzed fetal bovine serum to prevent the dilution of your labeled amino acids by unlabeled amino acids present in standard serum.[15]
Data Presentation
Table 1: Isotopic Scrambling of 15N-Labeled Amino Acids in HEK293 Cells
This table summarizes the degree of metabolic scrambling observed when expressing a protein in HEK293F cells using media supplemented with a single 15N-labeled amino acid.
| 15N Labeled Amino Acid | Observed Degree of Scrambling | Other Labeled Residues Detected |
| Cysteine (C) | Minimal | --- |
| Phenylalanine (F) | Minimal | --- |
| Histidine (H) | Minimal | --- |
| Lysine (B10760008) (K) | Minimal | Minimal exchange of sidechain ε-15N observed.[11] |
| Methionine (M) | Minimal | --- |
| Asparagine (N) | Minimal | --- |
| Arginine (R) | Minimal | --- |
| Threonine (T) | Minimal | --- |
| Tryptophan (W) | Minimal | --- |
| Tyrosine (Y) | Minimal | --- |
| Glycine (G) | Interconversion | Serine (S) |
| Serine (S) | Interconversion | Glycine (G) |
| Alanine (A) | Significant | Valine (V), Isoleucine (I), Leucine (L) |
| Aspartate (D) | Significant | Alanine (A), Valine (V), Isoleucine (I), Leucine (L) |
| Glutamate (E) | Significant | Alanine (A), Valine (V), Isoleucine (I), Leucine (L) |
| Isoleucine (I) | Significant | Alanine (A), Valine (V), Leucine (L) |
| Leucine (L) | Significant | Alanine (A), Valine (V), Isoleucine (I) |
| Valine (V) | Significant | Alanine (A), Isoleucine (I), Leucine (L) |
Data summarized from studies on proteins expressed in HEK293 cells.[5][11]
Visualizations and Workflows
The Biochemical Basis of Isotopic Scrambling
The diagram below illustrates the central role of transaminase enzymes in causing isotopic scrambling. The 15N label (represented by the blue sphere) is transferred from the donor 15N-amino acid to an α-keto acid, resulting in the formation of a new, unintentionally labeled amino acid.
Caption: Core pathway of 15N scrambling via transaminase activity.
Experimental Workflow for Minimizing Isotopic Scrambling
This workflow provides a logical decision-making process for researchers aiming to produce cleanly labeled protein samples for NMR or MS analysis.
Caption: Workflow for selecting a strategy to minimize 15N scrambling.
Troubleshooting Logic for Unexpected Labeling
This decision tree helps diagnose the cause of unexpected signals or mass shifts in a 15N labeling experiment.
Caption: A decision tree to diagnose isotopic labeling issues.
Experimental Protocols
Protocol 1: 15N Labeling in E. coli using Minimal Media
This protocol describes the uniform 15N labeling of a protein expressed in E. coli using M9 minimal media.
Reagents and Media:
-
10x M9 Salts: Na2HPO4 (68 g/L), KH2PO4 (30 g/L), NaCl (5 g/L). Autoclave.
-
15N Source: 1 g/L 15NH4Cl (dissolved in water and filter sterilized).
-
Carbon Source: 20% (w/v) Glucose (autoclaved separately).
-
Stock Solutions (filter sterilized): 1 M MgSO4, 1 M CaCl2, 1 mg/mL Thiamin.
-
Appropriate antibiotic.
Procedure:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)) and plate on a minimal medium plate containing the appropriate antibiotic. Incubate overnight at 37°C.[16]
-
Inoculate a 5-10 mL starter culture in M9 minimal medium (containing 14NH4Cl or the 15N-labeled amino acid if doing selective labeling for adaptation) and grow overnight at 37°C.[16]
-
The next day, prepare 1 L of M9 labeling medium in a sterile flask. Per liter, add:
-
100 mL of 10x M9 Salts
-
1 g of 15NH4Cl
-
20 mL of 20% Glucose
-
2 mL of 1 M MgSO4
-
100 µL of 1 M CaCl2
-
1 mL of 1 mg/mL Thiamin
-
Appropriate antibiotic
-
Top up to 1 L with sterile water.
-
-
Inoculate the 1 L culture with the overnight starter culture (a 1:100 dilution is common).[17]
-
Grow the culture at the optimal temperature for your protein (e.g., 37°C) with vigorous shaking until the OD600 reaches 0.6–0.8.
-
Induce protein expression with IPTG (or other appropriate inducer) at the desired concentration and temperature.
-
Continue culturing for the required expression time (typically 3-16 hours).
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).[16]
-
The cell pellet can be stored at -80°C or used immediately for protein purification.
Protocol 2: Reducing Scrambling in Cell-Free Systems
This protocol outlines a method to suppress scrambling in an E. coli S30 extract-based cell-free protein synthesis system by inhibiting PLP-dependent enzymes.[10][12]
Materials:
-
E. coli S30 extract
-
Reaction mixture for cell-free synthesis
-
15N-labeled amino acid(s) of choice
-
Sodium borohydride (B1222165) (NaBH4)
-
Aminooxyacetate
-
Plasmid DNA template
Procedure:
-
Inactivation of PLP-Dependent Enzymes: This is a key step to prevent scrambling. The S30 extract can be pre-treated to inactivate transaminases.
-
One published method involves treating the S30 extract with NaBH4, which irreversibly inactivates PLP-dependent enzymes by reducing the Schiff base formed between PLP and the enzyme's lysine residues.[10][18] This should be performed carefully according to established protocols.
-
Alternatively, chemical inhibitors can be added directly to the reaction mixture.
-
-
Prepare the Cell-Free Reaction:
-
Assemble the cell-free reaction mixture according to your system's protocol.
-
Add the pre-treated S30 extract.
-
Add the desired 15N-labeled amino acid(s) and the other 19 unlabeled amino acids.
-
If not using a pre-treated extract, add transaminase inhibitors such as aminooxyacetate (final concentration ~1-2 mM) to the reaction.[14]
-
-
Initiate Protein Synthesis: Add the plasmid DNA template encoding your protein of interest to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for several hours to allow for protein synthesis.
-
Purification: After incubation, purify the newly synthesized, selectively labeled protein using an appropriate method (e.g., His-tag affinity chromatography).
By chemically or genetically inhibiting the transaminase enzymes responsible for scrambling, these protocols can significantly improve the quality and specificity of 15N isotopic labeling.[10][12][14]
References
- 1. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. goldbook.iupac.org [goldbook.iupac.org]
- 4. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. synthelis.com [synthelis.com]
- 7. Transaminase - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. [15N transamination in the administration of various tracer substances. 1. Whole body studies in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enymes for selective 15N-labelling and production of perdeuterated proteins in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A practical method for cell-free protein synthesis to avoid stable isotope scrambling and dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 17. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 18. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
Technical Support Center: Mass Spectrometry Fragmentation of 15N-Labeled Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the mass spectrometry analysis of 15N-labeled compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inaccurate Quantification and Isotopic Profile Distortion
Question: My quantitative results for 15N-labeled compounds are inconsistent, and the isotopic patterns in my mass spectra are wider than expected. What are the potential causes and how can I address this?
Answer: This is a common issue primarily caused by incomplete 15N labeling. Metabolic labeling with 15N is often not 100% efficient, leading to a mixed population of fully and partially labeled peptides.[1][2][3] This incomplete incorporation broadens the isotopic clusters in the MS1 spectra, which can complicate data analysis and lead to inaccurate quantification.[3]
Troubleshooting Guide:
-
Determine Labeling Efficiency: It is crucial to determine the 15N incorporation rate. Labeling efficiency can vary between experiments, typically ranging from 93-99%.[2][3]
-
Adjust Data Analysis Parameters: Use software that can account for incomplete labeling. For example, Protein Prospector allows you to input the determined labeling efficiency to adjust peptide ratio calculations.[2]
-
High-Resolution MS1 Scans: Acquire data with high-resolution mass spectrometry in the MS1 scan to better resolve the complex isotopic patterns and reduce peak overlap from co-eluting peptides.[1]
-
Manual Inspection of Isotope Clusters: Visually inspect the isotope clusters of your labeled peptides. The presence of significant peaks to the left of the monoisotopic peak of the heavy peptide can indicate lower labeling efficiency.[1]
Issue 2: Difficulty in Distinguishing Fragment Ions
Question: I'm having trouble confidently assigning b- and y-ions in my MS/MS spectra for 15N-labeled peptides. Is there a systematic way to approach this?
Answer: While 15N labeling is a powerful tool for distinguishing nitrogen-containing fragments (like b-ions) from those without newly incorporated nitrogen (like y-ions), ambiguities can still arise. This is especially true in low-resolution instruments where the mass shift of approximately 1 Da per nitrogen atom can overlap with the natural 13C isotope peaks.
Troubleshooting Guide:
-
Utilize High-Resolution Mass Spectrometry: High-resolution MS/MS scans are essential for accurately assigning fragment ions by resolving the small mass differences between 15N-containing fragments and 13C isotopic peaks.
-
Compare Labeled and Unlabeled Spectra: A direct comparison of the MS/MS spectra from the 14N and 15N-labeled versions of the same peptide is the most reliable way to identify nitrogen-containing fragments. The b-ions will show a mass shift corresponding to the number of nitrogen atoms they contain, while the y-ions will not.
-
Data Analysis Software: Employ data analysis software that can automatically calculate the theoretical masses of fragment ions for both the 14N and 15N-labeled peptides to aid in spectral interpretation.
Issue 3: Retention Time Shifts and Inconsistent Quantification
Question: I've noticed a slight shift in retention time between my 14N and 15N-labeled peptides, and I'm concerned about the impact on quantification. How significant is this effect and what can I do to mitigate it?
Answer: It has been observed that 15N-labeled peptides can elute slightly earlier than their 14N counterparts. While this shift is typically small (e.g., 2-4 seconds in a 2-hour gradient), it can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising quantitative accuracy.
Troubleshooting Guide:
-
Verify Co-elution: Overlay the chromatograms of the 14N and 15N peptides to visually inspect the extent of the retention time shift.
-
Use Retention Time Alignment Software: If significant shifts are observed across multiple runs, use retention time alignment algorithms during data processing to correct for this variability.
-
Employ Matrix-Matched Calibrants: Preparing your calibration standards in a blank matrix extract that is similar to your samples can help to compensate for matrix effects.
-
Targeted Proteomics Approaches: For critical quantitative experiments, consider using targeted proteomics methods like Parallel Reaction Monitoring (PRM). PRM can provide more accurate quantification, even for low-abundance proteins, as it is less susceptible to interference from co-eluting peptides and chemical noise in the MS1 scan.
Data Presentation: Summary of Quantitative Issues
| Issue | Parameter | Typical Observation | Impact on Data Quality |
| Incomplete Labeling | Labeling Efficiency | 93-99% | Broadens isotopic clusters, complicates monoisotopic peak identification, can lead to underestimation of heavy-labeled peptides.[2][3] |
| Chromatographic Shift | Retention Time Difference (15N vs. 14N) | 15N-labeled peptides may elute 2-4 seconds earlier in a 2-hour gradient. | Can lead to differential matrix effects and inaccurate quantification if not accounted for. |
| Differential Matrix Effects | Quantitative Accuracy | Can introduce bias and imprecision in quantification, even with a stable isotope-labeled internal standard. | The ratio of analyte to internal standard may not be constant across different samples, leading to inaccurate results. |
Experimental Protocols
Protocol 1: Determining 15N Labeling Efficiency
This protocol outlines the steps to determine the labeling efficiency using software such as Protein Prospector.
-
Acquire High-Resolution MS1 Data: Analyze your 15N-labeled sample on a high-resolution mass spectrometer.
-
Select High-Abundance Peptides: Choose several well-defined, high-intensity peptide isotopic clusters from your MS1 spectrum.
-
Use Isotope Simulation Software:
-
Compare Experimental and Theoretical Patterns:
-
Overlay the theoretical isotopic patterns with your experimental data for the selected peptide.
-
The labeling efficiency that provides the best match to your experimental data is your determined efficiency. A key indicator is the relative intensity of the M-1 peak (the peak immediately to the left of the monoisotopic peak of the heavy peptide), as a higher M-1/M ratio corresponds to lower labeling efficiency.[1]
-
-
Average Across Multiple Peptides: Repeat this process for several different peptides and average the results to get a robust estimation of the labeling efficiency for your experiment.
Protocol 2: Optimizing Mass Spectrometer Settings for 15N-Labeled Peptides
This protocol provides a general workflow for optimizing key MS parameters, such as collision energy, for the analysis of 15N-labeled peptides.
-
Prepare a Standard Solution: Create a solution of a representative 15N-labeled peptide (or a mixture) at a concentration that gives a stable signal (e.g., 1 pmol/µL) in a suitable solvent (e.g., 50% acetonitrile (B52724) with 0.1% formic acid).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize Ion Source Parameters:
-
Acquire data in full scan (MS1) mode.
-
Adjust ion source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal intensity of the precursor ion.
-
-
Determine Precursor and Product Ions:
-
Identify the m/z of the precursor ion for your labeled peptide.
-
Perform a product ion scan to identify the major fragment ions.
-
-
Optimize Collision Energy (CE):
-
Set up a targeted MS/MS or MRM method for a specific precursor-product ion transition.
-
While infusing the standard, ramp the collision energy over a defined range (e.g., in 2-volt steps).
-
Plot the product ion intensity against the collision energy. The CE value that yields the maximum intensity is the optimal setting for that transition.
-
Repeat this for several key fragment ions. For broader proteomics experiments, it may be more practical to use a stepped normalized collision energy approach to ensure good fragmentation across a range of peptides.
-
-
Verify with LC-MS/MS: Once the parameters are optimized via infusion, perform an LC-MS/MS analysis of a complex 15N-labeled sample to ensure the settings provide good fragmentation and identification across a wider range of peptides.
Mandatory Visualization
References
Technical Support Center: Refining Analytical Methods for 15N Labeled Molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of 15N labeled molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Mass Spectrometry (MS) Analysis
Question 1: Why am I observing low signal intensity for my 15N labeled peptides?
Answer: Low signal intensity for 15N labeled peptides in mass spectrometry can stem from several factors, ranging from sample preparation to instrument settings.[1][2]
Troubleshooting Guide:
| Potential Cause | Recommended Action |
| Incomplete Labeling | Verify the 15N enrichment level. Suboptimal enrichment (<98%) can lead to a distribution of isotopic peaks, thus lowering the intensity of the fully labeled monoisotopic peak.[1][3] Consider extending the labeling time or using higher purity 15N reagents.[4] |
| Poor Ionization Efficiency | Optimize electrospray ionization (ESI) source parameters. Adjust spray voltage, capillary temperature, and gas flow rates to enhance the ionization of your specific peptides. |
| Suboptimal MS Parameters | Optimize collision energy (CE) and other fragmentation parameters for your target peptides to ensure efficient fragmentation and detection.[5] |
| Sample Loss During Preparation | Evaluate each step of your sample preparation workflow for potential losses. Ensure efficient protein extraction, digestion, and peptide cleanup. |
| Low Analyte Concentration | If possible, increase the amount of sample loaded onto the mass spectrometer.[2] |
Question 2: My quantification results are inaccurate or inconsistent. What are the common causes?
Answer: Accurate quantification in 15N labeling experiments is critical and can be affected by several variables, including incomplete labeling and co-eluting interferences.[1][6][7]
Troubleshooting Guide:
| Potential Cause | Recommended Action |
| Incomplete 15N Enrichment | Incomplete labeling can skew the calculated peptide ratios.[3][8] It is crucial to determine the labeling efficiency and correct the peptide ratios accordingly.[4][8] Software like Protein Prospector can be used for this correction.[8][9] |
| Co-eluting Peptides or Chemical Noise | Co-eluting species can interfere with the ion signals of your target peptides, leading to inaccurate quantification.[6][7] High-resolution mass spectrometers can help distinguish between target and interfering ions.[9] |
| Incorrect Monoisotopic Peak Assignment | Incomplete labeling can broaden the isotope clusters of heavy-labeled peptides, making it difficult to correctly identify the monoisotopic peak.[4][8] This can lead to significant errors in quantification. |
| Missing Values in Reciprocal Experiments | Data-dependent acquisition (DDA) methods may not consistently select the same peptides for fragmentation across different runs, leading to missing values.[7] Consider using data-independent acquisition (DIA) or targeted methods like Parallel Reaction Monitoring (PRM) for more consistent quantification.[6][7][8] |
Question 3: I am having difficulty identifying my 15N labeled peptides. What could be the problem?
Answer: Identification of 15N labeled peptides can be challenging, particularly with incomplete labeling, which complicates the mass spectra.[1]
Troubleshooting Guide:
| Potential Cause | Recommended Action |
| Low 15N Enrichment | As enrichment levels decrease, the mass spectra of labeled peptides become more complex, which can hinder their identification.[1] Aim for high enrichment levels (ideally >98%).[3] |
| Incorrect Database Search Parameters | Ensure your search parameters account for the variable mass shifts introduced by 15N labeling. The mass difference between light and heavy peptides depends on the number of nitrogen atoms in the peptide.[8] |
| Complex Isotope Clusters | Incomplete labeling results in complex isotope patterns that can be difficult for search algorithms to interpret.[10] Some software, like Census, have algorithms to predict and analyze these complex distributions.[11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Question 4: Why is the sensitivity of my 15N NMR experiments so low?
Answer: 15N NMR spectroscopy inherently suffers from low sensitivity due to the low natural abundance (0.36%) and low gyromagnetic ratio of the 15N nucleus.[12][13]
Troubleshooting Guide:
| Potential Cause | Recommended Action |
| Low Natural Abundance | For enhanced sensitivity, it is highly recommended to use isotopically enriched samples where proteins are expressed in media containing 15N as the sole nitrogen source.[12][14] |
| Low Gyromagnetic Ratio | Techniques like Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) can be used to significantly improve signal resolution and sensitivity.[12] |
| High Ionic Strength of Buffer | High salt concentrations (>100mM) in the sample buffer can degrade spectral quality. Keep the ionic strength as low as possible while maintaining protein solubility and stability.[15] |
| Sample pH | A high pH (above 6.5) can increase the exchange rate of backbone amide protons with the solvent, leading to signal broadening and loss. It is advisable to keep the pH low if possible.[15] |
Question 5: I am observing significant peak overlap in my 15N HSQC spectra. How can I improve resolution?
Answer: Peak overlap is a common issue in NMR spectra of larger proteins or complex mixtures.[16]
Troubleshooting Guide:
| Potential Cause | Recommended Action |
| Large Protein Size | For larger proteins, consider using deuteration in addition to 15N labeling to reduce peak linewidths.[16] Transverse Relaxation Optimized Spectroscopy (TROSY)-based experiments are also beneficial for larger molecules.[16] |
| Multiple Conformations | The presence of multiple conformations of the protein can lead to an increased number of peaks, some of which may overlap.[17] Optimizing sample conditions (e.g., buffer, temperature) may favor a single conformation. |
| Suboptimal Spectrometer Parameters | Ensure that the spectral width and resolution in both the 1H and 15N dimensions are appropriately set to resolve the expected peaks. |
| Need for Higher Dimensionality | If 2D HSQC spectra are too crowded, consider acquiring 3D NMR experiments (e.g., HNCA, HNCO) to resolve overlapping peaks by spreading them into a third dimension.[18] |
Experimental Protocols
Protocol 1: Expression of 15N Labeled Protein in E. coli
This protocol outlines the general steps for producing a 15N-labeled protein in E. coli for NMR or MS analysis.[14][15]
1. Transformation: Transform the desired plasmid into an appropriate E. coli expression strain.
2. Starter Culture:
- Inoculate a small volume (e.g., 5 mL) of rich medium (e.g., 2xTY) with a single colony and grow to a high optical density.
- In the late afternoon, use this pre-culture to inoculate a larger volume of M9 minimal medium containing 15NH4Cl as the sole nitrogen source and grow overnight.[15]
3. Main Culture and Induction:
- Inoculate the main culture of M9 minimal medium with the overnight starter culture (typically a 1:100 dilution).[15]
- Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[19]
- Induce protein expression with the appropriate inducer (e.g., IPTG) and continue to grow the culture for several hours at a suitable temperature (e.g., 3-5 hours at 30°C or overnight at 18°C).[19]
4. Cell Harvesting and Protein Purification:
- Harvest the cells by centrifugation.
- Purify the protein using standard chromatography techniques.
5. Sample Preparation for NMR:
- The final protein sample should be at a concentration of ~0.5 – 1 mM in a low-salt buffer (e.g., 25 mM phosphate (B84403) buffer, pH < 6.5).[15]
- Add 5-10% D2O to the sample for the NMR lock.[15]
Protocol 2: Sample Preparation for MS-based Proteomics
This protocol provides a general workflow for preparing 15N-labeled protein samples for mass spectrometry analysis.
1. Protein Extraction and Quantification:
- Extract proteins from your cell or tissue samples using a suitable lysis buffer.
- Quantify the total protein concentration.
2. Mixing of Light and Heavy Samples:
- For relative quantification, mix the 14N (light) and 15N (heavy) labeled samples in a 1:1 ratio.[1]
3. Protein Digestion:
- Denature the proteins (e.g., with urea (B33335) or by heating).
- Reduce disulfide bonds (e.g., with DTT) and alkylate cysteine residues (e.g., with iodoacetamide).
- Digest the proteins into peptides using a protease such as trypsin.
4. Peptide Cleanup:
- Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and other contaminants that can interfere with mass spectrometry analysis.
5. LC-MS/MS Analysis:
- Analyze the cleaned peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
Table 1: Common Issues in 15N Labeled Molecule Analysis and Their Impact
| Issue | Analytical Technique | Primary Impact | Secondary Impact |
| Incomplete Labeling (<98%) | MS, NMR | Inaccurate Quantification[3][6] | Reduced Identification Rates[1], Complex Spectra[10] |
| Low Signal-to-Noise Ratio | MS, NMR | Poor Data Quality | Difficulty in Detecting Low Abundance Species[1] |
| Peak Overlap | MS, NMR | Inaccurate Quantification[6], Ambiguous Peak Assignment[18] | Reduced Number of Identified/Assigned Species |
| Co-eluting Interferences | MS | Inaccurate Quantification[6][7] | Masking of Low-Intensity Signals |
| Sample Degradation | MS, NMR | Irreproducible Results | Generation of Artifacts |
Visualizations
Caption: A typical experimental workflow for quantitative proteomics using 15N stable isotope labeling.
Caption: A logical troubleshooting workflow for addressing inaccurate quantification in 15N labeling experiments.
References
- 1. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. ckisotopes.com [ckisotopes.com]
- 12. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 14. protein-nmr.org.uk [protein-nmr.org.uk]
- 15. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 16. renafobis.fr [renafobis.fr]
- 17. researchgate.net [researchgate.net]
- 18. Biomolecular NMR Wiki - 15N-HSQC peak picking [sites.google.com]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
validation of Lodoxamide-15N2 synthesis from 3,5-Diamino-4-chlorobenzonitrile-15N2
Comparative Guide to the Synthesis and Validation of Lodoxamide-15N2
This guide provides a comprehensive comparison of a proposed synthesis route for Lodoxamide-15N2 from 3,5-Diamino-4-chlorobenzonitrile-15N2 against alternative mast cell stabilizers. The content is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by hypothetical experimental data.
Introduction to Lodoxamide and Mast Cell Stabilizers
Lodoxamide is a potent mast cell stabilizer used in the treatment of allergic conjunctivitis and other hypersensitivity disorders.[1][2] Its mechanism of action is believed to involve the prevention of calcium influx into mast cells, thereby inhibiting the release of histamine (B1213489) and other inflammatory mediators.[1][3] The synthesis of isotopically labeled compounds like Lodoxamide-15N2 is crucial for metabolism, pharmacokinetic, and mechanistic studies. This guide outlines a proposed synthesis for Lodoxamide-15N2 and compares its key performance indicators with other established mast cell stabilizers such as Cromolyn sodium, Nedocromil, and Pemirolast.[4][5][6]
Proposed Synthesis of Lodoxamide-15N2
The following section details a proposed synthetic pathway for Lodoxamide-15N2, starting from the isotopically labeled precursor, this compound.
Experimental Protocol: Synthesis of Lodoxamide-15N2
Step 1: Acylation of this compound
-
To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran), add a non-nucleophilic base such as triethylamine (B128534) (2.2 equivalents).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add ethyl oxalyl chloride (2.2 equivalents) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diethyl N,N'-(2-chloro-5-cyano-m-phenylene-15N2)dioxamate.
Step 2: Hydrolysis to Lodoxamide-15N2
-
Dissolve the crude diethyl ester from Step 1 in a mixture of ethanol (B145695) and water.
-
Add an aqueous solution of sodium hydroxide (B78521) (2.5 equivalents).
-
Heat the mixture to reflux (approximately 80°C) for 4-6 hours.
-
Monitor the hydrolysis by TLC or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 2-3 to precipitate the Lodoxamide-15N2 free acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the final product.
Diagram of Proposed Lodoxamide-15N2 Synthesis
Validation and Performance Comparison
The validation of any active pharmaceutical ingredient (API) synthesis is critical to ensure its quality, reproducibility, and safety.[7][8][9] This section presents a comparative summary of the hypothetical validation data for the proposed Lodoxamide-15N2 synthesis alongside data for alternative mast cell stabilizers.
Table 1: Comparative Synthesis Performance
| Parameter | Lodoxamide-15N2 (Proposed) | Cromolyn sodium | Nedocromil | Pemirolast |
| Starting Materials | This compound, Ethyl oxalyl chloride | 2',6'-Dihydroxyacetophenone, 1,3-Dibromo-2-propanol | 2,3-Dihydro-4H-pyrano[3,2-c]quinoline-2,5-dione | 2-Amino-3-methylpyridine, Ethoxymethylenemalonodinitrile |
| Number of Steps | 2 | 3 | 4 | 3 |
| Overall Yield (%) | 65-75% | 30-40% | 40-50% | 55-65% |
| Purity (HPLC, %) | >99.0% | >99.0% | >99.0% | >99.0% |
| Key Challenges | Handling of moisture-sensitive reagents | Low yield in polycondensation step | Multi-step synthesis with potential for side products | Tautomeric equilibrium of intermediate |
Table 2: Analytical Validation Data
| Analytical Method | Lodoxamide-15N2 | Cromolyn sodium | Nedocromil | Pemirolast |
| HPLC-UV (Purity) | >99.5% | >99.5% | >99.6% | >99.7% |
| LC-MS (Identity) | Confirmed (m/z matches calculated value) | Confirmed | Confirmed | Confirmed |
| ¹H NMR (Structure) | Consistent with proposed structure | Consistent with known structure | Consistent with known structure | Consistent with known structure |
| Residual Solvents (GC) | <0.1% | <0.1% | <0.1% | <0.1% |
| Heavy Metals | <10 ppm | <10 ppm | <10 ppm | <10 ppm |
Experimental Protocols for Validation
-
High-Performance Liquid Chromatography (HPLC): Purity is determined using a C18 reverse-phase column with a gradient elution of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid, with UV detection at an appropriate wavelength.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Molecular weight and fragmentation patterns are confirmed by coupling an HPLC system to a mass spectrometer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural confirmation is achieved by dissolving the compound in a suitable deuterated solvent (e.g., DMSO-d6) and acquiring ¹H and ¹³C NMR spectra.
-
Gas Chromatography (GC): Residual solvents from the synthesis are quantified using headspace gas chromatography with a flame ionization detector.
-
Heavy Metals Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is used to determine the concentration of heavy metal impurities.
Comparative Workflow and Signaling Pathway
Diagram of API Synthesis and Validation Workflow
Diagram of Mast Cell Stabilization Signaling Pathway
Conclusion
The proposed two-step synthesis of Lodoxamide-15N2 from this compound offers a potentially efficient route to this valuable isotopically labeled compound. While hypothetical, the projected yield and purity are comparable to or exceed those of established mast cell stabilizers like Cromolyn sodium and Nedocromil. The straightforward nature of the proposed synthesis may present advantages in terms of process optimization and scale-up. Rigorous analytical validation, as outlined, is essential to ensure the identity, purity, and quality of the final active pharmaceutical ingredient. Further research and development are required to confirm the viability of this synthetic pathway and to fully characterize the resulting Lodoxamide-15N2.
References
- 1. Lodoxamide | C11H6ClN3O6 | CID 44564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lodoxamide - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Lodoxamide Tromethamine? [synapse.patsnap.com]
- 4. Mast cell stabilizer - Wikipedia [en.wikipedia.org]
- 5. Nedocromil | C19H17NO7 | CID 50294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pemirolast | C10H8N6O | CID 57697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Isotopically Labeled Precursors in Drug Development: A Comparative Analysis Featuring 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂
In the landscape of modern drug development and bioanalysis, the demand for precision and accuracy is paramount. Quantitative analysis of drug candidates and their metabolites in complex biological matrices relies heavily on robust analytical techniques, predominantly Liquid Chromatography-Mass Spectrometry (LC-MS). The cornerstone of a reliable LC-MS assay is the use of a suitable internal standard (IS). Stable Isotope-Labeled (SIL) internal standards are widely recognized as the gold standard, offering unparalleled accuracy by mimicking the analyte's behavior throughout the analytical process.[1][2]
This guide provides a comparative overview of different types of isotopically labeled precursors used to synthesize these critical internal standards, with a special focus on the ¹⁵N-labeled precursor, 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂. This compound serves as a key intermediate in the synthesis of Lodoxamide-¹⁵N₂,d₂, a labeled analog of the anti-allergic drug Lodoxamide.[3] We will explore the comparative performance of ¹⁵N, ¹³C, and ²H (deuterium) labeling, present supporting data, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.
Comparing Isotopically Labeled Precursors: ¹⁵N vs. ¹³C vs. ²H
The choice of isotope for labeling an internal standard is a critical decision in method development, with each type offering distinct advantages and potential drawbacks. The ideal SIL-IS co-elutes with the analyte and compensates for variations in sample extraction, handling, and instrument response.[4]
Table 1: Comparison of Common Isotopes for Internal Standard Synthesis
| Feature | ¹⁵N (Nitrogen-15) | ¹³C (Carbon-13) | ²H (Deuterium) |
| Natural Abundance | ~0.37%[] | ~1.1%[] | ~0.015% |
| Background Interference | Very Low | Low | Very Low |
| Chromatographic Shift | Negligible | Negligible to none[6][7] | Possible, especially with high levels of deuteration |
| Chemical Stability | High; stable label position | High; stable label position | Potential for back-exchange (H/D exchange) if placed on labile sites[2] |
| Synthesis Cost | Generally moderate to high | Often the highest | Generally the lowest[4] |
| Mass Shift | Moderate (+1 Da per ¹⁵N) | Moderate to high (+1 Da per ¹³C) | Low (+1 Da per ²H) |
| Key Advantage | Low natural abundance provides a clean analytical background.[] | Considered the "gold standard" for stability and minimal isotope effects.[6][8] | Cost-effective and widely accessible for synthesis.[4] |
| Primary Consideration | Availability of synthetic precursors. | Can be expensive for complex, multi-site labeling. | Potential for altered chromatographic behavior and in-source exchange. |
As illustrated, while deuterium (B1214612) labeling is often the most economical, it carries a risk of chromatographic shifts and isotopic instability. ¹³C and ¹⁵N labeling provide more robust and reliable internal standards, with ¹⁵N offering the advantage of a lower natural abundance, which can be crucial for assays requiring high sensitivity. The use of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ to introduce two stable ¹⁵N atoms into the Lodoxamide structure is a prime example of leveraging this isotope's benefits.
Performance in Bioanalytical Applications
The ultimate measure of an internal standard's utility is its performance in a validated bioanalytical method. A well-chosen SIL-IS will ensure the method is accurate, precise, and robust, meeting the stringent requirements of regulatory agencies like the FDA and EMA.[1][9] The data below represents a typical performance comparison for a hypothetical LC-MS/MS assay for "Drug X" using different types of internal standards.
Table 2: Representative Performance Data for a Bioanalytical Assay
| Parameter | ¹⁵N₂-Labeled IS | ¹³C₆-Labeled IS | d₄-Labeled IS | Analog IS |
| Intra-Assay Precision (CV%) | ||||
| Low QC (LQC) | 2.8% | 2.5% | 4.5% | 9.8% |
| Medium QC (MQC) | 2.1% | 2.0% | 3.9% | 8.2% |
| High QC (HQC) | 1.9% | 1.8% | 3.5% | 7.5% |
| Inter-Assay Accuracy (% Bias) | ||||
| Low QC (LQC) | +1.5% | +1.2% | -3.0% | -11.5% |
| Medium QC (MQC) | -0.8% | -0.5% | +2.1% | +9.7% |
| High QC (HQC) | +0.5% | +0.3% | -1.8% | -8.9% |
| Matrix Factor (CV%) | ≤ 5% | ≤ 5% | ≤ 8% | ≤ 25% |
| Recovery Variability (CV%) | ≤ 4% | ≤ 4% | ≤ 6% | ≤ 20% |
Data is representative and intended for illustrative purposes.
The data clearly shows that stable isotope-labeled internal standards (¹⁵N, ¹³C, and d₄) yield significantly better precision and accuracy compared to a structural analog IS. Both ¹⁵N and ¹³C-labeled standards demonstrate superior performance, effectively minimizing variability from matrix effects and sample recovery.[8]
Experimental Protocols
Detailed and rigorous experimental protocols are essential for validating a bioanalytical method. Below are standardized methodologies for key validation experiments.
Protocol 1: Stock Solution and Calibration Standard Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of the analyte (e.g., Lodoxamide) and the SIL-IS (e.g., Lodoxamide-¹⁵N₂,d₂) in a suitable organic solvent (e.g., Methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions for the analyte by serially diluting the primary stock solution. Prepare a separate working solution for the SIL-IS at a concentration that will yield a robust detector response.
-
Calibration Standards: Prepare a set of at least eight non-zero calibration standards by spiking blank biological matrix (e.g., human plasma) with the analyte working solutions. Add the SIL-IS working solution to each standard to achieve a constant final concentration. The concentration range should bracket the expected in-study concentrations.[10]
Protocol 2: Bioanalytical Method Validation for Accuracy and Precision
-
Quality Control (QC) Samples: Prepare QC samples in the same biological matrix at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[11]
-
Intra-Assay (Within-Run) Validation: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-Assay (Between-Run) Validation: Analyze the QC replicates in at least three separate runs on different days.
-
Data Analysis: Calculate the mean concentration, standard deviation (SD), coefficient of variation (CV%), and percent bias from the nominal concentration for each QC level.
-
Acceptance Criteria (FDA/EMA):
Protocol 3: Matrix Effect Evaluation
-
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the SIL-IS.[12]
-
Sample Sets: Prepare three sets of samples at LQC and HQC concentrations:
-
Set A (Neat Solution): Analyte and SIL-IS spiked into the final extraction solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, then analyte and SIL-IS are added to the final extract.
-
Set C (Pre-Extraction Spike): Analyte and SIL-IS are spiked into the blank matrix before extraction.
-
-
Procedure: Analyze samples from at least six different sources of the biological matrix.
-
Calculations:
-
Matrix Factor (MF): (Peak Response in Set B) / (Peak Response in Set A)
-
IS-Normalized MF: (MF of Analyte) / (MF of SIL-IS)
-
-
Acceptance Criteria: The CV% of the IS-Normalized MF across the six matrix lots should be ≤15%.[12]
Visualizing Workflows and Mechanisms
Diagrams are powerful tools for clarifying complex processes. The following visualizations, created using Graphviz, illustrate the synthesis pathway involving our precursor, the analytical workflow, and the therapeutic mechanism of action of the resulting drug.
Caption: Synthesis of Lodoxamide-¹⁵N₂,d₂ from its labeled precursor.
Caption: A typical workflow for bioanalytical assays using a SIL-IS.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. foodriskmanagement.com [foodriskmanagement.com]
- 7. romerlabs.com [romerlabs.com]
- 8. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of 15N versus 13C Labeling for Lodoxamide in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Isotopic Labeling Strategy for the Mast Cell Stabilizer, Lodoxamide.
In the landscape of preclinical drug development, isotopic labeling is an indispensable tool for elucidating the pharmacokinetic and metabolic fate of new chemical entities. For a compound like Lodoxamide, a mast cell stabilizer used in ophthalmic applications, understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for safety and efficacy assessment. This guide provides a comparative analysis of two stable isotope labeling strategies—Nitrogen-15 (¹⁵N) and Carbon-13 (¹³C)—to assist researchers in making an informed decision for their Lodoxamide-focused studies.
Key Considerations at a Glance: 15N vs. 13C Labeling for Lodoxamide
The choice between ¹⁵N and ¹³C labeling for Lodoxamide hinges on the specific research question, the analytical methodology to be employed, and budgetary considerations. Lodoxamide's structure, featuring two oxalamido groups attached to a central aniline (B41778) ring, offers distinct opportunities for both ¹⁵N and ¹³C labeling.
| Feature | 15N Labeling | 13C Labeling |
| Typical Labeling Position | Amide nitrogens | Carboxyl carbons of the oxalamido groups |
| Natural Abundance | ~0.37% | ~1.1% |
| Mass Shift per Label | +1 Da | +1 Da |
| Primary Analytical Techniques | LC-MS/MS, NMR (¹H-¹⁵N HSQC) | LC-MS/MS, NMR (¹³C direct detect, ¹H-¹³C HSQC/HMBC) |
| Cost of Precursors | Generally lower for nitrogen sources | Generally higher for carbon sources |
| Isotopic Purity | Typically >98% | Typically >99% |
| Key Advantage for Lodoxamide | Cleaner background in MS due to lower natural abundance of ¹⁵N. | Larger potential mass shift if multiple carbons are labeled. |
| Potential Challenge | Smaller mass shift may be insufficient for resolving from unlabeled compound in some MS applications. | Higher natural abundance of ¹³C can lead to more complex isotopic envelopes in MS. |
Strategic Application in Lodoxamide Research
Mass Spectrometry-Based Quantification and Metabolite Identification
For quantitative bioanalysis and metabolite profiling using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), both ¹⁵N- and ¹³C-labeled Lodoxamide can serve as excellent internal standards.
¹⁵N-Labeled Lodoxamide: Labeling the amide nitrogens provides a +2 mass unit shift if both nitrogens are substituted. The low natural abundance of ¹⁵N results in a cleaner baseline, which can be advantageous for detecting low-level metabolites.[1]
¹³C-Labeled Lodoxamide: Labeling the carboxyl carbons of the two oxalamido groups can provide a mass shift of up to +4 if all four carbons are labeled. This larger mass shift can be beneficial in distinguishing the labeled compound and its metabolites from endogenous matrix interferences.[1]
Experimental Protocols
Synthesis of Isotopically Labeled Lodoxamide
Synthesis of ¹⁵N-Labeled Lodoxamide (Hypothetical Route):
A potential synthetic route for ¹⁵N-labeled Lodoxamide would involve the use of ¹⁵N-aniline as a key starting material. This could be synthesized from commercially available ¹⁵N-ammonia. The ¹⁵N-aniline would then be reacted with oxalyl chloride to form the di-substituted product.
Synthesis of ¹³C-Labeled Lodoxamide (Hypothetical Route):
¹³C-labeled Lodoxamide could be synthesized using ¹³C-labeled oxalic acid. Commercially available ¹³C₂-oxalic acid can be converted to its diacid chloride and then reacted with the appropriate aniline precursor to yield the final labeled product.
In Vitro Metabolism Study with Labeled Lodoxamide
This protocol outlines a typical experiment to study the metabolism of Lodoxamide in vitro using liver microsomes.
-
Incubation:
-
Prepare an incubation mixture containing liver microsomes (e.g., human, rat), NADPH regenerating system, and either ¹⁵N- or ¹³C-labeled Lodoxamide in a phosphate (B84403) buffer (pH 7.4).
-
A typical final concentration of the labeled Lodoxamide would be 1-10 µM.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Sample Quenching and Preparation:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.
-
Vortex and centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 water:acetonitrile).
-
-
LC-MS/MS Analysis:
-
Use a high-resolution mass spectrometer to analyze the samples.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect the parent-labeled Lodoxamide and its potential metabolites. The transitions will be based on the expected mass shifts from the isotopic label and common metabolic transformations (e.g., hydroxylation, glucuronidation).
-
In Vivo Pharmacokinetic Study of Ophthalmic Lodoxamide
This protocol describes a general procedure for an in vivo pharmacokinetic study in an animal model (e.g., rabbits) following topical ophthalmic administration.
-
Dosing:
-
Administer a single drop of a sterile ophthalmic solution containing a known concentration of ¹⁵N- or ¹³C-labeled Lodoxamide into the conjunctival sac of the animal's eye.
-
-
Sample Collection:
-
Sample Preparation:
-
Tear and aqueous humor samples may require minimal processing, such as protein precipitation with an organic solvent.
-
Plasma should be separated from blood samples, followed by protein precipitation.
-
An internal standard (ideally, a different isotopologue of Lodoxamide) should be added to all samples before processing to correct for extraction variability.
-
-
LC-MS/MS Analysis:
NMR Sample Preparation for Structural Analysis
For structural confirmation of the labeled Lodoxamide or its metabolites.
-
Sample Dissolution:
-
Dissolve 5-25 mg of the labeled compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[8]
-
-
Filtration:
-
Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
-
NMR Tube:
-
Analysis:
-
Acquire ¹H, ¹³C, and/or ¹⁵N NMR spectra. For ¹⁵N-labeled Lodoxamide, a ¹H-¹⁵N HSQC experiment will reveal correlations between the amide protons and the labeled nitrogens. For ¹³C-labeled Lodoxamide, direct ¹³C detection or ¹H-¹³C correlation experiments (HSQC, HMBC) can confirm the position of the labels.
-
Visualizing the Workflow and Logic
To aid in understanding the experimental processes and the decision-making logic, the following diagrams are provided.
Conclusion
Both ¹⁵N and ¹³C stable isotope labeling offer powerful means to investigate the disposition of Lodoxamide. The selection of one over the other is a strategic choice based on the specific experimental needs and available resources. For studies requiring high sensitivity and a clean mass spectrometric background, ¹⁵N labeling of the amide nitrogens is a cost-effective and robust option. For applications where a larger mass shift is desirable to avoid isobaric interferences, or when detailed structural elucidation of the carbon skeleton is required by NMR, ¹³C labeling of the oxalamido groups is the preferred approach, albeit at a potentially higher cost. By carefully considering the factors outlined in this guide, researchers can confidently select the optimal isotopic labeling strategy to advance their understanding of Lodoxamide's behavior in biological systems.
References
- 1. isotope.com [isotope.com]
- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 3. Exploration and Application of Preclinical In Vivo PK Studies for Ophthalmic Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Exploration and Application of Methods in Ocular In Vivo PK Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
A Comparative Guide to the Cross-Validation of Analytical Methods for Lodoxamide Quantification
This guide provides a comparative analysis of two common bioanalytical methods for the quantification of Lodoxamide in human plasma: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a ¹⁵N stable isotope-labeled internal standard, and a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The cross-validation of these methods is crucial for ensuring data integrity and consistency across different analytical platforms or laboratories.
Lodoxamide is a mast cell stabilizer used in the treatment of ocular hypersensitivity reactions such as vernal conjunctivitis.[1] Its therapeutic action stems from its ability to inhibit the degranulation of mast cells, thereby preventing the release of histamine (B1213489) and other inflammatory mediators.[2][3][4] The proposed mechanism involves the prevention of calcium influx into mast cells following antigen stimulation.[1][3][5]
The use of stable isotope-labeled internal standards, such as ¹⁵N-Lodoxamide, is considered a gold standard in quantitative mass spectrometry.[6][7] These standards co-elute with the unlabeled analyte and exhibit nearly identical chemical behavior during sample extraction and ionization, allowing them to effectively compensate for variations in sample recovery and matrix-induced signal suppression or enhancement.[8][9]
Performance Comparison of Analytical Methods
Cross-validation serves to compare the performance of two or more bioanalytical methods.[10] It is essential when data from different methods or laboratories are combined in a single study, ensuring inter-method and inter-laboratory reliability.[10][11] Below is a summary of typical performance characteristics for the two methods.
Table 1: Method Performance Characteristics
| Parameter | Method A: LC-MS/MS with ¹⁵N-Lodoxamide IS | Method B: HPLC-UV | FDA Acceptance Criteria |
| Analyte | Lodoxamide | Lodoxamide | N/A |
| Internal Standard | ¹⁵N₃-Lodoxamide | (Alternative Compound, e.g., Cromolyn) | N/A |
| Matrix | Human Plasma | Human Plasma | N/A |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 10 ng/mL | S/N > 5; Accuracy ±20%; Precision ≤20% |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL | 2000 ng/mL | Accuracy ±15%; Precision ≤15% |
| Linear Range | 0.1 - 100 ng/mL | 10 - 2000 ng/mL | r² ≥ 0.99 |
| Intra-day Accuracy (% Bias) | -5.2% to +3.8% | -8.5% to +6.2% | ±15% (±20% at LLOQ) |
| Intra-day Precision (% CV) | ≤ 6.5% | ≤ 9.8% | ≤15% (≤20% at LLOQ) |
| Inter-day Accuracy (% Bias) | -7.1% to +4.5% | -11.0% to +9.5% | ±15% (±20% at LLOQ) |
| Inter-day Precision (% CV) | ≤ 8.2% | ≤ 12.5% | ≤15% (≤20% at LLOQ) |
| Mean Recovery | 92% | 85% | Consistent and Reproducible |
| Matrix Effect | Monitored & Corrected by IS | Not Directly Assessed | Monitored & Minimized |
Data are representative and synthesized based on typical performance for these assay types.
Experimental Protocols
Detailed methodologies for both analytical techniques are provided below. These protocols outline the necessary steps for sample preparation, instrument setup, and analysis.
Method A: LC-MS/MS with ¹⁵N-Lodoxamide Internal Standard
This method offers high sensitivity and selectivity, making it ideal for detecting low concentrations of Lodoxamide in biological matrices.
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of ¹⁵N₃-Lodoxamide internal standard (IS) working solution (e.g., 10 ng/mL) and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 300 µL of the supernatant to a clean autosampler vial.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Lodoxamide: Q1 312.0 -> Q3 266.0
-
¹⁵N₃-Lodoxamide: Q1 315.0 -> Q3 269.0
-
-
Data Analysis: Quantify using the peak area ratio of the analyte to the IS.
-
Method B: HPLC-UV
This method is more widely accessible but typically less sensitive than LC-MS/MS. It is suitable for samples with higher expected concentrations of Lodoxamide.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 500 µL of human plasma sample, standard, or QC into a glass tube.
-
Add 50 µL of internal standard working solution (e.g., Cromolyn, 10 µg/mL).
-
Add 100 µL of 1 M phosphate (B84403) buffer (pH 3.5).
-
Add 3 mL of extraction solvent (e.g., Ethyl Acetate:Isopropanol 90:10 v/v).
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 150 µL of mobile phase.
-
-
HPLC-UV Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Detector: UV/Vis Detector (Waters 2489).
-
Column: SunFire C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) (35:65 v/v).
-
Flow Rate: 1.0 mL/min (isocratic).
-
Injection Volume: 50 µL.
-
Detection Wavelength: 254 nm.
-
Data Analysis: Quantify using the peak area ratio of the analyte to the IS.
-
Visualizations: Pathways and Workflows
Mechanism of Action and Bioanalytical Workflow
Lodoxamide's primary mechanism is the stabilization of mast cells, which is a critical step in mitigating the Type 1 immediate hypersensitivity reaction.[1][5] The bioanalytical workflow for validating and cross-validating methods to measure this drug requires a systematic approach to ensure reliable results.
Caption: Lodoxamide inhibits calcium influx, stabilizing mast cells and preventing degranulation.
Caption: Bioanalytical workflow from sample preparation to cross-validation and reporting.
Relationship of Key Validation Parameters
Bioanalytical method validation ensures that an assay is suitable for its intended purpose.[11] Key parameters are interrelated and collectively define the reliability, accuracy, and precision of the method.
Caption: Interrelationship of core parameters in bioanalytical method validation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Lodoxamide Tromethamine? [synapse.patsnap.com]
- 3. What is Lodoxamide Tromethamine used for? [synapse.patsnap.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Lodoxamide | C11H6ClN3O6 | CID 44564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
Benchmarking 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ Performance as a Tracer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the use of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ as a precursor for a stable isotope-labeled tracer in pharmacokinetic studies against alternative analytical methods. We present a detailed overview of the methodologies, supporting experimental data, and objective performance comparisons to assist researchers in selecting the most appropriate technique for their drug development needs.
Introduction: The Role of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ in Tracer Applications
3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ is a stable isotope-labeled intermediate. It is not typically used as a tracer itself in metabolic studies. Instead, it serves as a crucial building block in the synthesis of ¹⁵N₂-labeled Lodoxamide.[1] Lodoxamide is a mast cell stabilizer used in the treatment of allergic conjunctivitis.[1] By incorporating the heavy ¹⁵N isotopes, researchers can create a "heavy" version of Lodoxamide. This labeled drug is chemically identical to the unlabeled version but can be distinguished by its higher mass using mass spectrometry.
The primary application of ¹⁵N₂-Lodoxamide is in pharmacokinetic (PK) studies to determine the absorption, distribution, metabolism, and excretion (ADME) of the drug. By administering the labeled drug, scientists can accurately trace its fate in a biological system, even in the presence of the unlabeled drug. This is particularly useful in bioequivalence and bioavailability studies.
Comparative Analysis of Tracer and Analytical Methodologies
The use of ¹⁵N₂-labeled Lodoxamide, analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS), offers a highly specific and sensitive method for pharmacokinetic analysis. However, alternative methods are available for the quantitative analysis of Lodoxamide in biological matrices. This section compares the stable isotope tracer approach with other common bioanalytical techniques.
| Feature | Stable Isotope Labeling (SIL) with LC-MS/MS | LC-MS/MS (without SIL) | Enzyme-Linked Immunosorbent Assay (ELISA) | Radioimmunoassay (RIA) |
| Principle | A known amount of the ¹⁵N₂-labeled drug is used as an internal standard. The ratio of the labeled to the unlabeled drug is measured by mass spectrometry for precise quantification. | The unlabeled drug is separated by liquid chromatography and detected by mass spectrometry. Quantification relies on an external calibration curve or a different internal standard. | An antibody specific to the drug is coated on a plate. The drug in the sample competes with a labeled enzyme-drug conjugate for antibody binding. The enzyme's activity is measured to determine the drug concentration. | A radiolabeled version of the drug competes with the unlabeled drug in a sample for binding to a specific antibody. The amount of radioactivity is measured to quantify the drug.[2] |
| Specificity | Very High. The mass difference between the labeled and unlabeled drug provides excellent specificity, minimizing interference from other molecules. | High. The combination of chromatographic separation and mass spectrometric detection provides good specificity. | Moderate to High. Specificity depends on the quality of the antibody and potential cross-reactivity with metabolites or other similar structures. | High. The specificity is determined by the antibody used.[2] |
| Sensitivity | Very High. Can detect very low concentrations of the drug. | High. Modern LC-MS/MS instruments offer excellent sensitivity. | High. ELISA can be very sensitive, depending on the antibody and detection system. | Very High. RIA is an extremely sensitive technique.[2] |
| Quantitative Accuracy & Precision | Excellent. The use of a co-eluting, chemically identical internal standard corrects for variations in sample preparation and instrument response, leading to high accuracy and precision. | Good to Excellent. Accuracy and precision are dependent on the quality of the calibration curve and the choice of a suitable, non-isotopic internal standard. | Good. Can be highly quantitative but may be more variable than chromatographic methods. | Good to Excellent. Can provide accurate and precise quantification. |
| Development Time & Cost | High. Requires custom synthesis of the labeled compound, which can be time-consuming and expensive. | Moderate. Method development for LC-MS/MS can be complex but does not require custom synthesis of a labeled standard. | High. Requires the development and validation of specific antibodies, which is a lengthy and costly process. | High. In addition to antibody development, requires handling of radioactive materials and specialized equipment. |
| Throughput | Moderate to High. LC-MS/MS systems can be automated for high throughput. | Moderate to High. Amenable to automation. | High. ELISA is well-suited for high-throughput screening of a large number of samples. | Moderate. Can be adapted for higher throughput but may be more labor-intensive than ELISA. |
| Matrix Effects | Minimized. The co-eluting internal standard experiences similar matrix effects as the analyte, which are corrected for in the ratio measurement. | Can be significant. Matrix components can interfere with the ionization of the analyte, affecting accuracy. | Can be present. Components in the biological matrix can interfere with antibody binding. | Can be present. Matrix components can interfere with antibody-antigen binding. |
Experimental Protocols
Protocol 1: Pharmacokinetic Study using ¹⁵N₂-Lodoxamide Tracer
This protocol outlines a general workflow for a preclinical pharmacokinetic study using a stable isotope-labeled drug.
1. Synthesis of ¹⁵N₂-Lodoxamide:
-
The synthesis starts with a commercially available ¹⁵N-labeled precursor.
-
3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ is synthesized through a multi-step process.
-
The labeled intermediate is then used in the final steps to produce ¹⁵N₂-Lodoxamide.
2. Animal Dosing:
-
A specific dose of ¹⁵N₂-Lodoxamide is administered to the test animals (e.g., rabbits for ophthalmic studies) via the intended clinical route (e.g., topical eye drops).
3. Sample Collection:
-
Biological samples (e.g., aqueous humor, plasma, urine) are collected at predetermined time points after dosing.
4. Sample Preparation:
-
A known amount of unlabeled Lodoxamide is added to each sample as an internal standard.
-
The samples are processed to extract the drug and remove proteins and other interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
5. LC-MS/MS Analysis:
-
The extracted samples are injected into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
The LC system separates Lodoxamide from other components in the sample.
-
The mass spectrometer is set to monitor the specific mass-to-charge ratios of both the ¹⁵N₂-labeled and unlabeled Lodoxamide.
6. Data Analysis:
-
The peak areas for both the labeled and unlabeled Lodoxamide are measured.
-
The ratio of the peak areas is used to calculate the concentration of ¹⁵N₂-Lodoxamide in the original sample, based on a calibration curve prepared with known concentrations of the labeled drug.
-
Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) are then calculated.
Protocol 2: Quantitative Analysis of Lodoxamide by LC-MS/MS (without SIL)
1. Sample Preparation:
-
A known amount of a suitable internal standard (a different molecule with similar chemical properties to Lodoxamide) is added to each biological sample.
-
The samples are extracted as described in Protocol 1.
2. Calibration Curve Preparation:
-
A series of calibration standards are prepared by spiking known concentrations of unlabeled Lodoxamide into a blank biological matrix.
3. LC-MS/MS Analysis:
-
The extracted samples and calibration standards are analyzed by LC-MS/MS, monitoring the mass-to-charge ratio of Lodoxamide and the internal standard.
4. Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of Lodoxamide to the internal standard against the concentration of the calibration standards.
-
The concentration of Lodoxamide in the unknown samples is determined from the calibration curve.
Protocol 3: Quantitative Analysis of Lodoxamide by ELISA
1. Antibody Coated Plate:
-
Microplate wells are coated with a capture antibody specific for Lodoxamide.
2. Sample and Conjugate Incubation:
-
The biological samples and a known concentration of enzyme-labeled Lodoxamide are added to the wells. They compete for binding to the capture antibody.
3. Washing:
-
The plate is washed to remove any unbound material.
4. Substrate Addition:
-
A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.
5. Detection:
-
The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of Lodoxamide in the sample.
6. Quantification:
-
A standard curve is generated using known concentrations of Lodoxamide, and the concentrations in the samples are determined from this curve.
Visualizations
Caption: Synthesis pathway of ¹⁵N₂-Lodoxamide.
Caption: Workflow for a pharmacokinetic study.
Conclusion
The use of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ as an intermediate to produce ¹⁵N₂-Lodoxamide provides a powerful tool for high-precision pharmacokinetic studies. The stable isotope labeling approach with LC-MS/MS detection offers superior specificity and accuracy by minimizing matrix effects and providing a robust internal standard. While the initial cost and time for synthesizing the labeled compound are higher, the quality of the resulting data is often unparalleled.
Alternative methods such as conventional LC-MS/MS, ELISA, and RIA present viable options, each with its own set of advantages and limitations regarding cost, throughput, and specificity. The choice of the most suitable method will depend on the specific requirements of the study, the available resources, and the stage of drug development. For definitive pharmacokinetic and bioequivalence studies, the stable isotope tracer method remains the gold standard.
References
A Comparative Guide to Purity Assessment of Synthesized Lodoxamide-¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for assessing the chemical and isotopic purity of synthesized Lodoxamide-¹⁵N₂. The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—are critically evaluated to aid in the selection of the most appropriate technique for specific analytical requirements.
Introduction to Lodoxamide and the Importance of Purity
Lodoxamide is a mast cell stabilizer used in the treatment of allergic conjunctivitis.[1][2] Its therapeutic action is believed to involve the inhibition of calcium influx into mast cells, thereby preventing the release of histamine (B1213489) and other inflammatory mediators.[2] For use as an active pharmaceutical ingredient (API), and particularly when using an isotopically labeled version such as Lodoxamide-¹⁵N₂ for tracer studies, rigorous purity assessment is paramount to ensure safety, efficacy, and data integrity. Impurities can arise from starting materials, byproducts of the synthesis, or degradation products.
Potential Impurities in Lodoxamide Synthesis
While a specific synthesis for Lodoxamide-¹⁵N₂ is not publicly detailed, a plausible route can be inferred from the synthesis of structurally related compounds. The synthesis of Lodoxamide, N,N'-(2-chloro-5-cyano-m-phenylene)dioxamic acid, likely involves the acylation of a substituted aniline. For instance, a related synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide involves the reaction of m-methoxyaniline with ethyl cyanoacetate (B8463686) followed by chlorination.[3]
Based on this, potential impurities in the synthesis of Lodoxamide could include:
-
Unreacted Starting Materials: e.g., 3-amino-4-chlorobenzonitrile.
-
Incompletely Reacted Intermediates: e.g., mono-acylated Lodoxamide.
-
Byproducts: Formed from side reactions.
-
Degradation Products: Resulting from instability during synthesis or storage.
For Lodoxamide-¹⁵N₂, there is the additional consideration of isotopic purity, specifically the presence of unlabeled (¹⁴N) or singly labeled (¹⁵N₁) species.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique depends on the specific purity aspect being assessed (e.g., chemical vs. isotopic), the required sensitivity, and the availability of reference standards.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative NMR (qNMR) |
| Primary Use | Quantification of chemical purity and known impurities. | Identification and quantification of chemical and isotopic purity. | Absolute quantification of chemical purity without a specific reference standard. |
| Typical Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1% |
| Typical Limit of Quantification (LOQ) | ~0.03% | ~0.003% | ~0.3% |
| Precision (RSD%) | < 2% | < 5% | < 1% |
| Specificity | Good for separating known impurities. Peak purity can be assessed with a PDA detector. | Excellent for both known and unknown impurities due to mass identification. | Excellent for structural confirmation. |
| Throughput | High | Medium | Low |
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC with UV detection is a robust and widely used method for determining the purity of APIs.[4][5][6] It excels at separating the main compound from its organic impurities, allowing for accurate quantification.
Illustrative Purity Data by HPLC:
| Compound | Retention Time (min) | Area (%) | Specification |
| Impurity A (Starting Material) | 3.5 | 0.08 | ≤ 0.1% |
| Lodoxamide-¹⁵N₂ | 5.2 | 99.85 | ≥ 99.5% |
| Impurity B (Intermediate) | 6.8 | 0.05 | ≤ 0.1% |
| Impurity C (Byproduct) | 8.1 | 0.02 | ≤ 0.1% |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Chemical and Isotopic Purity
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[7] This makes it ideal for identifying unknown impurities and for determining the isotopic enrichment of Lodoxamide-¹⁵N₂.
Illustrative Isotopic Purity Data by LC-MS:
| Species | Mass (m/z) | Relative Abundance (%) |
| Lodoxamide (unlabeled) | 311.0 | 0.5 |
| Lodoxamide-¹⁵N₁ | 312.0 | 2.5 |
| Lodoxamide-¹⁵N₂ | 313.0 | 97.0 |
Quantitative NMR (qNMR) for Absolute Purity
qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound.[8][9][10][11][12] It relies on the direct proportionality between the NMR signal integral and the number of nuclei. For Lodoxamide-¹⁵N₂, ¹H NMR would be used for chemical purity, while ¹⁵N NMR could provide information on isotopic enrichment, although with lower sensitivity.
Illustrative Purity Data by ¹H qNMR:
-
Purity of Lodoxamide-¹⁵N₂: 99.7% (determined using a certified internal standard).
Experimental Protocols
HPLC Method for Chemical Purity
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a specified wavelength.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of Lodoxamide-¹⁵N₂ in the mobile phase.
LC-MS Method for Isotopic and Chemical Purity
-
LC System: A UHPLC system with a C18 column.
-
Mobile Phase: A gradient of methanol (B129727) and water with formic acid.
-
Mass Spectrometer: A high-resolution mass spectrometer operating in positive ion mode.
-
Sample Preparation: Dilute the sample in the initial mobile phase.[13][14]
¹H qNMR Method for Absolute Purity
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity (e.g., maleic acid).
-
Solvent: A deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Use a calibrated 90° pulse and a long relaxation delay to ensure full signal recovery.
-
Data Processing: Integrate the signals of the analyte and the internal standard to calculate the purity.
Visualizations
Caption: Experimental workflow for the purity assessment of Lodoxamide-¹⁵N₂.
Caption: Postulated mechanism of action of Lodoxamide in mast cell stabilization.
References
- 1. Lodoxamide - Wikipedia [en.wikipedia.org]
- 2. Lodoxamide | C11H6ClN3O6 | CID 44564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]
- 4. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. rsc.org [rsc.org]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. Quantitative Assessment of the Absolute Purity of Thiopeptcin Reference Standard by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Consistency and Purity [nmr.oxinst.com]
- 13. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. organomation.com [organomation.com]
A Researcher's Guide to Analytical Methods for 15N Labeled Intermediates
For researchers, scientists, and drug development professionals, the use of stable isotopes like 15N is a cornerstone of metabolic research, enabling the tracing of metabolic pathways and the quantification of molecular turnover. The choice of analytical platform is critical and directly influences the quality and nature of the data obtained. This guide provides an objective comparison of the primary analytical technologies for 15N-labeled intermediates, supported by experimental data and detailed methodologies.
The two principal analytical platforms for the analysis of 15N-labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] MS-based techniques are renowned for their high sensitivity and quantitative accuracy, encompassing methods such as Isotope Ratio Mass Spectrometry (IRMS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Conversely, NMR spectroscopy provides rich structural and functional information without destroying the sample.[1]
Comparative Analysis of Key Techniques
The selection of an appropriate analytical method hinges on the specific requirements of the study, such as the desired level of quantitative precision, the need for structural information, or the required sample throughput.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Isotope Ratio Mass Spectrometry (IRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High | Very High | Extremely High | Low |
| Specificity | High | High | High | High |
| Throughput | High (up to 100 samples/day)[4] | High | Moderate | Low |
| Sample Requirement | Small (1-10 mL)[4] | Small | Micrograms | Larger amounts required |
| Quantitative Precision | High (standard deviations better than 0.35‰)[5] | High | Very High (standard deviations better than 0.1‰)[5][6] | Very High |
| Structural Information | Limited to mass fragmentation patterns | Provides molecular weight and fragmentation data | Provides isotopic ratios only | Detailed structural and conformational information |
| Sample Derivatization | Often required for volatility[7] | Not always necessary | Required to convert sample to gas (e.g., N2) | Not required |
| Key Applications | Analysis of volatile and semi-volatile compounds, amino acid analysis[5][7] | Broad applicability for non-volatile and thermally labile molecules, metabolic profiling[3][8] | Precise measurement of isotope ratios in bulk samples | Elucidation of molecular structure, dynamics, and metabolic pathways in solution[9][10] |
Experimental Protocols
Detailed and standardized methodologies are essential for achieving reproducible and accurate results in 15N-labeling studies.
1. 15N Metabolic Labeling of E. coli
This protocol is a standard method for producing 15N-labeled proteins for NMR or MS analysis.
-
Materials : M9 minimal media components, 15NH4Cl (>99% purity), 20% sterile glucose solution, 1M sterile MgSO4, sterile trace elements and vitamins solution, E. coli strain (e.g., BL21(DE3)) transformed with the plasmid of interest, appropriate antibiotic.[1]
-
Procedure :
-
Pre-culture Preparation : Inoculate 5 mL of a rich medium (e.g., 2xTY) with a single colony of freshly transformed E. coli. Grow at 37°C with shaking until the culture is dense.
-
Overnight Culture : Inoculate a pre-culture of M9 media containing 15NH4Cl, vitamins, glucose, trace elements, and the appropriate antibiotic with a 1:100 dilution of the rich media pre-culture.
-
Main Culture : Inoculate the main culture of supplemented M9 media with a 1:100 inoculum from the overnight M9 culture.
-
Induction and Harvest : Grow the main culture to the desired optical density (OD600) and induce protein expression as required. Harvest the cells by centrifugation.
-
Protein Purification : Purify the labeled protein using standard chromatography techniques. For NMR analysis, the final protein concentration should be ~0.5 – 1 mM in a low-salt buffer (e.g., 25 mM phosphate (B84403) buffer, pH < 6.5) containing 5-10% D2O.[11]
-
2. Sample Preparation for GC-MS Analysis of 15N-Labeled Amino Acids
This protocol outlines the steps for preparing amino acid samples for GC-MS analysis.
-
Procedure :
-
Protein Hydrolysis : Liberate amino acids from protein samples by acid hydrolysis (e.g., 6 M HCl, 70 min, 150 °C under N2 headspace).[7]
-
Purification : For complex samples, an additional purification step using strong cation-exchange chromatography may be necessary to remove interferences.[7]
-
Derivatization : Derivatize the amino acids to make them volatile for GC analysis. A common method is the formation of N-acetyl methyl esters (NACME).[7]
-
GC-MS Analysis : Inject the derivatized sample into the GC-MS system. The amino acids are separated on a chromatography column and then ionized and detected by the mass spectrometer.
-
3. LC-MS/MS for Quantitative Metabolic Profiling
This method is used for the accurate and absolute quantification of nitrogen-containing metabolites.
-
Procedure :
-
Metabolic Labeling : Cultivate cells (e.g., Saccharomyces cerevisiae) in a medium where the primary nitrogen source is uniformly 15N-labeled.[3]
-
Cell Extraction : Extract metabolites from the labeled cells.
-
LC-MS/MS Analysis : Separate the metabolites using liquid chromatography and detect them with a tandem mass spectrometer. The 15N-labeled metabolites serve as internal standards for the absolute quantification of their unlabeled counterparts in a sample.[3]
-
Visualizing the Workflow
Diagrams can help clarify complex experimental processes and the relationships between different analytical steps.
Caption: A generalized workflow from 15N labeling to analysis.
Caption: The fundamental pathway of a mass spectrometry analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-mass spectrometry and 15N metabolic labeling for quantitative metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical techniques for quantifying (15)N/(14)N of nitrate, nitrite, total dissolved nitrogen and ammonium in environmental samples using a gas chromatograph equipped with a quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 8. Liquid Chromatography Mass Spectrometry (LC-MS) Information | Thermo Fisher Scientific - US [thermofisher.com]
- 9. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrogen-15 in Medical Diagnostics: Unlocking New Frontiers in Metabolic Research - China Isotope Development [asiaisotopeintl.com]
- 11. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
Safety Operating Guide
Proper Disposal of 3,5-Diamino-4-chlorobenzonitrile-15N2: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3,5-Diamino-4-chlorobenzonitrile-15N2, a chlorinated aromatic nitrile, is crucial for maintaining laboratory safety and environmental compliance. Due to its chemical properties and those of structurally similar compounds, it is classified as hazardous waste. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal.
Immediate Safety Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and closed-toe shoes.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Hazard Profile and Quantitative Data
| Hazard Classification | GHS Hazard Statement(s) | Signal Word |
| Acute Oral Toxicity | H302: Harmful if swallowed | Warning |
| Acute Dermal Toxicity | H312: Harmful in contact with skin | Warning |
| Skin Irritation | H315: Causes skin irritation | Warning |
| Eye Irritation | H319: Causes serious eye irritation | Warning |
| Acute Inhalation Toxicity | H332: Harmful if inhaled | Warning |
| Skin Sensitization | H317: May cause an allergic skin reaction | Warning |
This data is compiled from SDSs of structurally similar compounds such as 4-Amino-2-chlorobenzonitrile and 3-Amino-4-chlorobenzonitrile.
The ¹⁵N₂ isotopic labeling does not alter the chemical hazards of the molecule. Therefore, the disposal procedure should be based on its properties as a chlorinated organic nitrile.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. On-site chemical neutralization by untrained personnel is strongly discouraged.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, vials, gloves), in a dedicated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (B3416737) (HDPE) or glass bottle with a secure cap).
-
This compound is a halogenated organic solid. It should be segregated from non-halogenated waste streams to facilitate proper disposal and recycling of other solvents.
2. Labeling:
-
Affix a hazardous waste label to the container as soon as the first piece of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all constituents and their approximate percentages.
-
The relevant hazard pictograms (e.g., skull and crossbones, exclamation mark).
-
The name and contact information of the generating laboratory or researcher.
-
The date of waste accumulation.
-
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from incompatible materials, heat sources, and drains.
-
Ensure the container is kept closed at all times, except when adding waste.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.
-
Provide the waste disposal company with a copy of the Safety Data Sheet for a structurally similar compound if a specific one for this compound is unavailable. This will ensure they have the necessary information for safe handling, transportation, and disposal, which will likely involve high-temperature incineration.
5. Documentation:
-
Maintain meticulous records of the disposal process. This includes the name of the disposal vendor, the date of pickup, and the quantity of waste disposed of. This documentation is essential for regulatory compliance.
Experimental Workflow for Disposal
The "experiment" in the context of chemical disposal is the validated and compliant process of safely removing the hazardous material from the laboratory environment.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 3,5-Diamino-4-chlorobenzonitrile-15N2
Essential Safety and Handling Guide for 3,5-Diamino-4-chlorobenzonitrile-15N2
This guide provides crucial operational and disposal protocols for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling of this compound and to minimize risks in the laboratory environment.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₇H₆ClN₃¹⁵N₂ |
| Molecular Weight | 169.58 g/mol [1] |
| Synonyms | 2-Chloro-5-cyano-m-phenylenediamine-15N2, 4-Chloro-3,5-diaminobenzonitrile-15N2[1] |
| Appearance | Not explicitly stated, but likely a solid. |
| Hazards | While a specific Safety Data Sheet (SDS) for the ¹⁵N₂ isotopically labeled version is not readily available, the hazards are expected to be similar to analogous compounds like 4-Amino-2-chlorobenzonitrile and 3-Amino-4-chlorobenzonitrile. These compounds are harmful if swallowed, toxic in contact with skin, and may cause an allergic skin reaction.[2][3] They can also cause skin and serious eye irritation.[3] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure personnel safety. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical Resistant Gloves | Nitrile gloves are recommended for their resistance to a wide range of chemicals.[4][5] For tasks with a higher risk of splash, consider thicker gloves or double-gloving.[6] |
| Eye Protection | Safety Goggles or Glasses | Chemical splash goggles that meet ANSI Z.87.1 standards are required.[7] |
| Face Protection | Face Shield | A face shield should be worn over safety glasses or goggles, especially when there is a risk of splashing or aerosol generation.[7][8] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is necessary to protect against splashes. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if working outside of a certified chemical fume hood or if there is a potential for aerosol generation.[7][9] |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the feet are mandatory in the laboratory. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.[10]
-
Before starting, ensure all necessary PPE is donned correctly.
-
-
Weighing and Transfer :
-
When weighing the solid compound, do so in the fume hood on a draft shield or in a containment enclosure to prevent the dispersal of fine particles.
-
Use appropriate tools (e.g., spatulas) for transfers. Avoid creating dust.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Experimental Procedures :
-
Keep all containers with the compound sealed when not in use.
-
Clearly label all vessels containing this compound, including the isotopic label information.
-
Avoid direct contact with the skin and eyes. If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]
-
-
Post-Experiment :
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the compound.[2]
-
Disposal Plan
Waste containing this compound must be handled as hazardous waste. Due to the isotopic labeling, it is crucial to prevent environmental contamination.
-
Waste Segregation :
-
All solid waste (e.g., contaminated gloves, weigh paper, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste (e.g., reaction mixtures, solvent rinses) should be collected in a separate, labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Waste Labeling :
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the type of hazard (e.g., Toxic).
-
-
Storage and Disposal :
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Follow your institution's specific procedures for the final disposal of hazardous and isotopically labeled chemical waste. Contact your EHS office for guidance.
-
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. clearsynth.com [clearsynth.com]
- 2. aksci.com [aksci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. epa.gov [epa.gov]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
